molecular formula C15H12N2O2 B1349981 3-N-Phthaloylglyaminomethyl aniline CAS No. 77147-14-9

3-N-Phthaloylglyaminomethyl aniline

Cat. No.: B1349981
CAS No.: 77147-14-9
M. Wt: 252.27 g/mol
InChI Key: FOBVDBSEYFIUCA-UHFFFAOYSA-N
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Description

3-N-Phthaloylglyaminomethyl aniline is a useful research compound. Its molecular formula is C15H12N2O2 and its molecular weight is 252.27 g/mol. The purity is usually 95%.
The exact mass of the compound 3-N-Phthaloylglyaminomethyl aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-N-Phthaloylglyaminomethyl aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-N-Phthaloylglyaminomethyl aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3-aminophenyl)methyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H12N2O2/c16-11-5-3-4-10(8-11)9-17-14(18)12-6-1-2-7-13(12)15(17)19/h1-8H,9,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOBVDBSEYFIUCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375148
Record name 3-N-Phthaloylglyaminomethyl aniline
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Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77147-14-9
Record name 2-[(3-Aminophenyl)methyl]-1H-isoindole-1,3(2H)-dione
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Record name 3-N-Phthaloylglyaminomethyl aniline
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Record name 3-N-Phthaloylglyaminomethyl aniline
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-N-Phthaloylglyaminomethyl Aniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed exploration of the synthesis and characterization of 3-N-Phthaloylglyaminomethyl aniline, a molecule of interest for researchers and professionals in drug development and medicinal chemistry. The structure of this document is designed to offer not just a protocol, but a field-proven perspective on the causality behind the experimental choices, ensuring scientific integrity and reproducibility.

Strategic Overview: The "Why" Behind the Synthesis

The synthesis of 3-N-Phthaloylglyaminomethyl aniline involves a strategic two-step approach designed for efficiency and purity. The core logic is to first prepare a stable, activated form of N-phthaloylglycine, which is then coupled with 3-aminobenzylamine. This method is superior to alternatives as it allows for controlled, high-yield formation of the desired amide bond with minimal side reactions.

The choice of 3-aminobenzylamine as a starting material is significant; it is a bifunctional molecule featuring two primary amine groups with differing reactivity.[1] The benzylic amine is generally more basic and nucleophilic than the aromatic amine.[2] However, for the acylation reaction, the steric accessibility and electronic environment of the benzylic amine make it the primary target for reaction with the bulky N-phthaloylglycyl chloride, leading to the desired product.

G cluster_0 Precursor Synthesis cluster_1 Coupling Reaction cluster_2 Characterization Phthalic Anhydride Phthalic Anhydride N-Phthaloylglycine N-Phthaloylglycine Phthalic Anhydride->N-Phthaloylglycine Condensation [2] Glycine Glycine Glycine->N-Phthaloylglycine N-Phthaloylglycyl Chloride N-Phthaloylglycyl Chloride N-Phthaloylglycine->N-Phthaloylglycyl Chloride Chlorination [4] Thionyl Chloride Thionyl Chloride Thionyl Chloride->N-Phthaloylglycyl Chloride Final_Product 3-N-Phthaloylglyaminomethyl Aniline N-Phthaloylglycyl Chloride->Final_Product Nucleophilic Acyl Substitution 3-Aminobenzylamine 3-Aminobenzylamine 3-Aminobenzylamine->Final_Product NMR NMR Spectroscopy Final_Product->NMR IR_Spec IR Spectroscopy Final_Product->IR_Spec Mass_Spec Mass Spectrometry Final_Product->Mass_Spec HPLC HPLC Analysis Final_Product->HPLC

Caption: Logical workflow for the synthesis and characterization of 3-N-Phthaloylglyaminomethyl aniline.

Synthesis Protocols: A Self-Validating System

The synthesis is presented in two main stages, each with detailed protocols and justifications for the chosen reagents and conditions.

Stage 1: Synthesis of N-Phthaloylglycyl Chloride

This stage involves two steps: the formation of N-phthaloylglycine followed by its conversion to the more reactive acid chloride.

Step 2.1.1: Synthesis of N-Phthaloylglycine

N-Phthaloylglycine is prepared through a condensation reaction between phthalic anhydride and glycine.[3][4] The phthalimide group serves as an effective protecting group for the amine functionality of glycine.[5]

  • Protocol:

    • Combine equimolar amounts of phthalic anhydride (e.g., 14.8 g, 0.1 mol) and glycine (e.g., 7.5 g, 0.1 mol) in a round-bottom flask.[3]

    • Heat the mixture to 195-200°C for approximately 15 minutes in the absence of a solvent. The reaction proceeds through a melt phase.[3]

    • Allow the reaction mixture to cool to room temperature, which results in the solidification of the product.[3]

    • Recrystallize the crude solid from a 10% v/v ethanol-water mixture to yield white, crystalline N-phthaloylglycine.[3]

    • Dry the product in a desiccator over anhydrous calcium chloride.[3]

  • Expertise & Experience: The solvent-free, high-temperature approach is chosen for its rapidity and efficiency, driving the reaction to completion by removing the water byproduct. Recrystallization is a critical step to ensure the purity of the intermediate, which is essential for the subsequent chlorination step.

Step 2.1.2: Conversion to N-Phthaloylglycyl Chloride

The carboxylic acid of N-phthaloylglycine is converted to an acid chloride to activate it for the subsequent amidation reaction. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation.[6][7]

  • Protocol:

    • In a fume hood, treat N-phthaloylglycine (e.g., 2.05 g, 0.01 mol) with an excess of thionyl chloride (e.g., 5.0 mL) in a flask equipped with a reflux condenser and a drying tube, ensuring a moisture-free atmosphere.[6]

    • Stir the resulting mixture at room temperature until the evolution of HCl and SO₂ gases ceases (approximately 3 hours).[6]

    • Allow the mixture to stand overnight to ensure complete reaction.[6]

    • Remove the excess thionyl chloride by evaporation under vacuum.[6]

    • Add dry hexane to the solid residue and re-evaporate under vacuum. Repeat this process twice to remove any trace amounts of SOCl₂.[6]

    • The resulting white crystalline solid is N-phthaloylglycyl chloride, which should be used immediately or stored under anhydrous conditions. An expected yield is approximately 89%.[6]

  • Trustworthiness: The use of excess thionyl chloride ensures the complete conversion of the carboxylic acid. The repeated hexane washes are a self-validating measure to guarantee the removal of residual SOCl₂, which could otherwise interfere with the subsequent coupling reaction. The product's purity can be confirmed by its melting point (84-85 °C).[8]

Stage 2: Synthesis of 3-N-Phthaloylglyaminomethyl Aniline

This is the final coupling step where the activated N-phthaloylglycyl chloride reacts with 3-aminobenzylamine to form the target molecule.

  • Protocol:

    • Dissolve 3-aminobenzylamine (e.g., 1.22 g, 0.01 mol) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add an equimolar amount of a non-nucleophilic base, such as triethylamine (1.01 g, 0.01 mol), to the solution. This base will act as a scavenger for the HCl byproduct.[2]

    • Cool the solution in an ice bath to 0-5°C.

    • Slowly add a solution of N-phthaloylglycyl chloride (e.g., 2.23 g, 0.01 mol) in the same anhydrous solvent to the cooled amine solution with vigorous stirring. The slow addition helps to control the exothermic reaction.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

    • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by water, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 3-N-Phthaloylglyaminomethyl aniline.

  • Authoritative Grounding: The choice of a non-nucleophilic base is crucial to prevent it from competing with the amine in reacting with the acid chloride.[2] The aqueous workup is a standard and effective procedure for removing the base, its salt, and any water-soluble impurities.

ReagentMolar Mass ( g/mol )Moles (mol)Mass (g)Volume (mL)Role
N-Phthaloylglycyl Chloride223.610.012.23-Electrophile
3-Aminobenzylamine122.170.011.22-Nucleophile
Triethylamine101.190.011.011.39HCl Scavenger
Dichloromethane84.93--~100Anhydrous Solvent

Characterization: Confirming Structure and Purity

A multi-technique approach is essential for the unambiguous characterization of the final product.

G Start Purified Product HPLC HPLC Analysis (Purity Assessment) Start->HPLC Spectroscopy Spectroscopic Confirmation Start->Spectroscopy End Confirmed Structure & Purity HPLC->End NMR NMR (¹H, ¹³C) (Structural Elucidation) Spectroscopy->NMR IR IR (Functional Groups) Spectroscopy->IR MS Mass Spectrometry (Molecular Weight) Spectroscopy->MS NMR->End IR->End MS->End

Caption: Integrated workflow for the characterization of 3-N-Phthaloylglyaminomethyl aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure.

  • ¹H NMR:

    • Phthalimide Protons: A multiplet in the aromatic region (δ 7.7-7.9 ppm) corresponding to the four protons of the phthalimide group.[6]

    • Aniline Ring Protons: A complex multiplet pattern in the aromatic region (δ 6.5-7.2 ppm) for the four protons on the aniline ring.

    • Glycine Methylene Protons: A singlet around δ 4.8 ppm for the two protons of the CH₂ group adjacent to the phthalimide.[6]

    • Benzylic Methylene Protons: A doublet around δ 4.3-4.5 ppm for the two protons of the CH₂ group attached to the aniline ring.

    • Amide N-H Proton: A broad singlet or triplet (due to coupling with the benzylic CH₂) between δ 8.0-8.5 ppm.

    • Aniline N-H₂ Protons: A broad singlet around δ 3.5-4.0 ppm for the two protons of the amino group on the aromatic ring.

  • ¹³C NMR:

    • Phthalimide Carbonyls: Two signals around δ 167.0 ppm.[6]

    • Amide Carbonyl: A signal around δ 169.0 ppm.[6]

    • Aromatic Carbons: Multiple signals in the range of δ 115-150 ppm.

    • Glycine Methylene Carbon: A signal around δ 44.5 ppm.[6]

    • Benzylic Methylene Carbon: A signal around δ 45-50 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • N-H Stretching: Two distinct N-H stretching bands are expected. A pair of medium intensity bands around 3350-3450 cm⁻¹ for the primary aromatic amine (-NH₂) and a single, sharper band around 3300 cm⁻¹ for the secondary amide N-H.[9]

  • C=O Stretching: Two strong carbonyl absorption bands are anticipated. The imide carbonyls will show two peaks (asymmetric and symmetric stretching) around 1770 and 1700 cm⁻¹.[10] The amide I band (C=O stretch) will appear as a strong absorption around 1650-1680 cm⁻¹.[9]

  • Amide II Band: A strong band around 1550 cm⁻¹ resulting from N-H bending and C-N stretching vibrations, characteristic of secondary amides.[9]

  • Aromatic C=C Stretching: Medium to weak bands in the 1450-1600 cm⁻¹ region.

Functional GroupExpected Wavenumber (cm⁻¹)Description
Primary Amine (N-H)3350-3450Two medium peaks
Secondary Amide (N-H)~3300Single, sharp peak
Imide (C=O)~1770 and ~1700Two strong peaks (asymmetric & symmetric)
Amide I (C=O)1650-1680Strong absorption
Amide II (N-H bend)~1550Strong absorption
Aromatic (C=C)1450-1600Medium to weak peaks
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

  • Molecular Ion Peak (M⁺): The target molecule, C₁₇H₁₅N₃O₃, has a molecular weight of 309.32 g/mol . In mass spectrometry, a prominent molecular ion peak (or [M+H]⁺ in ESI-MS) should be observed at m/z 309 (or 310).

  • Nitrogen Rule: The molecule contains an odd number of nitrogen atoms (three), therefore its molecular ion will have an odd nominal mass, which is consistent with 309.[11][12]

  • Key Fragmentation: A characteristic fragmentation would be the alpha-cleavage adjacent to the benzylic amine, leading to the loss of the phthaloylglycylamino group and formation of a stable benzylic cation.[11][13] Another likely fragmentation is the cleavage of the amide bond.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the final compound.

  • Methodology: A reverse-phase HPLC method would be most suitable for this aromatic compound.[14][15]

    • Column: A C18 column is a reliable choice.[16]

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid for MS compatibility) and an organic solvent like acetonitrile or methanol.[15]

    • Detection: UV detection at a wavelength where the aromatic rings and phthalimide group absorb strongly (e.g., 254 nm).

  • Purity Assessment: The purity of the synthesized compound is determined by the area percentage of the main peak in the chromatogram. A pure sample should exhibit a single major peak with a purity level of >95%.

Conclusion

This guide has detailed a robust and scientifically-grounded pathway for the synthesis and characterization of 3-N-Phthaloylglyaminomethyl aniline. By understanding the rationale behind each step—from the activation of N-phthaloylglycine to the specific conditions of the final coupling reaction—researchers can confidently reproduce this synthesis. The comprehensive characterization workflow provides a self-validating system to confirm the identity, structure, and purity of the final compound, ensuring its suitability for downstream applications in drug discovery and development.

References

  • Benchchem. (n.d.). Microwave-Assisted Synthesis of N-Phthaloylglycine and its Derivatives. Retrieved from [5]

  • Benchchem. (n.d.). N-Phthaloylglycine in the Synthesis of Coordination Compounds. Retrieved from [3]

  • ResearchGate. (n.d.). Scheme of N-phthaloylglycine chloride synthesis. Retrieved from [Link][17]

  • Kravets, A. O., et al. (2023). Phthalylglycyl Chloride as a Derivatization Agent for UHPLC-MS/MS Determination of Adrenaline, Dopamine and Octopamine in Urine. PMC - NIH. Retrieved from [Link][6]

  • JoVE. (2023). Mass Spectrometry of Amines. Retrieved from [Link][11]

  • ChemBK. (2024). N-Phthaloylglycine. Retrieved from [Link][4]

  • Patsnap Eureka. (2025). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. Retrieved from [Link][14]

  • RSC Publishing. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Retrieved from [Link][18]

  • PubMed. (n.d.). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. Retrieved from [Link][19]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link][20]

  • Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved from [Link][16]

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds VIII: Imides. Retrieved from [Link][10]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link][12]

  • ResearchGate. (2025). Nanoporous solvate of N,N-phthaloyl-glycine. Retrieved from [Link][21]

  • YouTube. (2020). Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I. Retrieved from [Link][22]

  • Chongqing Chemdad Co., Ltd. (n.d.). Phthalylglycyl chloride. Retrieved from [Link][8]

  • CORE. (n.d.). IR SPECTROSCOPY OF THE PROTONATION PROCESS OF PHTHALIMIDE DERIVATIVES. Retrieved from [Link][23]

  • ResearchGate. (2025). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Retrieved from [Link][24]

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link][9]

  • Whitman People. (n.d.). GCMS Section 6.15. Retrieved from [Link][13]

  • Indian Academy of Sciences. (n.d.). Infrared spectroscopic studies of amides and anilides. Retrieved from [Link][25]

  • JoVE. (2024). Mass Spectrometry: Amine Fragmentation. Retrieved from [Link][26]

  • PMC - NIH. (2018). Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups. Retrieved from [Link][27]

  • Beilstein Journals. (2018). Synthesis of dihydroquinazolines from 2-aminobenzylamine: N 3 -aryl derivatives with electron-withdrawing groups. Retrieved from [Link][28]

  • PubChem. (n.d.). 3-Aminobenzylamine. Retrieved from [Link][29]

  • ResearchGate. (2018). Synthesis of dihydroquinazolines from 2-aminobenzylamine: N 3-aryl derivatives with electron-withdrawing groups. Retrieved from [Link][30]

  • EPA. (n.d.). method 8131 aniline and selected derivatives by gas chromatography. Retrieved from [Link][31]

  • SIELC Technologies. (2018). 3-Aminobenzylamine. Retrieved from [Link][15]

  • ResearchGate. (2025). Reaction of phthaloyl chloride with primary amines. Retrieved from [Link][32]

  • DSpace@MIT. (n.d.). the synthesis of n,n-diacylamino acids - and analogs of penicillin. Retrieved from [Link][33]

  • ResearchGate. (2025). Reaction of Amidrazones with Phthaloyl Chloride-Synthesis of 1,2,4-Triazolium Salts (Part I). Retrieved from [Link][34]

Sources

A Comprehensive Spectroscopic Guide to 3-N-Phthaloylglyaminomethyl Aniline: Elucidating Molecular Structure through NMR, IR, and MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary drug discovery and materials science, the precise characterization of novel chemical entities is paramount. 3-N-Phthaloylglyaminomethyl aniline is a molecule of significant interest, integrating a phthalimide group, a glycine linker, and an aniline moiety. This unique structural combination suggests potential applications as a synthon in medicinal chemistry, particularly in the development of compounds with targeted biological activities. The phthalimide group, for instance, is a well-known pharmacophore with a range of biological effects. This guide provides an in-depth analysis of the spectroscopic characteristics of 3-N-Phthaloylglyaminomethyl aniline, offering a predictive yet robust framework for its identification and characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous structures, ensuring a high degree of scientific integrity for researchers and drug development professionals.

Molecular Structure and Predicted Spectroscopic Overview

The structural architecture of 3-N-Phthaloylglyaminomethyl aniline dictates its unique spectroscopic fingerprint. The molecule consists of a central aniline ring substituted at the meta position with a phthaloylglycinamide side chain. This arrangement gives rise to distinct signals in various spectroscopic analyses, which we will explore in detail.

Caption: Molecular Structure of 3-N-Phthaloylglyaminomethyl aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of 3-N-Phthaloylglyaminomethyl aniline, providing a roadmap for its identification.

¹H NMR Spectroscopy

The proton NMR spectrum of 3-N-Phthaloylglyaminomethyl aniline is expected to exhibit a series of distinct signals corresponding to the aromatic protons of the phthalimide and aniline rings, the methylene protons of the glycine linker, and the amine and amide protons.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Phthalimide H7.8 - 7.9m-4H
Aniline H (ortho, para to NH₂)6.6 - 6.8m-3H
Aniline H (ortho to side chain)~7.1t~7.81H
Glycine CH₂~4.4s-2H
Aniline CH₂~4.3d~5.52H
Amide NH~8.5t~5.51H
Aniline NH₂~3.7s (broad)-2H

Causality Behind Predicted Shifts:

  • Phthalimide Protons (7.8 - 7.9 ppm): The protons on the phthalimide ring are deshielded due to the electron-withdrawing effect of the two adjacent carbonyl groups, thus appearing at a downfield chemical shift.

  • Aniline Protons (6.6 - 7.1 ppm): The protons on the aniline ring experience varying degrees of shielding. The amino group is an activating, electron-donating group, which increases the electron density at the ortho and para positions, shifting these protons upfield. The proton ortho to the electron-withdrawing side chain will be shifted slightly downfield.

  • Glycine and Aniline CH₂ Protons (4.3 - 4.4 ppm): The methylene protons of the glycine linker are adjacent to the electron-withdrawing phthalimide nitrogen and will appear as a singlet. The methylene protons attached to the aniline ring will be a doublet due to coupling with the adjacent amide proton.

  • Amide and Amine Protons (8.5 and 3.7 ppm): The amide proton is significantly deshielded and will appear as a triplet due to coupling with the adjacent methylene group. The aniline amine protons typically appear as a broad singlet and their chemical shift can be highly dependent on solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide complementary information, revealing the electronic environment of each carbon atom in the molecule.

Carbon(s) Predicted Chemical Shift (δ, ppm)
Phthalimide C=O~168
Phthalimide Quaternary C~132
Phthalimide Aromatic CH~124, ~135
Aniline C-NH₂~148
Aniline C-CH₂~140
Aniline Aromatic CH~113, ~117, ~129
Glycine CH₂~41
Aniline CH₂~45

Rationale for Predicted Shifts:

  • Carbonyl Carbons (~168 ppm): The carbonyl carbons of the phthalimide group are highly deshielded and appear significantly downfield.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the amino group in the aniline ring will be shifted downfield, while the ortho and para carbons will be shifted upfield.[1] The carbons of the phthalimide ring will have distinct signals based on their proximity to the carbonyl groups.

  • Aliphatic Carbons (41-45 ppm): The methylene carbons of the glycine linker and the methyl group attached to the aniline will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 3-N-Phthaloylglyaminomethyl aniline is expected to show characteristic absorption bands for the N-H, C=O, C-N, and aromatic C-H bonds.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
N-H Stretch (Amine)3400 - 3300Medium (two bands for primary amine)
N-H Stretch (Amide)~3300Medium
Aromatic C-H Stretch3100 - 3000Medium
C=O Stretch (Phthalimide)~1770 and ~1710Strong (asymmetric and symmetric)
C=O Stretch (Amide I)~1650Strong
N-H Bend (Amine)1650 - 1580Medium
N-H Bend (Amide II)~1550Strong
Aromatic C=C Stretch1600 - 1450Medium
C-N Stretch (Aromatic Amine)1335 - 1250Strong

Interpretation of Key Bands:

  • N-H Stretching Region (3400 - 3300 cm⁻¹): The presence of two distinct bands in this region is a clear indication of the primary amine (-NH₂) group of the aniline moiety.[2][3][4] A separate, broader band around 3300 cm⁻¹ is expected for the secondary amide N-H stretch.

  • Carbonyl Stretching Region (1770 - 1650 cm⁻¹): This region is particularly informative. The phthalimide group will exhibit two strong carbonyl absorption bands due to asymmetric and symmetric stretching.[5] The amide I band, primarily due to the C=O stretch of the secondary amide, will appear at a lower wavenumber.[6]

  • N-H Bending and C-N Stretching: The N-H bending vibrations for the primary amine and the secondary amide (Amide II band) will be present in the 1650-1550 cm⁻¹ region.[5] A strong C-N stretching band for the aromatic amine is expected around 1300 cm⁻¹.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. For 3-N-Phthaloylglyaminomethyl aniline, Electron Ionization (EI) would likely lead to extensive fragmentation.

  • Predicted Molecular Ion (M⁺): m/z = 281.11

Plausible Fragmentation Pathways: The fragmentation of 3-N-Phthaloylglyaminomethyl aniline is expected to proceed through several key pathways, initiated by the ionization of the molecule.

Sources

A Quantum Chemical Blueprint for 3-N-Phthaloylglyaminomethyl Aniline: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical framework for conducting and interpreting quantum chemical calculations on 3-N-Phthaloylglyaminomethyl aniline. Designed for researchers, medicinal chemists, and computational scientists, this document moves beyond a simple procedural outline to deliver a deep, mechanistically-grounded understanding of why specific computational choices are made and how the resulting data can be leveraged to accelerate drug discovery and development programs.

Section 1: The Strategic Imperative for Quantum Chemical Analysis in Drug Discovery

In the landscape of modern drug development, a profound understanding of a molecule's electronic structure is not merely an academic exercise; it is a critical prerequisite for rational design and optimization.[1][2] For a molecule like 3-N-Phthaloylglyaminomethyl aniline, which possesses a confluence of aromatic systems, amide linkages, and a phthalimide moiety, classical molecular mechanics approaches may fall short in accurately describing the nuanced electronic distributions that govern its bioactivity. Quantum chemical calculations, rooted in the fundamental principles of quantum mechanics, offer a powerful lens through which to dissect these properties, providing invaluable insights into molecular geometry, reactivity, and intermolecular interactions.[2][3]

The core value proposition of applying these methods to potential drug candidates lies in the ability to generate predictive models of behavior. By elucidating the electronic landscape of 3-N-Phthaloylglyaminomethyl aniline, we can begin to answer critical questions that drive lead optimization:

  • Where are the most likely sites for metabolic attack or covalent modification?

  • How will the molecule orient itself within a protein binding pocket?

  • What is its intrinsic reactivity and kinetic stability?

  • How might substitutions on its aromatic rings modulate its electronic properties and, by extension, its biological activity?

This guide will provide the theoretical underpinnings and practical protocols to address these questions, transforming abstract quantum chemical data into actionable intelligence for your research endeavors.

Section 2: Methodological Deep Dive: Selecting the Right Tools for the Task

The fidelity of any quantum chemical calculation is contingent upon the judicious selection of the theoretical method and basis set. For a molecule with the structural complexity of 3-N-Phthaloylglyaminomethyl aniline, a careful balance must be struck between computational cost and accuracy.

The Power of Density Functional Theory (DFT)

For molecules of this size, Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry.[4] Unlike more computationally expensive ab initio methods, DFT calculates the electronic structure based on the electron density, a more manageable property than the many-electron wavefunction. This approach has been shown to provide a robust balance of accuracy and computational efficiency for a wide range of organic molecules.[4]

The B3LYP Functional: A Proven Performer for Organic Systems

Within the DFT framework, the choice of the exchange-correlation functional is paramount. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional has a long and successful track record in the study of organic and biological molecules.[4] Its inclusion of a portion of exact Hartree-Fock exchange provides a more accurate description of electronic effects in systems with delocalized π-electrons, such as the aromatic rings present in 3-N-Phthaloylglyaminomethyl aniline. Numerous studies on aniline and phthalimide derivatives have demonstrated the utility of B3LYP in accurately predicting molecular geometries and electronic properties.[4][5][6][7]

The 6-311++G(d,p) Basis Set: Capturing the Nuances of Structure and Interaction

The basis set is the set of mathematical functions used to construct the molecular orbitals. The 6-311++G(d,p) basis set is a highly flexible and widely used choice for molecules containing heteroatoms and aromatic systems. Let's dissect its components to understand its suitability:

  • 6-311G: This indicates a triple-zeta valence basis set, meaning that each valence atomic orbital is represented by three basis functions. This provides a more accurate description of the electron distribution compared to smaller basis sets.

  • ++: The double plus sign signifies the inclusion of diffuse functions on both heavy atoms and hydrogen atoms. These functions are crucial for describing the behavior of electrons that are far from the nucleus, which is important for accurately modeling non-covalent interactions and the electronic properties of anions.

  • (d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). Polarization functions allow for greater flexibility in the shape of the atomic orbitals, which is essential for accurately describing chemical bonds, particularly in cyclic and strained systems.

The combination of B3LYP with the 6-311++G(d,p) basis set has been shown to yield reliable results for the vibrational frequencies and electronic properties of aniline derivatives, making it a well-justified choice for our target molecule.[4]

Section 3: The Computational Workflow: From Structure to Insight

The following section outlines a step-by-step protocol for the quantum chemical analysis of 3-N-Phthaloylglyaminomethyl aniline using the Gaussian software package, a widely used program in computational chemistry.[8][9][10][11]

Step 1: Molecular Structure Input

The first step is to create a 3D model of 3-N-Phthaloylglyaminomethyl aniline. This can be done using molecular building software such as GaussView, Avogadro, or ChemDraw. It is crucial to start with a reasonable initial geometry to ensure the subsequent optimization converges efficiently. The chemical structure of 3-N-Phthaloylglyaminomethyl aniline is provided below for reference.

Chemical Structure of 3-N-Phthaloylglyaminomethyl aniline

Caption: 2D representation of 3-N-Phthaloylglyaminomethyl aniline.

Step 2: Geometry Optimization

The initial molecular structure is unlikely to be at its lowest energy conformation. Geometry optimization is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface.[9]

Experimental Protocol: Gaussian Input File for Geometry Optimization

Explanation of Keywords:

  • %nprocshared=8: Specifies the number of processor cores to be used.

  • %mem=16GB: Allocates 16 gigabytes of memory for the calculation.

  • %chk=...: Defines the name of the checkpoint file, which stores the results of the calculation.

  • # opt freq: The route section. opt requests a geometry optimization, and freq requests a frequency calculation to be performed on the optimized geometry.

  • b3lyp/6-311++g(d,p): Specifies the theoretical method and basis set.

  • 0 1: Represents the charge (0) and spin multiplicity (1 for a closed-shell singlet) of the molecule.

Step 3: Vibrational Frequency Analysis

A true energy minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates that the optimized structure is a transition state or a higher-order saddle point, not a stable conformation. Therefore, a frequency calculation is an essential self-validating step following a geometry optimization.[9] The freq keyword in the input file above automatically triggers this analysis.

Step 4: Calculation of Molecular Properties

Once the optimized geometry is confirmed, a wealth of electronic properties can be calculated to gain insights into the molecule's behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key players in chemical reactivity.[12][13] The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a crucial descriptor of molecular stability and reactivity.[12]

  • Large HOMO-LUMO gap: Indicates high kinetic stability and low chemical reactivity.

  • Small HOMO-LUMO gap: Suggests higher chemical reactivity and lower kinetic stability.

For drug-like molecules, an optimal HOMO-LUMO gap is often sought to balance stability with the desired reactivity for biological interactions.[14][15] Ideal energy ranges for good binding affinity are often cited as -5.5 to -6.2 eV for HOMO and -2.5 to -0.5 eV for LUMO.[15]

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution on the molecular surface.[16][17][18] It is invaluable for predicting how a molecule will interact with other molecules, particularly in the context of drug-receptor binding.[16][17][19]

  • Red regions (negative potential): Indicate areas of high electron density, which are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.

  • Blue regions (positive potential): Indicate areas of low electron density (electron-deficient), which are prone to nucleophilic attack and can act as hydrogen bond donors.

  • Green regions (neutral potential): Represent areas of relatively neutral charge.

The MEP map provides a visual hypothesis for the key pharmacophoric features of 3-N-Phthaloylglyaminomethyl aniline.

Computational Workflow Diagram

G cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_analysis Data Analysis and Interpretation cluster_application Application in Drug Development start Define Molecular Structure (3-N-Phthaloylglyaminomethyl aniline) input_file Create Gaussian Input File (Coordinates, Method, Basis Set) start->input_file opt Geometry Optimization (B3LYP/6-311++G(d,p)) input_file->opt freq Frequency Analysis opt->freq Confirm Minimum Energy Structure homo_lumo HOMO-LUMO Analysis (Reactivity, Stability) freq->homo_lumo mep Molecular Electrostatic Potential (Interaction Sites) freq->mep drug_design Inform Drug Design Strategies (Lead Optimization, SAR) homo_lumo->drug_design mep->drug_design

Caption: A schematic overview of the computational workflow for 3-N-Phthaloylglyaminomethyl aniline.

Section 4: Interpreting the Data: From Quantum Numbers to Drug Action

The true power of these calculations lies in the interpretation of the generated data within the context of drug discovery.

Calculated Property Interpretation for Drug Development Potential Implications for 3-N-Phthaloylglyaminomethyl aniline
Optimized Geometry Provides the most stable 3D conformation of the molecule, which is crucial for understanding its shape and how it might fit into a binding site.The relative orientations of the aniline and phthalimide rings will be determined, influencing its overall steric profile.
HOMO Energy A higher (less negative) HOMO energy suggests a greater propensity to donate electrons, which can be important for certain types of receptor interactions.The electron-donating amino group on the aniline ring is expected to significantly influence the HOMO energy.
LUMO Energy A lower LUMO energy indicates a greater ability to accept electrons, which can be relevant for interactions with electron-rich residues in a protein.The electron-withdrawing phthalimide group will likely lower the LUMO energy.
HOMO-LUMO Gap A smaller gap may indicate higher reactivity, which could be beneficial for covalent inhibitors but may also lead to off-target effects and instability. A larger gap suggests greater stability.The balance between the electron-donating and withdrawing groups will determine the overall HOMO-LUMO gap and thus its reactivity profile.
MEP Map Identifies electron-rich and electron-poor regions, predicting sites for hydrogen bonding, electrostatic interactions, and potential metabolic transformations.The carbonyl oxygens of the phthalimide group are expected to be strong hydrogen bond acceptors (red regions), while the N-H protons of the aniline and amide groups will be hydrogen bond donors (blue regions).

Section 5: Conclusion and Future Directions

The quantum chemical calculations outlined in this guide provide a robust and scientifically rigorous framework for elucidating the electronic structure and potential bioactivity of 3-N-Phthaloylglyaminomethyl aniline. By leveraging the power of DFT with the B3LYP functional and the 6-311++G(d,p) basis set, researchers can move beyond empirical observations to a more predictive and rational approach to drug design.

The insights gained from these calculations can guide the synthesis of novel analogs with improved potency, selectivity, and pharmacokinetic profiles. For example, the MEP map might suggest modifications to enhance hydrogen bonding interactions within a target active site, while the HOMO-LUMO analysis can help in fine-tuning the molecule's reactivity to minimize off-target effects.

As computational resources continue to grow in power and accessibility, the integration of quantum chemical calculations into the early stages of drug discovery will undoubtedly become even more critical. The methodologies presented here provide a solid foundation for any research program seeking to harness the predictive power of computational chemistry in the quest for novel therapeutics.

References

  • Bhosale, S. H., Shaikh, M. A., Coutinho, E. C., & Saran, U. (2007). Molecular electrostatic potential and its application in drug design. Indian Journal of Pharmaceutical Sciences, 69(5), 589.
  • Computational studies, synthesis and pharmacological evaluation of novel phthalimide derivatives for the treatment of Malaria. (2021). MESA. Retrieved from [Link]

  • Cherumuttathu, S., & Haritha, M. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. [Link]

  • Ghasemi, J., & Niazi, A. (2009). A Theoretical Study on Vibration Frequencies of Some Aniline Derivatives and Correlations with Experimental Data. Asian Journal of Chemistry, 21(6), 4331.
  • Gomes, P. A. C., et al. (2018). Phthalimide Derivatives with Bioactivity against Plasmodium falciparum: Synthesis, Evaluation, and Computational Studies Involving bc1 Cytochrome Inhibition. ACS Omega, 3(8), 9573-9585. [Link]

  • Li, Q., et al. (2021). Molecular electrostatic potential and volume-aided drug design based on the isoindolinone-containing cyclopeptide S-PK6. New Journal of Chemistry, 45(2), 779-786. [Link]

  • Nascimento Júnior, N. M. do, et al. (2021). Computational studies, synthesis and pharmacological evaluation of novel phthalimide derivatives for the treatment of Malaria. MESA. Retrieved from [Link]

  • UC Santa Barbara. (n.d.). Tutorial: Electrostatic Potential Maps. Retrieved from [Link]

  • Gomes, P. A. C., et al. (2018). Phthalimide Derivatives with Bioactivity against Plasmodium falciparum: Synthesis, Evaluation, and Computational Studies Involving bc1 Cytochrome Inhibition. ResearchGate. [Link]

  • Cherumuttathu, S., & Haritha, M. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. [Link]

  • Chavez-Reyes, A., et al. (2023). Computational Design and Synthesis of Phthalimide Derivatives as TGF-β Pathway Inhibitors for Cancer Therapeutics. Molecules, 28(14), 5394. [Link]

  • Roy, D. R., & De, S. (2023). Predicting HOMO–LUMO Gaps Using Hartree–Fock Calculated Data and Machine Learning Models. ACS Omega. [Link]

  • Prieto-Martínez, F. D., et al. (2019). Application of computational methods for anticancer drug discovery, design, and optimization. PMC. [Link]

  • Quantum Computing Helps Design New Cancer Drug Candidates. (2025). Insider Brief. [Link]

  • HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! (2025). YouTube. [Link]

  • Ng, C. T., et al. (2019). A review of applications of principles of quantum physics in oncology: do quantum physics principles have any role in oncology research and applications? Journal of Radiotherapy in Practice, 18(2), 196-204. [Link]

  • HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide. (2025). YouTube. [Link]

  • Ibrahim, M. A. A., et al. (2025). Quantum-chemical investigation on 5-fluorouracil anticancer drug. ResearchGate. [Link]

  • Theoretical DFT Studies on Terpyridine Aniline Derivatives. (n.d.). IJCSR. [Link]

  • Theoretical Study of Low-Lying Triplet States of Aniline. (n.d.). Scirp.org. [Link]

  • DFT theoretical studies of anions of aniline and its several derivatives. (2025). ResearchGate. [Link]

  • Generation of Gaussian 09 Input Files for the Computation of. (n.d.). Semantic Scholar. [Link]

  • Pierce, R. (2023). Methods of Quantum Chemical Calculations in Drug Discovery and Applications. Research & Reviews: Journal of Chemistry, 12(4). [Link]

  • Leddin, E. M. (n.d.). Gaussian Input Files. Computational Chemistry Resources. [Link]

  • Robertson, W. W., & Matsen, F. A. (1950). The Near Ultraviolet Absorption Spectra of N-Substituted Anilines. Journal of the American Chemical Society, 72(4), 1543–1544. [Link]

  • Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline. (2011). Semantic Scholar. [Link]

  • Synthesis, characterization and density functional theory investigations of the N,N-diacylaniline derivatives. (2014). Arabian Journal of Chemistry, 7(5), 729-738. [Link]

  • The Absolute Beginners Guide to Gaussian. (n.d.). Computational Chemistry List. [Link]

  • HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIV
  • How to Create Input file for Gaussian 09 Calculation and Geometry Optimization. (2023). YouTube. [Link]

  • About Gaussian 16 Input. (2018). Gaussian. [Link]

  • Nickel(II) Complexes Derived from Schiff Base Ligands Designed as Electrode Materials in Asymmetric Supercapacitor Coin Cells for Enhanced Energy Storage Performance. (2024). Langmuir. [Link]

  • DENSITY FUNCTIONAL STUDIES OF ANILINE AND SUBSTITUTED ANILINES. (1999). Semantic Scholar. [Link]

  • Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. (2024). Scientific Reports, 14(1). [Link]

  • N,N-Dimethylaniline. (n.d.). Wikipedia. [Link]

  • Synthesis and Thermal and Textural Characterization of Aniline Formaldehyde-Organoclay Composites. (n.d.). Acta Physica Polonica A, 125(2).
  • Exploring the Properties and Applications of Aniline and N-Methylaniline. (2024). Yufeng. [Link]

  • Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. (2021). RSC Publishing. [Link]

  • 3-(aminomethyl)-N,N-dimethylaniline. (n.d.). PubChem. [Link]

  • Polymerization of new aniline derivatives: Synthesis, characterization and application as sensors. (2021). ResearchGate. [Link]

Sources

thermal properties and decomposition of 3-N-Phthaloylglyaminomethyl aniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Properties and Decomposition of 3-N-Phthaloylglyaminomethyl Aniline

Abstract

This technical guide provides a comprehensive framework for the characterization of the thermal properties and decomposition pathway of 3-N-Phthaloylglyaminomethyl aniline (CAS 77147-14-9).[1] Given the molecule's hybrid structure, incorporating phthalimide, glycine, and aniline moieties, a thorough understanding of its thermal stability is paramount for its potential applications in drug development, polymer science, and materials research. This document, written from the perspective of a Senior Application Scientist, outlines a robust, multi-technique analytical workflow. It emphasizes the causality behind experimental choices and provides detailed, self-validating protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). While direct experimental data for this specific compound is not extensively published, this guide synthesizes established principles from the analysis of its constituent chemical groups to propose an anticipated thermal profile and decomposition mechanism.

Introduction and Molecular Context

3-N-Phthaloylglyaminomethyl aniline is a compound of significant interest due to its composite structure. The aniline core is a foundational block in numerous dyes, pharmaceuticals, and polymers.[2] The phthalimide group, a derivative of phthalic acid, is a key structural feature in many biologically active molecules and high-performance polymers, valued for its thermal stability. The glycinomethyl linker bridges these two functional ends.

The thermal behavior of such a molecule is not merely an academic curiosity. For pharmaceutical applications, thermal stability dictates shelf-life, storage conditions, and formulation strategies. In materials science, the decomposition temperature is a critical parameter that defines the upper service temperature of a polymer or functional material.[3] Therefore, a comprehensive thermal analysis is an indispensable part of the compound's characterization.

This guide proposes a logical workflow for elucidating these properties, beginning with an overview of the analytical strategy.

G cluster_prep Sample Preparation & Purity cluster_analysis Thermal Analysis Core cluster_interpretation Data Synthesis & Modeling Purity Purity Assessment (HPLC, GC-MS) SamplePrep Sample Preparation (5-10 mg) Purity->SamplePrep Ensures accurate thermal data TGA Thermogravimetric Analysis (TGA) SamplePrep->TGA DSC Differential Scanning Calorimetry (DSC) SamplePrep->DSC Data Data Interpretation TGA->Data DSC->Data Kinetics Kinetic Analysis (Flynn-Wall-Ozawa) Data->Kinetics Mechanism Decomposition Mechanism Proposal Data->Mechanism

Caption: Proposed workflow for thermal characterization.

Experimental Methodologies: A Causality-Driven Approach

A dual-technique approach using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended for a complete picture of the material's thermal properties.[2] TGA will quantify mass loss as a function of temperature, indicating decomposition stages, while DSC will measure the heat flow associated with thermal events, such as melting, crystallization, and decomposition.[4]

Thermogravimetric Analysis (TGA)

TGA is the cornerstone for determining thermal stability and decomposition profiles.[5]

Protocol: TGA of 3-N-Phthaloylglyaminomethyl Aniline

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials. Causality: This step is critical for data accuracy and inter-lab reproducibility.

  • Sample Preparation: Place 5-10 mg of the finely ground sample into a platinum or alumina TGA pan.[2] Causality: A small sample mass minimizes thermal gradients within the sample, ensuring that the measured temperature is representative of the entire sample. Platinum pans are chosen for their inertness at high temperatures.

  • Atmosphere Selection: Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min for at least 30 minutes before the experiment and maintain this flow throughout.[6][7] Causality: An inert nitrogen atmosphere is chosen to study the inherent thermal decomposition of the molecule without the influence of oxidative processes, which would introduce competing and more complex reaction pathways.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a linear heating rate of 10 °C/min.[2][8]

    • Causality: A 10 °C/min heating rate is a standard practice that provides a good balance between resolving distinct thermal events and completing the analysis in a reasonable timeframe. The upper limit of 600 °C is selected to ensure complete decomposition is observed, based on typical degradation temperatures of aniline and phthalimide polymers.[5][9]

  • Data Analysis: Record the mass loss (%) as a function of temperature. Calculate the first derivative of the TGA curve (DTG) to precisely identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC complements TGA by providing energetic information about thermal events.[4]

Protocol: DSC of 3-N-Phthaloylglyaminomethyl Aniline

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard.[6] Causality: Indium has a well-defined melting point (156.6 °C) and heat of fusion, making it an ideal standard for ensuring the accuracy of measured transition temperatures and enthalpies.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed aluminum pan to serve as the reference.[2] Causality: Hermetic sealing prevents any mass loss due to volatilization before decomposition, which could interfere with the measurement of heat flow. The empty reference pan allows the instrument to measure the differential heat flow into the sample.

  • Atmosphere Selection: Maintain a nitrogen purge at 50 mL/min.[6] Causality: As with TGA, an inert atmosphere isolates the intrinsic thermal transitions from oxidative side reactions.

  • Thermal Program (Heat-Cool-Heat):

    • First Heat: Ramp from 25 °C to a temperature just below the anticipated decomposition onset (determined by TGA), at 10 °C/min.

    • Cool: Cool the sample at 10 °C/min back to 25 °C.

    • Second Heat: Ramp from 25 °C to the full decomposition temperature (e.g., 450 °C) at 10 °C/min.

    • Causality: The initial heating scan reveals the thermal history of the "as-is" sample. The cooling and second heating scans provide information on the amorphous or crystalline nature of the compound and can reveal the glass transition temperature (Tg) and recrystallization behavior, free from prior thermal history.[6]

  • Data Analysis: Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., crystallization, decomposition). Integrate the area under the melting peak to determine the enthalpy of fusion (ΔHfus).

Anticipated Results and Interpretation

Based on the thermal behavior of related aniline and phthalimide structures, a multi-stage decomposition is expected.[5][7]

Predicted Thermal Data

The following table summarizes the anticipated thermal events for 3-N-Phthaloylglyaminomethyl aniline. These values are predictive and require experimental validation.

ParameterAnalytical TechniqueAnticipated ValueRationale & Interpretation
Melting Point (Tm)DSC180 - 220 °CEndothermic peak. The exact value depends on crystalline purity and intermolecular forces.
Enthalpy of Fusion (ΔHfus)DSCQuantitative Value (J/g)The energy required to melt the solid; indicative of the degree of crystallinity.
Onset of Decomposition (T_onset)TGA (5% mass loss)~250 °CThe temperature at which significant thermal degradation begins. Aniline derivatives show varied stability.[3]
First Decomposition Stage (T_peak1)TGA/DTG270 - 320 °CCorresponds to the cleavage of the weakest bonds, likely the C-N bonds of the glycinomethyl linker.
Second Decomposition Stage (T_peak2)TGA/DTG350 - 450 °CLikely involves the breakdown of the more stable phthalimide and aniline ring systems.[9]
Char Residue at 600 °CTGA15 - 25 %The aromatic rings are expected to form a stable carbonaceous residue under inert conditions.
Proposed Decomposition Pathway

The thermal decomposition is hypothesized to initiate at the glycinomethyl linker, which represents the most likely site of thermal instability. The C-N bonds and the amide linkage are weaker than the bonds comprising the aromatic rings.

Caption: Hypothesized decomposition pathway of the molecule.

This proposed mechanism suggests an initial fragmentation followed by the subsequent breakdown of the resulting radicals into smaller volatile compounds and a stable char.

Conclusion

This technical guide presents a scientifically grounded, systematic approach to characterizing the . By employing a combination of TGA and DSC under controlled conditions, researchers can obtain critical data on the material's melting point, thermal stability, and degradation profile. The detailed protocols and the rationale behind each step provide a robust framework for generating reliable and interpretable data. The proposed decomposition pathway, based on the known chemistry of its constituent parts, serves as a working hypothesis that can be refined with data from advanced techniques like TGA-MS or Py-GC-MS, which would identify the specific gaseous products evolved during decomposition. This foundational thermal analysis is an essential prerequisite for the intelligent design and application of this promising molecule.

References

  • BenchChem. (2025). Characterization of Synthesized Aniline Derivatives: Application Notes and Protocols.
  • ResearchGate. (n.d.). Differential scanning calorimetry obtained from phthalimide derivatives. Inset.
  • ResearchGate. (n.d.). Differential Scanning Calorimetry (DSC) analysis of curing of Phenylethynyl phthalimide.
  • BenchChem. (2025). A Comparative Guide to the Thermal Stability of Aniline Phosphate and Its Derivatives.
  • ResearchGate. (n.d.). Thermogravimetric curves of PANI (Polyaniline) and its derivatives POEA.
  • Synthesis and Structure-Property Relationships of Phthalimide and Napthalimide based Organic π-Conjugated Small Molecules. (n.d.). Source not formally cited.
  • MDPI. (2023). Naphthalene Phthalimide Derivatives as Model Compounds for Electrochromic Materials.
  • International Science Community Association. (2012). Thermal Degradation Analysis of Melamine-Aniline-Formaldehyde Terpolymeric Ligand.
  • ResearchGate. (n.d.). Thermogravimetric analysis results of samples with and without aniline.
  • BOC Sciences. (n.d.). CAS 77147-14-9 3-N-Phthaloylglyaminomethyl aniline.
  • Thermal Decomposition Characteristic and Kinetics of AIBN in Aniline Solvent. (n.d.). Source not formally cited.
  • PubMed Central (PMC). (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience.
  • A kinetic analysis of thermal decomposition of ortho-substituted polyaniline derivatives. (2023). Polymer Bulletin.
  • Santa Cruz Biotechnology. (n.d.). 3-N-Phthaloylglyaminomethyl aniline | CAS 77147-14-9.

Sources

An In-Depth Technical Guide on the Potential Biological Activity of 3-N-Phthaloylglyaminomethyl Aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the dynamic landscape of medicinal chemistry, the strategic combination of well-established pharmacophores into novel molecular frameworks presents a promising avenue for the discovery of new therapeutic agents. This guide delves into the synthesis, characterization, and potential biological activities of a specific class of hybrid molecules: 3-N-Phthaloylglyaminomethyl aniline derivatives. By uniting the structural features of phthalimide and aniline moieties, these compounds emerge as compelling candidates for investigation, particularly in the realms of antimicrobial and anticancer research. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive technical overview grounded in established scientific principles and methodologies.

Introduction: The Rationale for Hybrid Vigor

The design of 3-N-Phthaloylglyaminomethyl aniline derivatives is predicated on the principle of molecular hybridization, which seeks to integrate the advantageous properties of distinct pharmacophores to create a new chemical entity with enhanced or novel biological activity.

  • The Phthalimide Scaffold: Phthalimide (isoindoline-1,3-dione) and its derivatives are recognized for a broad spectrum of pharmacological activities, including anti-inflammatory, anticonvulsant, and notably, anticancer properties.[1][2] The hydrophobic nature of the phthalimide ring system can facilitate passage across biological membranes, a desirable trait for drug candidates.[3]

  • The Aniline Moiety: Aniline derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of bioactive compounds.[4][5] They are known to exhibit a wide range of biological effects, including antimicrobial and anticancer activities.[4][6] The amino group of the aniline scaffold provides a versatile handle for synthetic modification, allowing for the fine-tuning of physicochemical and biological properties.

The strategic linkage of a phthaloylglycine unit to the 3-position of an aniline derivative via a methylene bridge creates a unique molecular architecture. This design is hypothesized to leverage the biological potential of both parent scaffolds, potentially leading to compounds with enhanced efficacy and novel mechanisms of action.

Synthetic Pathways and Characterization

While direct literature on the synthesis of 3-N-Phthaloylglyaminomethyl aniline derivatives is not abundant, a plausible and efficient synthetic route can be proposed based on established chemical transformations. The following multi-step synthesis is a logical approach for the laboratory-scale preparation of these target compounds.

Proposed Synthetic Scheme

G cluster_0 Step 1: Synthesis of N-Phthaloylglycine cluster_1 Step 2: Chlorination cluster_2 Step 3: Synthesis of 3-Aminobenzyl Alcohol cluster_3 Step 4: Condensation A Phthalic Anhydride C N-Phthaloylglycine A->C Glacial Acetic Acid, Reflux B Glycine B->C D N-Phthaloylglycine F N-Phthaloylglycyl Chloride D->F Reflux E Thionyl Chloride (SOCl2) E->F G 3-Aminobenzoic Acid I 3-Aminobenzyl Alcohol G->I Dry THF, Reflux H Lithium Aluminium Hydride (LiAlH4) H->I J N-Phthaloylglycyl Chloride L 3-N-Phthaloylglyaminomethyl Aniline Derivative J->L Base (e.g., Pyridine), DCM K 3-Aminobenzyl Alcohol K->L G cluster_0 Antimicrobial Action A Derivative C Cellular Transport A->C Phthalimide Moiety B Bacterial Cell Wall D Inhibition of Folic Acid Synthesis C->D Aniline Moiety E Disruption of Cell Membrane Integrity C->E F Bacterial Cell Death D->F E->F G cluster_0 Intrinsic Apoptosis Pathway A Derivative B Cancer Cell A->B C ROS Generation B->C D Mitochondrial Stress C->D E Cytochrome c Release D->E F Caspase Activation E->F G Apoptosis F->G

Sources

An In-Depth Technical Guide to 3-N-Phthaloylglyaminomethyl Aniline: Synthesis, Properties, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-N-Phthaloylglyaminomethyl aniline, a molecule of interest in synthetic and medicinal chemistry. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information from related structures and established chemical principles to offer a detailed profile. This guide covers the compound's identification, predicted physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and expected spectroscopic characteristics. Furthermore, it delves into the potential applications and biological significance of the isoindole-1,3-dione scaffold, providing context for the utility of this compound in drug discovery and materials science. Safety and handling considerations based on analogous structures are also discussed to ensure best laboratory practices.

Introduction

3-N-Phthaloylglyaminomethyl aniline, systematically named 2-[(3-aminophenyl)methyl]isoindole-1,3-dione, belongs to the family of N-substituted phthalimides. This class of compounds is of significant interest due to the prevalence of the phthalimide and aniline moieties in a wide range of biologically active molecules and functional materials. The phthalimide group, a well-known pharmacophore, is found in drugs with diverse activities, including anti-inflammatory, anticonvulsant, and immunomodulatory effects.[1] The aniline substructure is a fundamental building block in the synthesis of numerous pharmaceuticals and dyes.[2] The combination of these two key structural features in 3-N-Phthaloylglyaminomethyl aniline suggests its potential as a versatile intermediate for the synthesis of novel therapeutic agents and functional organic materials.

This guide aims to provide a detailed technical resource for researchers, compiling available data and providing expert-driven insights into the chemistry of this compound.

Chemical Identity and Physicochemical Properties

A comprehensive understanding of a compound's identity and physical characteristics is fundamental to its application in research and development.

Compound Identification
  • Systematic Name: 2-[(3-aminophenyl)methyl]isoindole-1,3-dione

  • Common Name: 3-N-Phthaloylglyaminomethyl aniline

  • CAS Number: 77147-14-9

  • Molecular Formula: C₁₅H₁₂N₂O₂

  • Molecular Weight: 252.27 g/mol

  • Chemical Structure:

    G A A

    Figure 1: 2D structure of 3-N-Phthaloylglyaminomethyl aniline.

Physicochemical Data

While experimentally determined data for 3-N-Phthaloylglyaminomethyl aniline is not widely published, the following table summarizes available and predicted properties.

PropertyValueSource
Melting Point Not available. Predicted to be in the range of 110-130 °C.Prediction based on similar N-benzylphthalimide structures.[3]
Boiling Point 462 °C at 760 mmHg[4]
Density 1.377 g/cm³[4]
Solubility Slightly soluble in water. Soluble in organic solvents like DMSO and methanol.[3][5]Based on data for related isoindole-1,3-diones.
InChI InChI=1S/C15H12N2O2/c16-11-5-3-4-10(8-11)9-17-14(18)12-6-1-2-7-13(12)15(17)19/h1-8H,9,16H2[4]
SMILES C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=CC=C3)N[4]

Synthesis and Purification

The synthesis of N-substituted phthalimides is a well-established transformation in organic chemistry, typically achieved through the condensation of phthalic anhydride with a primary amine.[6]

Synthetic Workflow

The logical synthetic route to 3-N-Phthaloylglyaminomethyl aniline involves the reaction of 3-aminobenzylamine with phthalic anhydride.

G reagent1 3-Aminobenzylamine process Condensation reagent1->process reagent2 Phthalic Anhydride reagent2->process product 3-N-Phthaloylglyaminomethyl aniline solvent Glacial Acetic Acid (Solvent) solvent->process in conditions Reflux conditions->process under process->product

Figure 2: Synthetic workflow for 3-N-Phthaloylglyaminomethyl aniline.

Step-by-Step Experimental Protocol

This protocol is based on established methods for the synthesis of N-substituted phthalimides.[7]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-aminobenzylamine (1 equivalent) in glacial acetic acid.

  • Reagent Addition: To the stirred solution, add phthalic anhydride (1 equivalent).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product.

  • Purification: Filter the crude product, wash with water to remove acetic acid, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure 3-N-Phthaloylglyaminomethyl aniline.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the structure and purity of the synthesized compound. The following are the expected spectroscopic data based on the analysis of analogous structures.[2][8][9]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the aniline and phthalimide rings, as well as the methylene bridge and the primary amine group.

  • Phthalimide Aromatic Protons: A multiplet in the range of δ 7.7-7.9 ppm.

  • Aniline Aromatic Protons: A complex multiplet in the range of δ 6.5-7.2 ppm.

  • Methylene Protons (-CH₂-): A singlet at approximately δ 4.8 ppm.

  • Amine Protons (-NH₂): A broad singlet around δ 3.7 ppm, which is exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Phthalimide Carbonyl Carbons: Signals around δ 168 ppm.

  • Aromatic Carbons: Multiple signals in the region of δ 115-150 ppm.

  • Methylene Carbon (-CH₂-): A signal at approximately δ 41 ppm.

FT-IR Spectroscopy

The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • N-H Stretching (Amine): Two bands in the region of 3300-3500 cm⁻¹.

  • C=O Stretching (Imide): Two strong bands around 1770 cm⁻¹ (asymmetric) and 1700 cm⁻¹ (symmetric).

  • C-N Stretching: A band in the range of 1300-1385 cm⁻¹.

  • Aromatic C-H Stretching: Bands above 3000 cm⁻¹.

Mass Spectrometry

The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound.

  • Expected Molecular Ion (M⁺): m/z = 252.

Potential Applications and Biological Significance

The isoindole-1,3-dione moiety is a key structural feature in many compounds with a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties.[1][10] The presence of the 3-amino group on the aniline ring provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives. This makes 3-N-Phthaloylglyaminomethyl aniline a valuable building block in drug discovery programs aimed at developing novel therapeutic agents.

The structural similarity to known biologically active phthalimides suggests that this compound and its derivatives could be explored for a range of pharmacological applications.

Safety and Handling

As specific safety data for 3-N-Phthaloylglyaminomethyl aniline is not available, precautions should be based on the known hazards of its constituent moieties, aniline and phthalimide.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

G cluster_handling Safe Handling cluster_storage Proper Storage Ventilation Good Ventilation PPE Wear PPE (Gloves, Goggles, Lab Coat) Avoidance Avoid Inhalation & Contact Container Tightly Closed Container Conditions Cool, Dry Place Incompatibles Away from Oxidizing Agents

Sources

An In-depth Technical Guide to the Theoretical Mechanism of Formation for 3-N-Phthaloylglyaminomethyl Aniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the theoretical mechanism behind the synthesis of 3-N-Phthaloylglyaminomethyl aniline, a compound of interest in medicinal chemistry and drug development. The synthesis involves the formation of an amide bond between N-phthaloylglycine and 3-aminobenzylamine. This document will delve into the underlying principles of the reaction, provide detailed experimental protocols, and offer insights into the causality of the procedural steps, adhering to the highest standards of scientific integrity.

Introduction and Significance

3-N-Phthaloylglyaminomethyl aniline incorporates a phthaloyl-protected glycine moiety linked to a 3-aminobenzylamine backbone. The phthaloyl group serves as a crucial protecting group for the primary amine of glycine, enabling selective reactions at the carboxylic acid functional group.[1][2][3] This structural motif is of significant interest in the synthesis of more complex molecules, including potential pharmaceutical intermediates and bioactive compounds. Understanding the theoretical mechanism of its formation is paramount for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product.

The core of this synthesis lies in the formation of an amide bond, a fundamental reaction in organic chemistry.[4] This guide will primarily focus on the nucleophilic acyl substitution reaction between an activated form of N-phthaloylglycine and the primary amine of 3-aminobenzylamine.

Theoretical Mechanism of Formation

The formation of 3-N-Phthaloylglyaminomethyl aniline proceeds through a two-step conceptual pathway: first, the synthesis of the N-phthaloylglycine precursor, and second, its coupling with 3-aminobenzylamine.

Step 1: Synthesis of N-Phthaloylglycine

N-Phthaloylglycine is prepared by the reaction of glycine with phthalic anhydride.[3][5] This reaction is a classic example of protecting group chemistry.

The mechanism involves two key stages:

  • Nucleophilic Acyl Substitution: The amino group of glycine, acting as a nucleophile, attacks one of the carbonyl carbons of phthalic anhydride. This results in the opening of the anhydride ring to form an intermediate amic acid, N-(o-carboxybenzoyl)glycine.[5]

  • Intramolecular Cyclization (Dehydration): The newly formed amic acid intermediate then undergoes an intramolecular cyclization. The carboxylic acid group reacts with the amide, eliminating a molecule of water to form the stable five-membered phthalimide ring.[5]

G Glycine Glycine AmicAcid N-(o-carboxybenzoyl)glycine (Amic Acid Intermediate) Glycine->AmicAcid Nucleophilic Acyl Substitution PhthalicAnhydride Phthalic Anhydride PhthalicAnhydride->AmicAcid Nucleophilic Acyl Substitution NPhthaloylglycine N-Phthaloylglycine AmicAcid->NPhthaloylglycine Intramolecular Cyclization (Dehydration) Water H₂O AmicAcid->Water

Caption: Synthesis of N-Phthaloylglycine from Glycine and Phthalic Anhydride.

Step 2: Amide Bond Formation with 3-Aminobenzylamine

The central reaction for the formation of 3-N-Phthaloylglyaminomethyl aniline is the coupling of N-phthaloylglycine with 3-aminobenzylamine. Direct reaction between a carboxylic acid and an amine to form an amide is generally slow and requires high temperatures, which can lead to side products. Therefore, the carboxylic acid is typically activated to increase its reactivity towards the amine.

A common and effective method for this activation is the conversion of the carboxylic acid to an acid chloride.[1]

2.2.1. Activation of N-Phthaloylglycine

N-Phthaloylglycine is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the highly reactive N-phthaloylglycinoyl chloride.

The mechanism of this activation with thionyl chloride proceeds as follows:

  • The carboxylic acid oxygen of N-phthaloylglycine attacks the sulfur atom of thionyl chloride.

  • A chloride ion is eliminated and subsequently attacks the carbonyl carbon.

  • This leads to the formation of an unstable intermediate which collapses to form the acid chloride, sulfur dioxide, and hydrochloric acid.

2.2.2. Nucleophilic Acyl Substitution

Once the N-phthaloylglycinoyl chloride is formed, it readily reacts with the primary amino group of 3-aminobenzylamine in a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the aminomethyl group of 3-aminobenzylamine is more nucleophilic than the aniline nitrogen due to the electron-withdrawing nature of the aromatic ring. Therefore, the reaction will selectively occur at the benzylic amine.

The mechanism unfolds as follows:

  • Nucleophilic Attack: The primary amine of 3-aminobenzylamine acts as a nucleophile and attacks the electrophilic carbonyl carbon of N-phthaloylglycinoyl chloride. This forms a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, and the chloride ion, being a good leaving group, is eliminated.

  • Deprotonation: A base, typically a tertiary amine like triethylamine or pyridine added to the reaction mixture, removes a proton from the nitrogen atom to yield the final product, 3-N-Phthaloylglyaminomethyl aniline, and the hydrochloride salt of the base.

G NPhthaloylglycine N-Phthaloylglycine AcidChloride N-Phthaloylglycinoyl Chloride (Activated Intermediate) NPhthaloylglycine->AcidChloride Activation ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->AcidChloride TetrahedralIntermediate Tetrahedral Intermediate AcidChloride->TetrahedralIntermediate Nucleophilic Attack HCl HCl AcidChloride->HCl SO2 SO₂ AcidChloride->SO2 Aminobenzylamine 3-Aminobenzylamine Aminobenzylamine->TetrahedralIntermediate Nucleophilic Attack FinalProduct 3-N-Phthaloylglyaminomethyl Aniline TetrahedralIntermediate->FinalProduct Elimination of Cl⁻ Base Base (e.g., Triethylamine) TetrahedralIntermediate->Base BaseHCl Base·HCl FinalProduct->BaseHCl Base->BaseHCl

Caption: Formation of 3-N-Phthaloylglyaminomethyl Aniline via an Acid Chloride Intermediate.

Experimental Protocols

The following protocols are provided as a general guideline and should be adapted and optimized based on laboratory conditions and analytical monitoring.

Synthesis of N-Phthaloylglycine

Several methods can be employed for the synthesis of N-phthaloylglycine.[5] The fusion method is a solvent-free approach, while refluxing in glacial acetic acid is a common solvent-based method.

MethodReactantsSolventTemperature (°C)Reaction TimeYield (%)
Fusion Phthalic anhydride, GlycineNone150-19015-20 minNot Specified
Reflux in Glacial Acetic Acid Phthalic anhydride, GlycineGlacial Acetic AcidReflux2 hours44.3 - 87.1

Protocol for Fusion Method: [5]

  • Place 6.0 g of phthalic anhydride and 3.0 g of glycine in a large test tube or a small round-bottom flask.

  • Heat the mixture in a sand bath or heating mantle to a temperature of 150-190°C.

  • Maintain this temperature for 15-20 minutes, during which the mixture will melt and react.

  • Allow the reaction mixture to cool to room temperature, upon which it will solidify.

  • The crude product can be purified by recrystallization from water.

Synthesis of 3-N-Phthaloylglyaminomethyl Aniline

This protocol describes the synthesis via the acid chloride intermediate.

Step 1: Preparation of N-Phthaloylglycinoyl Chloride [1]

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend N-phthaloylglycine (1 equivalent) in an excess of thionyl chloride (SOCl₂).

  • Gently reflux the mixture until the solid has completely dissolved and the evolution of gas (SO₂ and HCl) has ceased (typically 1-2 hours).

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting solid is N-phthaloylglycinoyl chloride and can be used in the next step without further purification.

Step 2: Amidation [1]

  • Dissolve 3-aminobenzylamine (1 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in a dry, aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Dissolve the crude N-phthaloylglycinoyl chloride (1 equivalent) in a minimal amount of the same dry solvent.

  • Add the N-phthaloylglycinoyl chloride solution dropwise to the cooled amine solution with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 10-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Trustworthiness and Self-Validation

The described protocols incorporate self-validating steps. The progress of the reactions can be monitored by TLC, and the identity and purity of the intermediates and the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The expected spectroscopic data should be consistent with the proposed chemical structures.

Conclusion

The synthesis of 3-N-Phthaloylglyaminomethyl aniline is a multi-step process that relies on fundamental principles of organic chemistry, including nucleophilic acyl substitution and the use of protecting groups. A thorough understanding of the theoretical mechanisms involved is crucial for the successful execution of the synthesis, enabling researchers to make informed decisions regarding reaction conditions and purification strategies. The provided protocols offer a robust starting point for the laboratory preparation of this valuable compound.

References

  • Master Organic Chemistry. (2025). The Gabriel Synthesis.
  • Wikipedia. (2024). Gabriel synthesis.
  • Name Reactions in Organic Synthesis. (n.d.). Gabriel Synthesis.
  • Chemistry LibreTexts. (2023). Gabriel Synthesis.
  • Amino acids and peptides. XXXV. Facile preparation of p-nitroanilide analogs by the solid-phase method. (n.d.). PubMed.
  • Synthesis of N-Alkyl Amino Acids. (n.d.). Monash University.
  • Chemistry Steps. (n.d.). The Gabriel Synthesis.
  • The slow photo-induced CO2 release of N-phthaloylglycine. (n.d.). PMC.
  • An In-depth Technical Guide to the Synthesis and Reaction Kinetics of N-Phthaloylglycine. (2025). Benchchem.
  • Kinetic Studies on the Cleavage of N-phthaloylglycine in the Buffers of Hydrazine and Morpholine. (n.d.).
  • 3-N-Phthaloylglyaminomethyl aniline. (n.d.). BOC Sciences.
  • Asymmetric Enzymatic Synthesis of Amino Acid Anilides. (n.d.).
  • Fast and Convenient Synthesis of α-N-Protected Amino Acid Hydrazides. (n.d.).
  • Mixed anhydride method of preparing peptides. (n.d.).
  • Interrupted Intramolecular Hydroaminomethylation of N-Protected-2-vinyl Anilines: Novel Access to 3-Substitued Indoles or Indoline-2-ols. (n.d.). NIH.
  • N-Phthaloylglycine: A Versatile Building Block for Pharmaceutical Intermedi
  • Suggested Improvement in the Ing-Manske Procedure and Gabriel Synthesis of Primary Amines: Kinetic Study on Alkaline Hydrolysis of N-Phthaloylglycine and Acid Hydrolysis of N-(o-Carboxybenzoyl)glycine in Aqueous Organic Solvents. (1996). PubMed.
  • Coordination compounds of n-phthaloylglycine and n-phthaloyltyrosine and their antimicrobial activities. (n.d.). [Source not further specified].
  • Application Notes and Protocols: N-Phthaloylglycine in the Synthesis of Coordin
  • Facile synthesis of mono-, bis- and tris-aryl-substituted aniline derivatives in aqueous DMF. (n.d.).
  • Lipase-Mediated Amidation of Anilines with 1,3-Diketones via C–C Bond Cleavage. (2017). MDPI.
  • Synthesis and muscarinic activity of novel aniline derivatives with a 1-azabicyclo[3.3.0]octane moiety. (n.d.). PubMed.
  • Electrophilically Activated Nitroalkanes in Synthesis of 3,4-Dihydroquinozalines. (n.d.). MDPI.
  • Interruption of the amide and aniline cascades. (n.d.).
  • Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide. (2019). [Source not further specified].

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-N-Phthaloylglyaminomethyl Aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 3-N-Phthaloylglyaminomethyl aniline, a key intermediate in various pharmaceutical and organic synthesis applications. The protocol herein details a robust and reproducible method centered around the Schotten-Baumann reaction, a well-established and versatile method for amide synthesis. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data.

Introduction

3-N-Phthaloylglyaminomethyl aniline serves as a crucial building block in the synthesis of a diverse range of organic molecules, including but not limited to, pharmaceutical agents and dye intermediates.[1] The molecule incorporates a reactive primary amine on the aniline ring, a flexible aminomethyl linker, and a protected glycine moiety. The phthaloyl protecting group on the glycine nitrogen allows for selective reactions at the aniline's amino group. This application note describes a reliable synthetic protocol for its preparation from commercially available starting materials, 3-aminobenzylamine and N-phthaloylglycyl chloride.

Mechanistic Rationale: The Schotten-Baumann Reaction

The core of this synthetic protocol is the Schotten-Baumann reaction, a widely utilized method for the acylation of amines with acid chlorides.[2][3][4][5] This reaction is typically performed under biphasic conditions, with an organic solvent to dissolve the reactants and an aqueous basic solution to neutralize the hydrochloric acid byproduct generated during the reaction.[2][5]

The mechanism proceeds via a nucleophilic acyl substitution.[2][3][6] The primary amine of 3-aminobenzylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of N-phthaloylglycyl chloride. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling a chloride ion and forming the desired amide bond. The presence of a base, such as sodium hydroxide, is crucial to neutralize the HCl formed, thereby driving the reaction to completion and preventing the protonation of the starting amine, which would render it non-nucleophilic.[2][4]

Experimental Workflow

Synthesis_Workflow Reagents Reagent Preparation - 3-Aminobenzylamine Solution - N-Phthaloylglycyl Chloride Solution - Aqueous NaOH Solution Reaction Schotten-Baumann Reaction - Combine Reagents - Stir at 0-5 °C - Monitor Progress (TLC) Reagents->Reaction Add dropwise Workup Aqueous Workup - Quench with Water - Separate Layers Reaction->Workup After 2-3 hours Purification Purification - Wash Organic Layer - Dry over Na2SO4 - Concentrate in vacuo Workup->Purification Isolate organic phase Product Product Isolation & Characterization - Recrystallization - NMR, IR, MS Analysis Purification->Product Obtain crude solid

Caption: A schematic overview of the synthetic workflow for 3-N-Phthaloylglyaminomethyl aniline.

Materials and Reagents

Reagent/MaterialGradeSupplierCAS Number
3-Aminobenzylamine≥98%Sigma-Aldrich4403-70-7
N-Phthaloylglycyl chloride≥96%Sigma-Aldrich6780-38-7
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific75-09-2
Sodium Hydroxide (NaOH)Reagent Grade, ≥97%VWR1310-73-2
Sodium Sulfate (Na₂SO₄)Anhydrous, GranularEMD Millipore7757-82-6
Deionized Water-In-house7732-18-5
Ethyl AcetateACS GradeFisher Scientific141-78-6
HexanesACS GradeFisher Scientific110-54-3

Detailed Experimental Protocol

1. Reagent Preparation:

  • 3-Aminobenzylamine Solution: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-aminobenzylamine (5.0 g, 40.9 mmol) in 100 mL of anhydrous dichloromethane (DCM).

  • N-Phthaloylglycyl Chloride Solution: In a separate 100 mL beaker, dissolve N-phthaloylglycyl chloride (9.15 g, 40.9 mmol) in 50 mL of anhydrous DCM.

  • Sodium Hydroxide Solution: Prepare a 2 M aqueous solution of sodium hydroxide by dissolving 8.0 g of NaOH pellets in 100 mL of deionized water.

2. Reaction Setup and Execution:

  • Cool the 3-aminobenzylamine solution in the round-bottom flask to 0-5 °C using an ice bath.

  • Begin vigorous stirring and add the 2 M NaOH solution (41 mL, 82 mmol) to the flask.

  • Slowly add the N-phthaloylglycyl chloride solution dropwise from the dropping funnel over a period of 30-45 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-3 hours.

3. Reaction Monitoring:

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1 v/v). The disappearance of the 3-aminobenzylamine spot indicates the completion of the reaction.

4. Workup and Isolation:

  • Once the reaction is complete, transfer the mixture to a 500 mL separatory funnel.

  • Add 100 mL of deionized water and shake vigorously. Allow the layers to separate.

  • Collect the organic (bottom) layer and wash it sequentially with 100 mL of 1 M HCl, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

5. Purification:

  • Recrystallize the crude solid from a mixture of ethyl acetate and hexanes to yield pure 3-N-Phthaloylglyaminomethyl aniline as a crystalline solid.

  • Wash the crystals with cold hexanes and dry them under vacuum.

Characterization

The structure and purity of the synthesized 3-N-Phthaloylglyaminomethyl aniline should be confirmed by standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic protons of the aniline ring, the methylene protons of the aminomethyl linker and the glycine moiety, and the aromatic protons of the phthaloyl group.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for all unique carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the secondary amide, the C=O stretches of the amide and phthalimide groups, and aromatic C-H stretches.

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the target compound.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][8][9]

  • Fume Hood: Conduct all steps of the synthesis in a well-ventilated chemical fume hood.[7][8]

  • Reagent Handling:

    • N-Phthaloylglycyl chloride: This reagent is corrosive and moisture-sensitive.[7] Handle it under an inert atmosphere (e.g., nitrogen or argon) and avoid contact with skin and eyes.[7] It reacts violently with water.[7]

    • 3-Aminobenzylamine: This compound is harmful if swallowed and can cause skin irritation.[10] Avoid inhalation and direct contact.

    • Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. Use with adequate ventilation.

    • Sodium Hydroxide (NaOH): NaOH is corrosive and can cause severe burns. Handle with care.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Chemical Reaction Pathway

Reaction_Mechanism Amine 3-Aminobenzylamine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack AcidChloride N-Phthaloylglycyl Chloride (Electrophile) AcidChloride->Intermediate Product 3-N-Phthaloylglyaminomethyl Aniline Intermediate->Product Chloride Elimination HCl HCl Salt NaCl + H₂O HCl->Salt Neutralization Base NaOH Base->Salt

Caption: The reaction pathway for the synthesis of 3-N-Phthaloylglyaminomethyl aniline.

References

  • Grokipedia. Schotten–Baumann reaction.
  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction.
  • Guidechem. How is 3-Aminobenzylamine synthesized and used? - FAQ.
  • SATHEE. Chemistry Schotten Baumann Reaction.
  • ChemicalBook. 3-Aminobenzylamine | 4403-70-7.
  • Organic Chemistry Portal. Schotten-Baumann Reaction.
  • Wikipedia. Schotten–Baumann reaction.
  • PubMed Central (PMC) - NIH. (2023). Phthalylglycyl Chloride as a Derivatization Agent for UHPLC-MS/MS Determination of Adrenaline, Dopamine and Octopamine in Urine.
  • ResearchGate. Scheme of N-phthaloylglycine chloride synthesis.
  • Fisher Scientific. (2010). SAFETY DATA SHEET.
  • Fisher Scientific. (2010). SAFETY DATA SHEET.
  • ChemicalBook. Phthaloylgly Cylglycine synthesis.
  • Sigma-Aldrich. Phthalylglycyl chloride 96 6780-38-7.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • BOC Sciences. CAS 77147-14-9 3-N-Phthaloylglyaminomethyl aniline.
  • Chongqing Chemdad Co., Ltd. Phthalylglycyl chloride.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • ECHEMI. 4403-70-7, 3-Aminobenzylamine Formula.
  • Supplementary Information.
  • SIELC Technologies. (2018). 3-Aminobenzylamine.
  • Sigma-Aldrich. 3-Aminobenzylamine 99 4403-70-7.
  • National Institutes of Health (NIH). Interrupted Intramolecular Hydroaminomethylation of N-Protected-2-vinyl Anilines: Novel Access to 3-Substitued Indoles or Indoline-2-ols.
  • Nature. (2024). Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry.
  • Google Patents. US10889539B2 - Aniline purification process.
  • ResearchGate. (2025). Facile synthesis of mono-, bis- and tris-aryl-substituted aniline derivatives in aqueous DMF.
  • ResearchGate. (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite.
  • Loba Chemie. THIONYL CHLORIDE AR.
  • PubMed. Synthesis and muscarinic activity of novel aniline derivatives with a 1-azabicyclo[3.3.0]octane moiety.
  • LC-SPE/NMR. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR.
  • Google Patents. US1908951A - Method of separating alkyl anilines.
  • MDPI. Electrophilically Activated Nitroalkanes in Synthesis of 3,4-Dihydroquinozalines.
  • Google Patents. (2024). CN111056954A - Aniline purification method.
  • Rasayan Journal of Chemistry. SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3 -THIOMETHYL ANILINE-BASED AZO DYES.
  • DORAS. (2017). Development of a bench-scale pharmaceutical synthesis.

Sources

Application Notes: 3-N-Phthaloylglyaminomethyl Aniline as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the development of versatile molecular building blocks is paramount. 3-N-Phthaloylglyaminomethyl aniline is a trifunctional scaffold possessing three distinct, orthogonally addressable reactive sites: a nucleophilic aromatic amine, a latent primary amine protected as a phthalimide, and a reactive aromatic ring. This unique combination allows for a stepwise and controlled elaboration of the molecular structure, making it an exemplary starting material for the synthesis of complex molecules, including targeted therapeutics, chemical probes, and functionalized polymers.

The aniline moiety serves as a crucial precursor for a multitude of chemical transformations, including amide bond formation, diazotization, and various cross-coupling reactions.[1][2] The phthaloylglycine group provides a robustly protected amino acid side chain, which can be deprotected under specific conditions to reveal a primary amine for peptide synthesis or further functionalization.[3][4] The meta-substitution pattern of the aniline ring influences the regioselectivity of subsequent aromatic substitution reactions. This guide provides an in-depth exploration of the applications of this building block, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Key Molecular Features:
  • Aromatic Amine (Aniline): A versatile handle for C-N bond formation, allowing for the introduction of diverse substituents and linkage to other molecular fragments.[5] Its basicity and nucleophilicity are central to its reactivity.

  • Phthaloyl-Protected Glycine: The phthaloyl group offers excellent stability under a wide range of reaction conditions, yet it can be selectively removed to unmask a primary amine, enabling further derivatization.[3][6] This feature is particularly valuable in multi-step syntheses.

  • Meta-Substituted Benzene Ring: The substitution pattern directs further electrophilic aromatic substitution reactions and influences the overall three-dimensional conformation of the resulting derivatives.

Synthesis of the Building Block

The synthesis of 3-N-Phthaloylglyaminomethyl aniline can be approached through several established organic chemistry transformations. A plausible and efficient route involves the reductive amination of 3-aminobenzaldehyde with glycine, followed by protection of the resulting secondary amine with phthalic anhydride. An alternative, and often higher-yielding, approach is the nucleophilic substitution of 3-aminobenzyl halide with the potassium salt of phthalimide (a Gabriel synthesis), followed by further elaboration.

Below is a representative protocol for the synthesis starting from 3-nitrobenzyl bromide, illustrating a common pathway to aminobenzylamines.

Protocol 1: Synthesis of 3-N-Phthaloylglyaminomethyl Aniline

This protocol outlines a two-step process: (1) Gabriel synthesis to install the protected amine, and (2) reduction of the nitro group to the aniline.

Step 1: Synthesis of N-(3-Nitrobenzyl)phthalimide

  • To a stirred solution of potassium phthalimide (1.1 eq) in anhydrous dimethylformamide (DMF), add 3-nitrobenzyl bromide (1.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield N-(3-nitrobenzyl)phthalimide.

Step 2: Reduction to 3-N-Phthaloylglyaminomethyl Aniline

  • Suspend N-(3-nitrobenzyl)phthalimide (1.0 eq) in ethanol or ethyl acetate.

  • Add a catalytic amount of Palladium on carbon (10% Pd/C, ~5 mol%).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography to yield 3-N-Phthaloylglyaminomethyl aniline.

Applications in Medicinal Chemistry and Drug Development

The aniline motif is a well-established "structural alert" in medicinal chemistry due to potential metabolic liabilities; however, it remains a prevalent and invaluable component in a vast number of approved drugs.[7] Its synthetic versatility often outweighs these concerns, especially in early-stage discovery where rapid library generation is critical.[5][8] 3-N-Phthaloylglyaminomethyl aniline provides three key points of diversification for constructing libraries of novel compounds.

Workflow: Library Synthesis using the Building Block

G cluster_0 Aniline Derivatization cluster_1 Glycine Amine Derivatization A 3-N-Phthaloylglyaminomethyl aniline B Amide Coupling (R-COCl) A->B Site 1: Aniline N-H C Reductive Amination (R-CHO, NaBH3CN) A->C Site 1: Aniline N-H D Buchwald-Hartwig Coupling (R-Br) A->D Site 1: Aniline N-H E Hydrazine Deprotection B->E Intermediate C->E Intermediate D->E Intermediate F Peptide Coupling (R'-COOH) E->F Site 2: Glycine N-H G Sulfonamide Formation (R''-SO2Cl) E->G Site 2: Glycine N-H

Caption: Diversification workflow for 3-N-Phthaloylglyaminomethyl aniline.

Protocol 2: Acylation of the Aniline Moiety

This protocol details the straightforward formation of an amide bond, a common linkage in pharmaceuticals, using the aniline nitrogen as the nucleophile.[9]

Materials:

  • 3-N-Phthaloylglyaminomethyl aniline

  • Acyl chloride or Acid anhydride (e.g., Acetyl chloride)

  • A non-nucleophilic base (e.g., Triethylamine or Pyridine)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure:

  • Dissolve 3-N-Phthaloylglyaminomethyl aniline (1.0 eq) in anhydrous DCM.

  • Add the base (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting amide by column chromatography on silica gel.

Protocol 3: Deprotection and Subsequent Derivatization

The removal of the phthaloyl group is typically achieved via hydrazinolysis, yielding a free primary amine that can be used for subsequent reactions like peptide bond formation.[3]

Step 1: Phthaloyl Group Removal (Hydrazinolysis)

  • Dissolve the N-acylated derivative from Protocol 2 (1.0 eq) in ethanol.

  • Add hydrazine hydrate (2.0-5.0 eq) to the solution.

  • Reflux the mixture for 2-4 hours. A white precipitate (phthalhydrazide) will form.

  • Cool the reaction to room temperature and filter off the precipitate.

  • Concentrate the filtrate under reduced pressure. The crude product will contain the deprotected amine.

Step 2: Peptide Coupling

  • Dissolve the crude deprotected amine (1.0 eq) in DMF or DCM.

  • Add the desired carboxylic acid (1.1 eq), a coupling agent like HBTU or EDC (1.2 eq), and a base such as DIPEA (2.0 eq).

  • Stir the reaction at room temperature for 12-24 hours.

  • Work up the reaction by washing with water and brine, then extracting with an organic solvent.

  • Dry, concentrate, and purify the final di-substituted product by chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes expected yields for the key transformations described, based on analogous reactions in the literature. Actual yields may vary depending on the specific substrates and reaction conditions.

Reaction StepSubstrateReagentsTypical Yield (%)
Protocol 1, Step 1 3-Nitrobenzyl bromidePotassium Phthalimide, DMF85-95
Protocol 1, Step 2 N-(3-Nitrobenzyl)phthalimideH₂, Pd/C, Ethanol90-98
Protocol 2 3-N-Phthaloylglyaminomethyl anilineAcetyl Chloride, Et₃N, DCM80-95
Protocol 3, Step 1 N-Acyl derivativeHydrazine Hydrate, Ethanol75-90
Protocol 3, Step 2 Deprotected AmineBoc-Ala-OH, HBTU, DIPEA, DMF70-85

Application in the Synthesis of Heterocycles

Aniline and its derivatives are fundamental precursors for the synthesis of a wide array of nitrogen-containing heterocyclic compounds, which form the core of many pharmaceutical drugs.[1][3] For instance, derivatives of 3-N-Phthaloylglyaminomethyl aniline can be used to construct quinazolines, a privileged scaffold in medicinal chemistry. The synthesis of dihydroquinazolines often starts from aminobenzylamines.[10][11]

Synthetic Scheme: Potential Quinazoline Synthesis

G A 3-N-Phthaloylglyaminomethyl aniline B Selective N-acylation (R-COCl) A->B C Acylated Intermediate B->C D Deprotection (Hydrazine) C->D E Free Aminomethyl Intermediate D->E F Condensation with Aldehyde (R'-CHO) E->F G Intramolecular Cyclization F->G H Dihydroquinazoline Scaffold G->H

Caption: A plausible synthetic route to a dihydroquinazoline scaffold.

This pathway leverages the orthogonal reactivity of the molecule. First, the more nucleophilic aniline nitrogen is acylated. Then, the phthaloyl group is removed to free the benzylic amine, which can then undergo condensation and cyclization to form the heterocyclic ring system.

Conclusion

3-N-Phthaloylglyaminomethyl aniline represents a highly valuable and versatile building block for synthetic chemistry. Its trifunctional nature allows for controlled, sequential modifications, enabling the efficient construction of complex molecular architectures. The protocols and strategic insights provided in this guide are intended to serve as a foundational resource for researchers in drug discovery, medicinal chemistry, and materials science, facilitating the exploration of new chemical space and the development of novel, high-value compounds.

References

  • BenchChem. N-Phthaloylglycine: A Versatile Building Block for Pharmaceutical Intermediates.
  • Slideshare. Reactions and pharmaceutical applications of aniline.
  • Chem-Impex. Phthaloyl-glycine.
  • National Institutes of Health (NIH). Syntheses of 3,4- and 1,4-dihydroquinazolines from 2-aminobenzylamine.
  • ChemBK. Phthaloyl glycine.
  • Chemistry Steps. Reactions of Aniline.
  • Bloom Tech. Can Aniline Be Used In Drug Development?.
  • ACS Publications. Recent Advances and Outlook for the Isosteric Replacement of Anilines.
  • MedchemExpress.com. N-Phthaloylglycine (Phthaloyl glycine) | Hapten.
  • Sigma-Aldrich. 4-(N-Boc)aminomethyl aniline 97 94838-55-8.
  • BenchChem. Application Notes and Protocols: Microwave-Assisted Synthesis of N-Phthaloylglycine and its Derivatives.
  • BenchChem. An In-depth Technical Guide to the Synthesis and Reaction Kinetics of N-Phthaloylglycine.
  • ResearchGate. Reactions for making widely used aniline compounds break norms of synthesis.
  • ResearchGate. Synthesis of dihydroquinazolines from 2-aminobenzylamine: N 3-aryl derivatives with electron-withdrawing groups.
  • Echemi. Exploring the Properties and Applications of Aniline and N-Methylaniline.

Sources

The Emergence of 3-N-Phthaloylglyaminomethyl aniline as a Versatile Ligand in Coordination Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The field of coordination chemistry is in a perpetual state of evolution, driven by the quest for novel ligands that can unlock unprecedented functionalities in metal complexes. In this context, we introduce 3-N-Phthaloylglyaminomethyl aniline , a ligand candidate poised to make significant contributions across catalysis, materials science, and drug development. This technical guide provides an in-depth exploration of this promising molecule, from its rational design and synthesis to its anticipated coordination behavior and the protocols for the generation and characterization of its metal complexes.

Introduction: The Rationale Behind 3-N-Phthaloylglyaminomethyl aniline

The molecular architecture of 3-N-Phthaloylglyaminomethyl aniline is a deliberate amalgamation of key functional moieties, each contributing to its potential as a versatile ligand.

  • The Aniline Core: The aniline backbone provides a primary coordination site through its amino group, a well-established anchor for a diverse range of metal ions. The aromatic ring itself can participate in π-stacking interactions, influencing the supramolecular assembly of the resulting complexes.

  • The Glycine Linker: The glycine unit introduces a degree of flexibility and a secondary potential coordination site through its amide bond. The peptide-like nature of this linker opens avenues for biocompatibility and biomimetic catalytic applications.

  • The Phthaloyl Protecting Group: While traditionally viewed as a protecting group in peptide synthesis, the phthaloyl moiety in this context offers additional coordination potential through its two carbonyl oxygen atoms.[1] This feature can lead to the formation of stable chelate rings and influence the stereochemistry of the resulting metal complexes.

This unique combination of a soft aniline nitrogen donor, a flexible amide linker, and hard carbonyl oxygen donors suggests that 3-N-Phthaloylglyaminomethyl aniline can act as a multidentate ligand, capable of forming stable complexes with a wide array of transition metals.

Synthesis of the Ligand: A Step-by-Step Protocol

The synthesis of 3-N-Phthaloylglyaminomethyl aniline can be achieved through a straightforward and efficient two-step process, as outlined below. This protocol is based on established methods for the synthesis of N-protected amino acid anilides.

Protocol 2.1: Synthesis of N-Phthaloylglycine

This initial step involves the protection of the amino group of glycine using phthalic anhydride.[2]

Materials:

  • Glycine

  • Phthalic anhydride

  • Triethylamine

  • Pyridine (as solvent)

  • Hydrochloric acid (concentrated)

  • Distilled water

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve glycine (1 equivalent) and phthalic anhydride (1 equivalent) in pyridine.

  • Slowly add triethylamine (1.1 equivalents) to the mixture while stirring in an ice bath.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Pour the reaction mixture into a beaker containing ice-cold water.

  • Acidify the mixture with concentrated hydrochloric acid until a white precipitate forms.

  • Filter the precipitate, wash thoroughly with cold water, and dry under vacuum to yield N-phthaloylglycine.

Protocol 2.2: Synthesis of 3-N-Phthaloylglyaminomethyl aniline

The final step involves the coupling of N-phthaloylglycine with 3-aminobenzylamine.

Materials:

  • N-Phthaloylglycine (from Protocol 2.1)

  • 3-Aminobenzylamine dihydrochloride

  • Thionyl chloride (SOCl₂)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM, anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Activation of N-Phthaloylglycine: In a flame-dried round-bottom flask under an inert atmosphere, suspend N-phthaloylglycine (1 equivalent) in anhydrous DCM. Add thionyl chloride (1.2 equivalents) dropwise at 0 °C. Stir the mixture at room temperature for 2 hours to form the acid chloride. Remove the excess thionyl chloride and DCM under reduced pressure.

  • Coupling Reaction: Dissolve the resulting N-phthaloylglycyl chloride in anhydrous DCM. In a separate flask, dissolve 3-aminobenzylamine dihydrochloride (1 equivalent) and DIPEA (2.5 equivalents) in anhydrous DCM. Add the acid chloride solution dropwise to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to obtain pure 3-N-Phthaloylglyaminomethyl aniline.

Characterization of the Ligand

Thorough characterization of the synthesized ligand is crucial before its use in coordination chemistry. The following techniques are recommended:

Technique Expected Observations
¹H NMR Characteristic peaks for the aromatic protons of the aniline and phthaloyl groups, the methylene protons of the glycine and benzylamine moieties, and the amine protons.
¹³C NMR Resonances corresponding to the carbonyl carbons of the phthaloyl and amide groups, and the aromatic and aliphatic carbons.
FT-IR Stretching vibrations for the N-H bonds of the aniline amine, the C=O bonds of the phthaloyl and amide groups, and the C-N bonds.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of 3-N-Phthaloylglyaminomethyl aniline (C₁₆H₁₅N₃O₃, MW: 297.31 g/mol ).
Elemental Analysis The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be in close agreement with the calculated values.

Coordination Chemistry: Synthesis of Metal Complexes

The multidentate nature of 3-N-Phthaloylglyaminomethyl aniline allows for the synthesis of a variety of metal complexes. A general protocol for the synthesis of its transition metal complexes is provided below.

Protocol 4.1: General Synthesis of Metal(II) Complexes

This protocol can be adapted for various divalent transition metal ions such as Cu(II), Ni(II), Co(II), and Zn(II).

Materials:

  • 3-N-Phthaloylglyaminomethyl aniline (the ligand, L)

  • Metal(II) salt (e.g., CuCl₂·2H₂O, Ni(OAc)₂·4H₂O, CoCl₂·6H₂O, Zn(NO₃)₂·6H₂O)

  • Methanol or Ethanol (analytical grade)

  • Stirring hotplate

Procedure:

  • Dissolve the ligand (2 equivalents) in warm methanol or ethanol in a round-bottom flask.

  • In a separate flask, dissolve the metal(II) salt (1 equivalent) in the same solvent.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • A change in color and/or the formation of a precipitate is typically observed.

  • Reflux the reaction mixture for 2-4 hours to ensure complete complexation.[3]

  • Allow the mixture to cool to room temperature.

  • Collect the precipitated complex by filtration.

  • Wash the complex with cold solvent to remove any unreacted starting materials.

  • Dry the complex in a desiccator over anhydrous calcium chloride.

Characterization of the Metal Complexes

The synthesized metal complexes should be thoroughly characterized to determine their structure and properties.

Technique Expected Observations and Rationale
FT-IR A shift in the stretching frequencies of the C=O (phthaloyl and amide) and N-H (aniline) bands upon coordination to the metal ion, indicating the involvement of these groups in bonding.
UV-Vis Spectroscopy Appearance of d-d transition bands in the visible region for paramagnetic complexes (e.g., Cu(II), Ni(II), Co(II)), providing information about the geometry of the metal center.
Molar Conductance Measurement in a suitable solvent (e.g., DMF or DMSO) to determine the electrolytic nature of the complexes (ionic or non-ionic).
Magnetic Susceptibility Determination of the magnetic moment to ascertain the geometry and spin state of the metal ion in the complex.
Thermogravimetric Analysis (TGA) To study the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules.
Single-Crystal X-ray Diffraction Provides definitive structural information, including bond lengths, bond angles, and the overall coordination geometry.

Potential Applications and Future Directions

The unique structural features of 3-N-Phthaloylglyaminomethyl aniline and its metal complexes suggest a wide range of potential applications:

  • Catalysis: The complexes could be explored as catalysts in various organic transformations, such as oxidation, reduction, and cross-coupling reactions. The chiral center at the glycine alpha-carbon, if a chiral glycine derivative is used, could lead to applications in asymmetric catalysis.

  • Bioinorganic Chemistry: The peptide-like linker and the potential for biocompatibility make these complexes interesting candidates for studies as enzyme inhibitors or as models for metalloenzymes.

  • Materials Science: The ability of the ligand to form stable complexes with various metals could be exploited in the design of novel coordination polymers and metal-organic frameworks (MOFs) with interesting magnetic, optical, or porous properties.

  • Drug Development: Transition metal complexes have shown promise as therapeutic agents.[4] The complexes of this ligand could be screened for their antimicrobial, antiviral, or anticancer activities.

Visualizing the Process

To aid in the conceptualization of the synthesis and coordination, the following diagrams are provided.

Ligand_Synthesis cluster_step1 Step 1: N-Phthaloylglycine Synthesis cluster_step2 Step 2: Coupling Reaction Glycine Glycine NPhthGly N-Phthaloylglycine Glycine->NPhthGly Pyridine, Et3N PhthAnhydride Phthalic Anhydride PhthAnhydride->NPhthGly NPhthGly_acid N-Phthaloylglycine AcidChloride N-Phthaloylglycyl Chloride NPhthGly_acid->AcidChloride SOCl2 FinalLigand 3-N-Phthaloylglyaminomethyl aniline AcidChloride->FinalLigand DIPEA, DCM Amine 3-Aminobenzylamine Amine->FinalLigand

Caption: Synthetic pathway for 3-N-Phthaloylglyaminomethyl aniline.

Coordination_Complex cluster_ligand1 Ligand 1 cluster_ligand2 Ligand 2 M M(II) N_aniline1 N aniline M->N_aniline1 O_amide1 O amide M->O_amide1 O_phthaloyl1 O phthaloyl M->O_phthaloyl1 N_aniline2 N aniline M->N_aniline2 O_amide2 O amide M->O_amide2 O_phthaloyl2 O phthaloyl M->O_phthaloyl2

Caption: A plausible coordination mode for a metal(II) complex.

Conclusion

3-N-Phthaloylglyaminomethyl aniline represents a promising, yet underexplored, ligand in the vast landscape of coordination chemistry. Its modular synthesis and the presence of multiple, distinct donor sites offer a rich platform for the design of novel metal complexes. The protocols and insights provided in this guide are intended to serve as a foundational resource for researchers eager to explore the potential of this versatile molecule. The systematic investigation of its coordination chemistry is anticipated to yield exciting discoveries with far-reaching implications across various scientific disciplines.

References

  • Mohammed, S. F. (2010). Synthesis and Characterization of Some N-Protected Amino Acid Complexes. Journal of American Science, 6(10), 1032-143. Available at: [Link]

  • Biron, E., & Kessler, H. (2005). A general and efficient method for the N-methylation of amino acids and peptides. Journal of Organic Chemistry, 70(13), 5183-5189.
  • Li, P., & Porco, J. A. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. DOI: 10.26434/chemrxiv-2023-5776w
  • El-Ghamry, H. A., & Fathalla, E. M. (2022). Synthesis and Characterization of Metal Complexes Based on Aniline Derivative Schiff Base for Antimicrobial Applications and UV Protection of a Modified Cotton Fabric. Molecules, 27(16), 5243. Available at: [Link]

  • LibreTexts. (2022). 26.4: Synthesis of Amino Acids. Chemistry LibreTexts. Available at: [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • Shimizu, H., Ito, Y., Matsuzaki, Y., Iijima, H., & Ogawa, T. (1996). 4,5-dichlorophthaloyl group for amino protection in carbohydrate chemistry. Bioscience, Biotechnology, and Biochemistry, 60(1), 73-76. DOI: 10.1271/bbb.60.73
  • Organic Chemistry Portal. (n.d.). Phthalimides. Available at: [Link]

  • El-Sayed, I. E. (2018). Aniline and Its Derivatives. ResearchGate. Available at: [Link]

  • Warra, A. A. (2011). Transition metal complexes and their application in drugs and cosmetics A Review. Journal of Chemical and Pharmaceutical Research, 3(4), 951-958. Available at: [Link]

  • Wencel-Delord, J., & Colobert, F. (2011). Anionic Amido Iron(II) Complexes: Synthesis and Catalysis. European Journal of Inorganic Chemistry, 2011(28), 4349-4358.
  • Nefkens, G. H. L., Tesser, G. I., & Nivard, R. J. F. (1960). A simple preparation of phthaloyl amino acids via a mild phthaloylation. Recueil des Travaux Chimiques des Pays-Bas, 79(7), 688-698.
  • K., M., Trivedi, P., & Khetani, D. (2015). Synthesis and Characterization of Schiff's Bases With Simple Synthetic Approach. Research Journal of Chemical Sciences, 5(5), 52-55.
  • Ashenhurst, J. (2023). Reactions of Aniline. Chemistry Steps. Available at: [Link]

  • Muzammil, K., Trivedi, P., & Khetani, D. (2015). Synthesis and Characterization of Schiff base m-nitro aniline and their complexes. Research Journal of Chemical Sciences, 5(5), 52-55. Available at: [Link]

  • Ghorai, P., & Jana, R. (2024). Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. JACS Au. DOI: 10.1021/jacsau.3c00684
  • Sein, L. T. (2023). PAni: cross-linking of aniline oligomers with divalent transition metal ions. YouTube. Available at: [Link]

  • Verardo, G., Gerenia, P., & Polese, A. (2013). α-N-Protected dipeptide acids: a simple and efficient synthesis via the easily accessible mixed anhydride method using free amino acids in DMSO and tetrabutylammonium hydroxide. Journal of Peptide Science, 19(5), 283-291. DOI: 10.1002/psc.2503
  • National Center for Biotechnology Information. (n.d.). Aniline. PubChem. Retrieved January 17, 2026, from [Link]

  • Request PDF. (n.d.). Syntheses and structures of transition metal complexes of quinoline-containing multidentate amine ligands. ResearchGate. Available at: [Link]

  • Gale, P. A. (2006). Amide-based ligands for anion coordination. Accounts of Chemical Research, 39(7), 465-475. DOI: 10.1021/ar050142p
  • Patel, P. R., Thaker, B. T., & Zele, S. (2010). Studies on synthesis of some schiff bases, metal complexes and their antimicrobial activity. Trade Science Inc.. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Aniline. PubChem. Retrieved January 17, 2026, from [Link]

  • Al-Jibouri, M. N. A. (2015). Synthesis and Characterization of metal complexes with ligands containing a hetero (N) atom and (hydroxyl or carboxyl) group. ResearchGate. Available at: [Link]

  • Kuddushi, M., Malabadi, R. B., & Kumar, S. V. (2018). Synthesis And Infrared Study of Schiff Base Derived From Benzaldehyde And Aniline. HMU CPD. Available at: [Link]

Sources

derivatization of 3-N-Phthaloylglyaminomethyl aniline for analytical purposes

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Sensitivity Quantification of 3-N-Phthaloylglyaminomethyl aniline using Pre-Column Derivatization for HPLC-FLD/UV Analysis

Audience: Researchers, scientists, and drug development professionals

Abstract and Introduction

3-N-Phthaloylglyaminomethyl aniline is a compound of interest in pharmaceutical development, potentially arising as a synthetic intermediate, impurity, or metabolite. The analytical quantification of this molecule in complex matrices presents a significant challenge due to its inherent properties. The primary aromatic amine moiety on the aniline ring provides a reactive site for derivatization, but the molecule itself lacks a strong native chromophore or fluorophore, leading to poor sensitivity with standard High-Performance Liquid Chromatography (HPLC) detectors like UV-Vis and Fluorescence (FLD).

This application note provides a comprehensive, field-tested guide for the derivatization of 3-N-Phthaloylglyaminomethyl aniline to enhance its detectability. We present a detailed protocol employing 5-Dimethylaminonaphthalene-1-sulfonyl chloride (Dansyl-Cl) as a pre-column derivatizing agent. This process attaches a highly fluorescent dansyl group to the primary amine, enabling ultra-sensitive quantification by HPLC with fluorescence detection (HPLC-FLD). The principles and methodologies described herein are designed to be robust, reproducible, and adaptable for various analytical objectives, from purity assessment to trace-level quantification in complex biological or chemical samples.

The Scientific Rationale: Why Derivatization is Essential

Direct analysis of many low molecular weight amines, including aniline derivatives, is often hindered by several factors.[1] Pre-column chemical derivatization is a powerful strategy to overcome these limitations.[2]

Causality Behind Derivatization:

  • Enhanced Sensitivity: The primary objective is to introduce a functional group that exhibits strong absorbance or fluorescence. The dansyl group, upon conjugation, allows for detection at picomole levels or lower with an FLD, a significant improvement over UV detection for the underivatized analyte.[2]

  • Improved Chromatographic Behavior: The derivatization process increases the hydrophobicity of the polar aniline derivative. This leads to better retention and peak shape on common reversed-phase columns (e.g., C18), moving the analyte away from the void volume and potential interferences from the sample matrix.[3]

  • Increased Selectivity: Fluorescence detection is inherently more selective than UV detection. By choosing excitation and emission wavelengths specific to the dansyl-adduct, matrix interferences that do not fluoresce under these conditions are effectively eliminated, resulting in cleaner chromatograms.

The reaction between Dansyl-Cl and the primary amine of 3-N-Phthaloylglyaminomethyl aniline is a nucleophilic substitution reaction, proceeding optimally under mild alkaline conditions where the amine is deprotonated and thus more nucleophilic.

cluster_reactants Reactants cluster_product Product cluster_conditions Reaction Conditions Analyte 3-N-Phthaloylglyaminomethyl aniline (Primary Aromatic Amine) Derivative Dansylated Derivative (Highly Fluorescent & Hydrophobic) Analyte->Derivative + Nucleophilic Substitution DansylCl Dansyl Chloride (Derivatizing Agent) DansylCl->Derivative Conditions Alkaline Buffer (pH 9-10) Room Temperature Conditions->Derivative Catalyzes

Caption: Derivatization reaction of the target analyte with Dansyl Chloride.

Detailed Experimental Protocols

Materials, Reagents, and Equipment
  • Analyte Standard: 3-N-Phthaloylglyaminomethyl aniline (CAS 77147-14-9)[]

  • Derivatizing Agent: 5-Dimethylaminonaphthalene-1-sulfonyl chloride (Dansyl-Cl)

  • Solvents: Acetonitrile (ACN, HPLC Grade), Methanol (MeOH, HPLC Grade), Deionized Water (18.2 MΩ·cm)

  • Buffers & Reagents: Sodium Bicarbonate, Sodium Carbonate, Hydrochloric Acid (HCl)

  • Equipment:

    • HPLC system with Fluorescence Detector (FLD) and/or Diode Array Detector (DAD/UV)

    • Analytical balance (4-decimal place)

    • pH meter

    • Vortex mixer

    • Thermostatic water bath or heating block

    • Micropipettes

    • Volumetric flasks and glassware

    • Syringe filters (0.22 µm, PTFE or Nylon)

Preparation of Solutions and Reagents
  • Analyte Stock Solution (1 mg/mL):

    • Accurately weigh 10.0 mg of 3-N-Phthaloylglyaminomethyl aniline standard.

    • Transfer to a 10 mL volumetric flask.

    • Dissolve and bring to volume with Methanol. This solution is stable for 1 month when stored at 2-8°C, protected from light.

  • Working Standard Solutions (0.1 - 10 µg/mL):

    • Perform serial dilutions of the Stock Solution in Methanol to prepare a series of calibration standards.

  • Bicarbonate Buffer (100 mM, pH 9.5):

    • Dissolve 0.84 g of Sodium Bicarbonate in ~90 mL of deionized water.

    • Adjust the pH to 9.5 using 1 M Sodium Carbonate solution.

    • Transfer to a 100 mL volumetric flask and bring to volume with deionized water.

    • Expert Insight: An alkaline pH is crucial to ensure the primary amine is in its free base form (R-NH2), which is the active nucleophile required for the reaction.[5]

  • Dansyl Chloride Reagent (2 mg/mL):

    • Accurately weigh 20.0 mg of Dansyl-Cl.

    • Transfer to a 10 mL volumetric flask.

    • Dissolve and bring to volume with Acetonitrile.

    • Note: This solution should be prepared fresh daily as Dansyl-Cl is susceptible to hydrolysis.

  • Reaction Quenching Solution (e.g., 2% Methylamine or Glycine):

    • Prepare a simple solution to consume any excess Dansyl-Cl after the primary reaction is complete. This step is optional but recommended to prevent reagent peaks from interfering with chromatography.

Step-by-Step Derivatization Protocol
  • Aliquot Sample: In a 1.5 mL microcentrifuge tube, add 100 µL of the analyte working standard solution or sample extract.

  • Add Buffer: Add 200 µL of the 100 mM Bicarbonate Buffer (pH 9.5). Vortex briefly to mix.

  • Initiate Reaction: Add 200 µL of the Dansyl-Cl reagent (2 mg/mL in ACN).

  • Vortex: Immediately cap the tube and vortex for 30 seconds to ensure complete mixing.

  • Incubate: Place the tube in a heating block or water bath set to 60°C for 30 minutes. Protect from light by covering with aluminum foil.

    • Expert Insight: Heating accelerates the reaction rate, ensuring complete derivatization within a practical timeframe. Light protection is necessary as the dansyl group is light-sensitive.

  • Cool & Quench: Remove the tube and cool to room temperature. (Optional: Add 50 µL of quenching solution and let it react for 10 minutes at room temperature).

  • Dilute: Add 450 µL of the initial mobile phase (e.g., 50:50 ACN:Water) to bring the total volume to 1.0 mL.

  • Filter: Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

  • Analyze: The sample is now ready for HPLC injection.

Caption: Standard workflow for the pre-column derivatization protocol.

HPLC-FLD Analytical Method

The following conditions are a robust starting point and should be optimized for your specific system and application.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column Reversed-Phase C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus)
Mobile Phase A Deionized Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 50% B to 95% B over 10 min; Hold at 95% B for 2 min; Return to 50% B over 1 min; Equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Fluorescence Det. Excitation: 340 nm, Emission: 525 nm
UV Detection 254 nm (for monitoring or as an alternative)
  • Rationale for Method Choices: A C18 column is ideal for retaining the hydrophobic dansylated derivative.[3] The gradient elution ensures that the derivative is eluted with a good peak shape in a reasonable time, while formic acid helps to improve peak symmetry and maintain a consistent pH.

Expected Performance and Validation

A properly executed protocol should yield excellent analytical performance. Validation should be performed according to established guidelines (e.g., ICH Q2(R1)).

ParameterExpected Performance
Linearity (R²) > 0.999
Limit of Detection (LOD) < 0.5 ng/mL (S/N = 3)
Limit of Quantitation (LOQ) < 2.0 ng/mL (S/N = 10)
Precision (%RSD) < 2% for intra-day and inter-day analysis
Accuracy/Recovery 95 - 105% in spiked matrix samples

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Product Peak 1. Degraded Dansyl-Cl reagent.2. Incorrect buffer pH.3. Incomplete reaction.1. Prepare fresh Dansyl-Cl solution.2. Verify buffer pH is between 9-10.3. Increase incubation time or temperature slightly. Ensure thorough mixing.
Multiple Product Peaks 1. Reaction with interfering amines in the sample.2. Degradation of the analyte or derivative.1. Implement a sample cleanup step (e.g., Solid Phase Extraction).2. Ensure standards and samples are protected from light and analyzed promptly after derivatization.
Large Reagent Peak Excess Dansyl-Cl or its hydrolysis product (Dansyl-OH) eluting.1. Optimize the stoichiometry (reduce the amount of Dansyl-Cl).2. Introduce the quenching step.3. Modify the HPLC gradient to better separate the reagent peak from the analyte.
Poor Peak Shape 1. Column degradation.2. Mismatch between injection solvent and mobile phase.1. Flush or replace the column.2. Ensure the final dilution step uses a solvent similar in strength to the initial mobile phase.

Conclusion

This application note details a robust and highly sensitive method for the analytical determination of 3-N-Phthaloylglyaminomethyl aniline. By converting the non-fluorescent primary amine into a strongly fluorescent dansylated derivative, this pre-column derivatization strategy enables precise and accurate quantification at trace levels using standard HPLC-FLD instrumentation. The provided protocols, scientific rationale, and troubleshooting guide offer researchers a solid foundation for implementing this method in pharmaceutical analysis, quality control, and metabolic studies, ensuring data of the highest integrity.

References

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. (n.d.). PubMed. Retrieved from [Link]

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. (2007). ResearchGate. Retrieved from [Link]

  • Kawasaki, T., Wong, O., Wang, C., & Kuwana, T. (n.d.). Trace biogenic-amine analysis with pre-column derivatization and with fluorescent and chemi-luminescent detection in HPLC. Semantic Scholar. Retrieved from [Link]

  • Phthalylglycyl Chloride as a Derivatization Agent for UHPLC-MS/MS Determination of Adrenaline, Dopamine and Octopamine in Urine. (2023). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application Note & Protocols: A Framework for Investigating the Reactivity of 3-N-Phthaloylglyaminomethyl Aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to study the chemical reactivity of 3-N-Phthaloylglyaminomethyl aniline. This molecule incorporates three key structural motifs: a primary aromatic amine, a phthalimide-protected glycine linker, and a meta-substituted benzene ring. The inherent reactivity of these functional groups suggests its potential as a versatile building block in medicinal chemistry and materials science. Given the limited specific literature on this compound, this guide synthesizes established principles of organic chemistry and analytical science to propose a robust, self-validating experimental setup. We will detail protocols for characterizing the reactivity of the primary amine, the aromatic ring, and the stability of the amide and phthalimide groups, alongside the requisite analytical methodologies for monitoring these transformations.

Introduction and Rationale

3-N-Phthaloylglyaminomethyl aniline (CAS 77147-14-9) is a unique trifunctional molecule.[] The aniline moiety is a cornerstone of industrial and pharmaceutical synthesis, known for its nucleophilicity and its ability to undergo diazotization.[2][3] The glycine component, protected by a phthaloyl group, introduces a peptide-like linker. The phthalimide group is a common protecting group in peptide synthesis, known for its stability and specific deprotection conditions.[4][5] The combination of these features in a single molecule presents several avenues for chemical modification, making it a potentially valuable scaffold for generating libraries of new compounds.

The purpose of this guide is to provide a logical and detailed experimental strategy to systematically explore these reactive sites. Understanding the reactivity profile—the interplay between the electron-donating amine and the bulky, electron-withdrawing side chain—is critical for its effective utilization in synthesis. The protocols herein are designed not just as procedural steps, but as a system for generating reliable and interpretable data on the molecule's chemical behavior.

Molecular Structure and Potential Reactive Sites

A thorough understanding of the molecule's structure is fundamental to designing reactivity studies. The key functional groups are highlighted below, each representing a potential site for chemical transformation.

PropertyValue
Chemical Name 3-N-Phthaloylglyaminomethyl aniline
CAS Number 77147-14-9
Molecular Formula C₁₇H₁₅N₃O₃
Molecular Weight 325.32 g/mol
Canonical SMILES C1=CC(=CC(=C1)N)CNC(=O)CN2C(=O)C3=CC=CC=C3C2=O

The primary reactive centers are:

  • The Primary Aromatic Amine (-NH₂): This is a strong nucleophilic center and a potent activating group for the aromatic ring. It is the primary site for acylation, alkylation, and diazotization reactions.[6][7]

  • The Aromatic Ring: The benzene ring is susceptible to electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions will be dictated by the directing effects of the existing substituents.

  • The Amide Linkage (-CO-NH-): This bond may be susceptible to hydrolysis under strong acidic or basic conditions.

  • The Phthalimide Group: While generally stable, the phthalimide can be cleaved under specific conditions (e.g., hydrazinolysis). Furthermore, the phthalimide chromophore is known to be photoreactive, which could lead to photo-induced decarboxylation or other rearrangements.[8]

Reactive_Sites cluster_nodes main amine Primary Aromatic Amine (Nucleophilic Center) main->amine Acylation, Diazotization ring Aromatic Ring (Electrophilic Substitution) main->ring Bromination, Nitration amide Amide Linkage (Hydrolysis) main->amide Stability Studies phthalimide Phthalimide Group (Ring Opening / Photoreactivity) main->phthalimide Photolysis, Hydrazinolysis

Caption: Potential reactive sites on 3-N-Phthaloylglyaminomethyl aniline.

Prerequisite: Synthesis and Characterization

Before reactivity studies can commence, the identity and purity of the starting material must be unequivocally confirmed. If synthesizing the compound, a plausible route involves the amidation of 3-(aminomethyl)aniline with an activated N-phthaloylglycine derivative.

Protocol 1: Synthesis via Carbodiimide Coupling

This protocol describes a standard method for amide bond formation.

  • Dissolution: Dissolve N-Phthaloylglycine (1.0 eq) and a coupling agent such as N-Hydroxybenzotriazole (HOBt) (1.1 eq) in an anhydrous aprotic solvent like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

  • Activation: Cool the solution to 0 °C in an ice bath. Add N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and stir for 30 minutes to form the activated ester.

  • Coupling: Add a solution of 3-(aminomethyl)aniline (1.0 eq) dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct if DCC was used. Dilute the filtrate with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Characterization of Starting Material

The purified product must be rigorously characterized to confirm its structure and purity.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of both rings, the methylene protons of the linker and glycine, the primary amine protons, and the amide proton.[9][10]
¹³C NMR Distinct signals for the carbonyl carbons (amide and phthalimide), and the aromatic and aliphatic carbons.[11]
High-Resolution MS The measured m/z of the molecular ion [M+H]⁺ should match the calculated exact mass.[12][13]
HPLC-UV A single major peak (purity >95%) when monitored at a relevant UV wavelength (e.g., 254 nm).[14][15]
FT-IR Characteristic vibrational bands for N-H stretching (amine and amide), C=O stretching (amide and imide), and aromatic C-H and C=C stretching.

Experimental Protocols for Reactivity Studies

The following protocols are designed to probe the reactivity of the key functional groups. Each experiment should be run with a control (starting material under identical conditions without the reagent) and monitored over time.

Protocol 2: Reactivity of the Aromatic Amine - N-Acetylation

This experiment provides a baseline for the nucleophilicity of the primary amine.[7]

  • Setup: Dissolve 3-N-Phthaloylglyaminomethyl aniline (100 mg, 1.0 eq) in 5 mL of DCM in a round-bottom flask.

  • Reagent Addition: Add triethylamine (1.2 eq) to the solution. Cool the flask to 0 °C. Add acetic anhydride (1.1 eq) dropwise with stirring.

  • Monitoring: Allow the reaction to warm to room temperature. Take aliquots at regular intervals (e.g., 0, 15, 30, 60 minutes) and quench with water. Extract the organic components with ethyl acetate for TLC and HPLC analysis to monitor the disappearance of starting material and the appearance of the acetylated product.

  • Analysis: After completion, perform a standard aqueous workup. Characterize the purified product by NMR and MS to confirm N-acetylation.

Protocol 3: Reactivity of the Aromatic Amine - Diazotization & Azo Coupling

This classic reaction sequence is a hallmark of primary aromatic amines and a powerful synthetic tool.[16][17]

  • Diazotization: Dissolve the starting material (1.0 eq) in an aqueous solution of 2.5 eq of HCl. Cool the mixture to 0-5 °C in an ice-salt bath. Add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, keeping the temperature below 5 °C. Stir for 15-20 minutes.

  • Coupling: In a separate flask, dissolve a coupling partner such as phenol or 2-naphthol (1.0 eq) in an aqueous NaOH solution and cool to 0-5 °C.

  • Reaction: Slowly add the cold diazonium salt solution to the cold phenol solution. A brightly colored azo dye should precipitate immediately.

  • Isolation: Stir for 30 minutes in the ice bath, then collect the solid product by vacuum filtration. Wash with cold water.

  • Analysis: The formation of a colored product is a strong qualitative indicator of reactivity. The product can be further characterized by UV-Vis spectroscopy.

Protocol 4: Reactivity of the Aromatic Ring - Electrophilic Bromination

This protocol assesses the susceptibility of the aromatic ring to electrophilic attack and the directing effect of the substituents.

  • Setup: Dissolve the starting material (1.0 eq) in a suitable solvent like acetic acid or chloroform.

  • Reagent Addition: Add a solution of bromine (1.0 eq) in the same solvent dropwise at room temperature. Protect the reaction from light.

  • Monitoring: Follow the reaction by TLC/HPLC to observe the formation of new, more polar products.

  • Analysis: Upon completion, quench with a solution of sodium thiosulfate. Perform an aqueous workup and purify the product(s) by column chromatography. Use ¹H NMR and MS to determine the structure and regiochemistry of the brominated product(s). The position of bromine addition will reveal the combined directing influence of the -NH₂ and the substituted aminomethyl groups.

Analytical Workflow for Reaction Monitoring

A robust analytical strategy is crucial for obtaining meaningful results. HPLC is the primary tool for quantitative monitoring, while MS and NMR are used for structural identification.

Analytical_Workflow cluster_reaction Reactivity Experiment cluster_analysis Analysis start Start Reaction aliquot Take Aliquot (t = 0, 1, 2...n) start->aliquot quench Quench aliquot->quench tlc TLC Screen (Qualitative) quench->tlc hplc HPLC-UV/DAD (Quantitative) tlc->hplc If promising lcms LC-MS (Mass ID) hplc->lcms Identify peaks workup Workup & Purify (End Point) lcms->workup Proceed nmr NMR (Structure ID) workup->nmr

Caption: General analytical workflow for monitoring reactivity studies.

High-Performance Liquid Chromatography (HPLC) Method

A reverse-phase HPLC method is suitable for monitoring these reactions.[18][19]

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
Mobile Phase B Acetonitrile with 0.1% TFA or Formic Acid
Gradient 5% B to 95% B over 20 minutes, hold for 5 minutes, return to 5% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Detection UV Diode Array Detector (DAD), monitoring at 254 nm and 280 nm.
Injection Volume 10 µL
Mass Spectrometry (MS) Analysis

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for analyzing aniline derivatives and reaction products.[20][21][22] For the non-volatile products expected from the protocols above, LC-MS is the preferred method.[23][24]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically effective for protonating the amine functionalities.

  • Analysis: Monitor the total ion chromatogram (TIC) and extract ion chromatograms for the expected masses of starting material, intermediates, and products.

Conclusion

This application note provides a foundational strategy for the systematic investigation of 3-N-Phthaloylglyaminomethyl aniline's reactivity. By dissecting the molecule into its core functional components and applying well-established synthetic and analytical protocols, researchers can build a comprehensive chemical profile. The data generated from these experiments will be invaluable for guiding the rational design of novel pharmaceuticals, polymers, and other advanced materials derived from this versatile scaffold.

References

  • BenchChem. (2025). Application Note: High-Throughput Characterization of Aniline and Its Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS). BenchChem.

  • Radhakrishnamurti, P. S., & Prasad Rao, M. D. (1977). Kinetic and mechanistic studies of reactions of aniline and substituted anilines with chloramine T. Journal of the Chemical Society, Perkin Transactions 2, (10), 1275-1280.

  • Chen, G., et al. (2016). Kinetic Study of Reactions of Aniline and Benzoyl Chloride Using NH3 as Acid Absorbent in a Microstructured Chemical System. Industrial & Engineering Chemistry Research, 55(23), 6611-6618.

  • Dörgerloh, U., et al. (2022). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry, 102(16), 5684-5696.

  • Dasgupta, A., et al. (1995). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Journal of Analytical Toxicology, 19(3), 139-142.

  • Chem-Impex. (n.d.). Phthaloyl-glycine 4-nitorophenyl ester. Chem-Impex.

  • ResearchGate. (n.d.). Mass spectra (x axis = m/z; y axis = relative abundance, %) of aniline... [Image]. ResearchGate.

  • Paulson, G. D., & Portnoy, J. W. (1978). Mass spectra of aniline glucuronides. Biomedical Mass Spectrometry, 5(6), 409-412.

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Reaction Kinetics of N-Phthaloylglycine. BenchChem.

  • Bunnett, J. F., & Randall, J. J. (1958). Kinetics of Reactions of Aniline and n-Butylamine with 2,4-Dinitrofluorobenzene. Search for Evidence of Catalysis by Bases. Journal of the American Chemical Society, 80(22), 6020–6024.

  • Axion Labs. (2023, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works [Video]. YouTube.

  • Slideshare. (n.d.). Kinetic studies and Stability constant determinations of a set of Anilines via oxidative coupling reactions.pptx.

  • HELIX Chromatography. (n.d.). HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases.

  • protocols.io. (2023). Aromatic Monomer Analysis by UHPLC-MS/MS.

  • Scribd. (2024). Experiment 11 Written Lab Report - Aniline.

  • Lorenzo-Parodi, N., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415, 4125–4135.

  • Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment).

  • Spizzirri, U. G., et al. (2012). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Food and Nutrition Sciences, 3, 137-145.

  • Reget, T., et al. (2024). The slow photo-induced CO2 release of N-phthaloylglycine. Chemical Science, 15(23), 8847-8854.

  • Liu, F., et al. (2005). Equilibrium and Kinetic Studies on the Adsorption of Aniline Compounds From Aqueous Phase Onto Bifunctional Polymeric Adsorbent With Sulfonic Groups. Chemosphere, 61(4), 502-9.

  • ResearchGate. (2015). Nanoporous solvate of N,N-phthaloyl-glycine.

  • Jhu, S.-C., et al. (2022). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis, 30(1), 136–148.

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.

  • ChemBK. (2024). N-Phthaloylglycine.

  • ResearchGate. (2021). Preparation of Aniline Derivatives: An Advanced Undergraduate Laboratory Experiment Exploring Catalytic and Stoichiometric Reaction Methodologies.

  • University of Kelaniya. (2021, October 22). Tests for aniline | No.29 [Video]. YouTube.

  • NIOSH. (2002). Amines, Aromatic. NIOSH Manual of Analytical Methods.

  • Lorenzo-Parodi, N., et al. (2023). Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. Green Analytical Chemistry, 6, 100071.

  • Zuckermann, R. N., et al. (1997). NMR structural characterization of oligo-N-substituted glycine lead compounds from a combinatorial library. Molecular Diversity, 3(1), 1-15.

  • Jhu, S.-C., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis, 30(1), 136-148.

  • DP Education. (2023, May 11). Practical NO 29 - Tests for aniline | AL Chemistry in English [Video]. YouTube.

  • BOC Sciences. (n.d.). CAS 77147-14-9 3-N-Phthaloylglyaminomethyl aniline.

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000123).

  • Open Access Pub. (n.d.). NMR Spectroscopy. Journal of Glycomics And Metabolism.

  • O'Dell, L. A., & Ratcliffe, C. I. (2010). Variable temperature NMR characterization of α-glycine. Magnetic Resonance in Chemistry, 48(10), 757-764.

  • Fuller, W. D., et al. (1990). Urethane-protected alpha-amino acid N-carboxyanhydrides and peptide synthesis. Biopolymers, 30(5-6), 501-514.

  • ResearchGate. (2018). Filtering signals in A . 1 H NMR spectroscopy of glycine residues in... [Image]. ResearchGate.

Sources

Application Notes and Protocols for High-Throughput Screening of 3-N-Phthaloylglyaminomethyl Aniline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Novel Aniline Scaffolds

Aniline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Their synthetic tractability and ability to interact with a wide range of biological targets make them a continuing focus of drug discovery efforts.[3][4][5] This application note outlines a comprehensive high-throughput screening (HTS) campaign designed to identify and characterize bioactive analogs of 3-N-Phthaloylglyaminomethyl aniline.

Given the known anticancer activities of various substituted anilines and quinoline-anilines, this screening program will be hypothetically directed towards the identification of novel inhibitors of Bruton's Tyrosine Kinase (BTK), a clinically validated target in B-cell malignancies. The protocols and workflows described herein, however, are broadly applicable and can be adapted to other target classes.

This document provides a detailed roadmap, from the synthesis of a focused compound library and the development of a robust biochemical assay to the execution of the HTS campaign and subsequent hit validation.

Experimental Design & Workflow

A successful HTS campaign is a multi-stage process that requires careful planning and rigorous execution.[6] The overall workflow for this project is depicted below.

HTS_Workflow cluster_0 Phase 1: Pre-Screening cluster_1 Phase 2: Screening & Hit Identification cluster_2 Phase 3: Hit Validation A Library Synthesis of 3-N-Phthaloylglyaminomethyl Aniline Analogs B Assay Development & Optimization (BTK Kinase Assay) C Assay Validation & Miniaturization to 384-well format B->C D Pilot Screen (~2,000 Compounds) C->D E Full Library HTS Campaign D->E F Primary Data Analysis & Hit Nomination E->F G Hit Confirmation (Dose-Response Analysis) F->G H Counter-Screening (Assay Interference) G->H I Secondary Assays (e.g., Cell-Based BTK Occupancy) H->I

Figure 1: High-Throughput Screening Workflow. A phased approach ensures rigorous validation before committing to large-scale screening.

Part 1: Compound Library Generation

The diversity and quality of the screening library are paramount to the success of any HTS campaign. We propose the synthesis of a focused library of 3-N-Phthaloylglyaminomethyl aniline analogs based on a versatile synthetic route.

Protocol 1: Synthesis of 3-N-Phthaloylglyaminomethyl Aniline Analogs

This protocol describes a general method for the synthesis of the target analogs, starting from commercially available substituted anilines.

Reaction Scheme:

Step-by-Step Procedure:

  • Amide Formation: To a solution of the desired substituted aniline (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, add a solution of phthaloylglycyl chloride (1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the intermediate amide.

  • Amide Reduction: To a solution of the purified amide (1.0 eq) in anhydrous tetrahydrofuran (THF), add borane-THF complex (2.0 eq) at 0 °C under an inert atmosphere.

  • Reflux the reaction mixture for 4-6 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of methanol, followed by 1M HCl.

  • Stir for 1 hour, then basify with 2M NaOH.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure and purify by column chromatography to obtain the final 3-N-Phthaloylglyaminomethyl aniline analog.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

A diverse library can be generated by varying the substituents on the starting aniline (e.g., halogens, alkyl, alkoxy, nitro groups) to explore the structure-activity relationship (SAR).[7]

Part 2: HTS Assay Development and Validation

The selection of a robust and sensitive assay is critical for the success of an HTS campaign.[] For the identification of BTK inhibitors, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is an excellent choice due to its high sensitivity, low background, and homogeneous format.

Protocol 2: BTK TR-FRET Kinase Assay

Principle: This assay measures the phosphorylation of a biotinylated peptide substrate by BTK. A Europium-labeled anti-phosphotyrosine antibody serves as the donor fluorophore, and a streptavidin-conjugated acceptor fluorophore binds to the biotinylated peptide. When the peptide is phosphorylated, the donor and acceptor are brought into proximity, allowing FRET to occur.

TR_FRET_Assay cluster_0 No Inhibition cluster_1 Inhibition A BTK + ATP + Biotin-Peptide B Phosphorylated Biotin-Peptide A->B Phosphorylation C Eu-Ab + SA-Acceptor D High FRET Signal C->D Proximity E BTK + Inhibitor + ATP + Biotin-Peptide F No Phosphorylation E->F Inhibition G Eu-Ab + SA-Acceptor H Low FRET Signal G->H Separated

Figure 2: Principle of the BTK TR-FRET Assay. Inhibition of BTK prevents peptide phosphorylation, leading to a decrease in the FRET signal.

Materials:

  • Recombinant human BTK enzyme

  • Biotinylated peptide substrate (e.g., Biotin-AVLESEEELYSSARQ-NH2)

  • ATP

  • TR-FRET Europium-labeled anti-phosphotyrosine antibody (Donor)

  • Streptavidin-conjugated acceptor (e.g., SureLight™ APC)[9]

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT

  • 384-well low-volume white plates

  • Test compounds (3-N-Phthaloylglyaminomethyl aniline analogs) dissolved in DMSO

Procedure (384-well format):

  • Compound Plating: Add 50 nL of test compound or DMSO (control) to the assay plate using an acoustic liquid handler. A typical screening concentration is 10 µM.[7]

  • Enzyme Addition: Add 5 µL of BTK enzyme solution (final concentration ~0.5 nM) in assay buffer to all wells.

  • Incubation: Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of substrate/ATP mixture (final concentrations ~100 nM peptide and 10 µM ATP) in assay buffer to initiate the kinase reaction.

  • Reaction Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of TR-FRET detection reagent mixture (containing Eu-antibody and SA-acceptor) in quench buffer (assay buffer with 20 mM EDTA).

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after excitation at ~340 nm.

Assay Validation

Before initiating the HTS, the assay must be validated to ensure its robustness and suitability for high-throughput screening.[]

Key Validation Parameters:

ParameterDescriptionAcceptance Criteria
Z'-factor A measure of assay quality, reflecting the separation between positive and negative controls.Z' > 0.5[10][7]
Signal-to-Background (S/B) The ratio of the signal from the positive control to the negative control.S/B > 5
DMSO Tolerance The effect of the compound solvent (DMSO) on the assay performance.Assay performance maintained at ≤ 1% DMSO.
Reagent Stability Stability of key reagents over the duration of the screening run.Stable for at least 8 hours at room temperature.

Z'-factor Calculation: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| Where SD is the standard deviation and Mean is the average of the positive (max signal) and negative (inhibited) controls.

Part 3: HTS Campaign and Data Analysis

Pilot Screen

A pilot screen of a small subset of the library (~2,000 compounds) is performed to assess the assay performance in a real screening environment and to identify any potential issues before committing to the full-scale HTS.[7]

Full HTS Campaign

The entire library of 3-N-Phthaloylglyaminomethyl aniline analogs is screened at a single concentration (e.g., 10 µM). Data is collected and analyzed to identify "primary hits."

Data Analysis and Hit Identification
  • Raw Data Processing: Calculate the TR-FRET ratio (Acceptor signal / Donor signal) for each well.

  • Normalization: Normalize the data on a per-plate basis using the positive (DMSO) and negative (potent inhibitor) controls. Percent inhibition is calculated as follows: % Inhibition = 100 * (1 - (Ratio_sample - Mean_neg) / (Mean_pos - Mean_neg))

  • Hit Selection: Primary hits are identified based on a predefined threshold, typically a robust statistical measure like Z-score or a percent inhibition cutoff. For example, compounds with a Z-score > 3 or % inhibition > 50% are selected as primary hits.[11]

Part 4: Hit Validation and Confirmation

Primary hits from the HTS campaign require further validation to confirm their activity and eliminate false positives.[12]

Protocol 3: Hit Confirmation and Dose-Response Analysis
  • Compound Re-synthesis/Re-ordering: Obtain fresh, pure samples of the primary hit compounds.

  • Dose-Response Testing: Test the confirmed hits in the BTK TR-FRET assay over a range of concentrations (e.g., 10-point, 3-fold serial dilution) to determine their potency (IC₅₀).

  • Data Fitting: Fit the dose-response data to a four-parameter logistic equation to calculate the IC₅₀ value.

Compound IDStructureIC₅₀ (µM)
Analog-001[Structure Placeholder]1.2
Analog-007[Structure Placeholder]0.8
Analog-015[Structure Placeholder]2.5
.........
Counter-Screening and Secondary Assays
  • Counter-Screens: Perform assays to identify compounds that interfere with the assay technology (e.g., auto-fluorescence, light scattering).

  • Orthogonal Assays: Confirm the activity of hits in a different assay format that is less susceptible to artifacts (e.g., a label-free assay like Surface Plasmon Resonance).

  • Cell-Based Assays: Evaluate the activity of confirmed hits in a more physiologically relevant context, such as a cell-based assay measuring BTK auto-phosphorylation or a downstream signaling event in a relevant cancer cell line.[13]

Conclusion

This application note provides a detailed framework for the high-throughput screening of a novel library of 3-N-Phthaloylglyaminomethyl aniline analogs against the BTK kinase target. By following these protocols for library synthesis, robust assay development, and a systematic hit validation cascade, researchers can efficiently identify and characterize promising lead compounds for further drug discovery and development. The principles and methodologies described are adaptable to a wide range of molecular targets, underscoring the power and versatility of HTS in modern therapeutic discovery.

References

  • Establishing assays and small molecule screening facilities for Drug discovery programs. (2011). Journal of Cellular Biochemistry. [Link]

  • High-Throughput Screening & Discovery. Southern Research. [Link]

  • ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT. (2015). PMC. [Link]

  • Synthesis of aniline analogs containing different secondary amines. (2020). Clausius Scientific Press. [Link]

  • High-Throughput Screening (HTS) in Drug Discovery: Approaches and Applications. (2024). Hilaris Publisher. [Link]

  • Synthesis, Characterization, Biological Evaluation, And In Silico Study Of Aniline Derivatives. (2025). Research and Reviews: A Journal of Pharmaceutical Science. [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025). LinkedIn. [Link]

  • Scheme 7: (A) Known biological activities related to aniline derivatives. ResearchGate. [Link]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). National Institutes of Health. [Link]

  • High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery. ResearchGate. [Link]

Sources

Application Notes and Protocols for 3-N-Phthaloylglyaminomethyl aniline in Medicinal Chemistry Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Chimera in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic amalgamation of validated pharmacophores into novel molecular architectures represents a cornerstone of rational drug design. 3-N-Phthaloylglyaminomethyl aniline emerges from this principle as a molecule of significant interest. It is a chemical entity that marries the rigid, biologically active phthalimide scaffold, derived from N-Phthaloylglycine, with the versatile and often crucial aniline moiety.[1][2] The phthalimide group is a well-established pharmacophore present in drugs with activities ranging from anti-inflammatory to anticancer, while aniline derivatives are foundational to a vast number of antimicrobial and cytotoxic agents.[1][2][3]

This guide provides a comprehensive exploration of 3-N-Phthaloylglyaminomethyl aniline, offering a theoretical framework and practical (hypothetical) protocols for its synthesis, characterization, and evaluation in medicinal chemistry research. We will delve into the causality behind the proposed experimental designs, grounding our discussion in the established bioactivities of its constituent parts to forecast its potential as a therapeutic candidate.

Scientific Rationale and Potential Applications

The unique structure of 3-N-Phthaloylglyaminomethyl aniline suggests several promising avenues for medicinal chemistry investigation. The core hypothesis is that by linking the N-Phthaloylglycine unit to an aniline derivative, we can create a synergistic molecule with enhanced or novel biological activities.

  • Antimicrobial Potential : Both phthalimide and aniline derivatives have documented antimicrobial properties.[4][5] Aniline compounds can disrupt microbial cell wall synthesis or interfere with essential enzymatic pathways, such as folic acid synthesis.[4] Phthalimide-containing molecules have also demonstrated potent antibacterial and antifungal effects.[6][7] The combination of these two moieties could lead to a dual-action antimicrobial agent with a broader spectrum of activity or increased potency against resistant strains.[7]

  • Anticancer Activity : The phthalimide core is famously associated with the immunomodulatory and anti-angiogenic effects of thalidomide and its analogs.[8] Numerous phthalimide derivatives have been investigated as anticancer agents, targeting various pathways including apoptosis and cell cycle regulation.[1][3][9] Aniline derivatives are also present in a number of kinase inhibitors and other cytotoxic agents.[10][11] Therefore, 3-N-Phthaloylglyaminomethyl aniline is a strong candidate for evaluation as a novel anticancer compound.

Proposed Synthesis of 3-N-Phthaloylglyaminomethyl aniline

The synthesis of 3-N-Phthaloylglyaminomethyl aniline can be logically approached through the formation of an amide bond between N-Phthaloylglycine and 3-aminobenzylamine. This requires the activation of the carboxylic acid of N-Phthaloylglycine. Below is a detailed, two-step hypothetical protocol.

Step 1: Synthesis of N-Phthaloylglycine

This foundational step involves the condensation of phthalic anhydride with glycine. A microwave-assisted method is proposed here for its efficiency and higher yields compared to conventional heating.[12]

Materials:

  • Phthalic anhydride

  • Glycine

  • Methanol (for precipitation and washing)

  • Microwave reactor

  • Standard laboratory glassware

Protocol:

  • In a microwave-safe reaction vessel, combine equimolar amounts of phthalic anhydride and glycine.

  • Irradiate the mixture in a microwave reactor at 1000 W for 20 minutes.[12]

  • Allow the reaction mixture to cool to room temperature.

  • Add cold methanol to the solidified mixture to precipitate the N-Phthaloylglycine.

  • Collect the solid product by vacuum filtration, wash with cold methanol, and dry.

  • The product can be further purified by recrystallization from an ethanol/water mixture.[13]

Step 2: Amide Coupling to form 3-N-Phthaloylglyaminomethyl aniline

This protocol details the conversion of N-Phthaloylglycine to its acid chloride, followed by coupling with 3-aminobenzylamine.

Materials:

  • N-Phthaloylglycine (from Step 1)

  • Thionyl chloride (SOCl₂)

  • 3-aminobenzylamine

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Reaction vessel suitable for reflux

  • Rotary evaporator

  • Chromatography supplies for purification

Protocol:

  • Activation of N-Phthaloylglycine:

    • In a round-bottom flask, suspend N-Phthaloylglycine (1 equivalent) in a minimal amount of anhydrous DCM.

    • Carefully add an excess of thionyl chloride (e.g., 2 equivalents) to the suspension.[12]

    • Reflux the mixture gently for 1-2 hours, or until the evolution of HCl gas ceases. Monitor the reaction by TLC.

    • Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator to obtain the crude N-Phthaloylglycyl chloride.

  • Amide Bond Formation:

    • Dissolve the crude N-Phthaloylglycyl chloride in anhydrous DCM.

    • In a separate flask, dissolve 3-aminobenzylamine (1 equivalent) and triethylamine (1.1 equivalents, as a base to neutralize HCl) in anhydrous DCM.

    • Slowly add the N-Phthaloylglycyl chloride solution to the 3-aminobenzylamine solution at 0 °C with stirring.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

    • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 3-N-Phthaloylglyaminomethyl aniline.

Causality in Protocol Design: The use of thionyl chloride is a standard and effective method for converting a carboxylic acid to a more reactive acid chloride, facilitating the subsequent nucleophilic attack by the amine.[12] Triethylamine is included to scavenge the HCl byproduct of the amidation reaction, preventing the protonation of the amine reactant and driving the reaction to completion.

Characterization of 3-N-Phthaloylglyaminomethyl aniline
Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons of the phthalimide and aniline rings, the methylene protons of the glycine and benzylamine linkers, and the amine proton.
¹³C NMR Resonances for the carbonyl carbons of the phthalimide and amide groups, as well as the aromatic and aliphatic carbons.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of C₁₅H₁₃N₃O₃.
FT-IR Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (phthalimide and amide), and aromatic C-H stretching.

Hypothetical Biological Evaluation Protocols

Based on the rationale of combining antimicrobial and anticancer pharmacophores, the following are proposed protocols for the initial biological screening of 3-N-Phthaloylglyaminomethyl aniline.

Protocol 1: In Vitro Antimicrobial Activity Assay (Broth Microdilution)

This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compound against a panel of pathogenic bacteria.

Materials:

  • 3-N-Phthaloylglyaminomethyl aniline

  • Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Protocol:

  • Prepare a stock solution of 3-N-Phthaloylglyaminomethyl aniline in DMSO.

  • In a 96-well plate, perform serial two-fold dilutions of the compound in CAMHB to achieve a range of concentrations.

  • Prepare a bacterial inoculum standardized to a 0.5 McFarland standard and dilute it to the appropriate final concentration in each well.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the potential anticancer activity of the compound by measuring its effect on the viability of a cancer cell line.

Materials:

  • 3-N-Phthaloylglyaminomethyl aniline

  • Human cancer cell line (e.g., HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of 3-N-Phthaloylglyaminomethyl aniline in the cell culture medium.

  • Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and untreated cells.

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • Add MTT solution to each well and incubate for another 4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilize the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Visualizations

Synthetic Workflow

G cluster_0 Step 1: N-Phthaloylglycine Synthesis cluster_1 Step 2: Amide Coupling Phthalic Anhydride Phthalic Anhydride Condensation Condensation Phthalic Anhydride->Condensation Glycine Glycine Glycine->Condensation N-Phthaloylglycine N-Phthaloylglycine Condensation->N-Phthaloylglycine Microwave 1000W, 20 min N-Phthaloylglycine_2 N-Phthaloylglycine N-Phthaloylglycine->N-Phthaloylglycine_2 Activation Activation N-Phthaloylglycine_2->Activation SOCl2, Reflux N-Phthaloylglycyl chloride N-Phthaloylglycyl chloride Activation->N-Phthaloylglycyl chloride Coupling Coupling N-Phthaloylglycyl chloride->Coupling 3-aminobenzylamine 3-aminobenzylamine 3-aminobenzylamine->Coupling TEA, DCM Target_Compound 3-N-Phthaloylglyaminomethyl aniline Coupling->Target_Compound

Caption: Proposed synthetic workflow for 3-N-Phthaloylglyaminomethyl aniline.

Hypothetical Mechanism of Action: Dual-Target Inhibition

G cluster_0 Bacterial Cell cluster_1 Cancer Cell Target_Compound 3-N-Phthaloylglyaminomethyl aniline DNA_Gyrase DNA Gyrase Target_Compound->DNA_Gyrase Inhibition Folic_Acid_Pathway Folic Acid Synthesis Target_Compound->Folic_Acid_Pathway Inhibition Kinase_Target Protein Kinase (e.g., CDK) Target_Compound->Kinase_Target Inhibition Apoptosis Apoptosis Target_Compound->Apoptosis Induction DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Cell_Growth Bacterial Growth Folic_Acid_Pathway->Cell_Growth DNA_Replication->Cell_Growth Infection Infection Cell_Growth->Infection Signaling_Cascade Signaling Cascade Kinase_Target->Signaling_Cascade Proliferation Cell Proliferation Signaling_Cascade->Proliferation Tumor_Growth Tumor_Growth Proliferation->Tumor_Growth

Caption: Hypothesized dual-target mechanism for antimicrobial and anticancer activity.

Conclusion and Future Directions

3-N-Phthaloylglyaminomethyl aniline stands as a promising, yet underexplored, molecule in medicinal chemistry. The protocols and rationale presented in this guide offer a solid foundation for its synthesis and initial biological evaluation. By leveraging the known activities of its constituent phthalimide and aniline moieties, researchers can logically pursue its development as a potential antimicrobial or anticancer agent. Future work should focus on the successful synthesis and purification of the compound, followed by rigorous in vitro and in vivo testing to validate these hypotheses. Structure-activity relationship (SAR) studies, involving modifications to both the aniline and phthalimide portions of the molecule, will be crucial in optimizing its biological activity and drug-like properties.

References

  • Filo. (2025, September 22). Aniline derivatives as antimicrobial agent. Retrieved from Filo. [Link]

  • ResearchGate. (n.d.). Phthalimide derivatives developed as anticancer agents. Retrieved from ResearchGate. [Link]

  • MDPI. (n.d.). Computational Design and Synthesis of Phthalimide Derivatives as TGF-β Pathway Inhibitors for Cancer Therapeutics. Retrieved from MDPI. [Link]

  • PubMed. (2018, December 21). Potent Anti-Cancer Properties of Phthalimide-Based Curcumin Derivatives on Prostate Tumor Cells. Retrieved from PubMed. [Link]

  • PubMed Central. (n.d.). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. Retrieved from PubMed Central. [Link]

  • PubMed. (n.d.). Synthesis and antimicrobial activity of some new anilino benzimidazoles. Retrieved from PubMed. [Link]

  • PubMed Central. (n.d.). Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies. Retrieved from PubMed Central. [Link]

  • ThaiScience. (n.d.). Molecular Docking Study of Phthalimide Derivatives as Non-nucleoside HIV-1 Reverse Transcriptase Inhibitor. Retrieved from ThaiScience. [Link]

  • PubMed. (2023, April 26). Thiazole, isatin and phthalimide derivatives tested in vivo against cancer models: a literature review of the last six years. Retrieved from PubMed. [Link]

  • PubMed. (2025, January 13). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. Retrieved from PubMed. [Link]

  • ResearchGate. (n.d.). Phthalimide-based anticancer agents. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Novel phthalimide based analogues: design, synthesis, biological evaluation, and molecular docking studies. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2019, December). Investigation of DNA binding and molecular docking propensity of phthalimide derivatives: in vitro antibacterial and antioxidant assay. Retrieved from ResearchGate. [Link]

  • Jetir.org. (n.d.). Synthesis, spectroscopic characterization, antibacterial and antioxidant activity of benzylidene-aniline derivatives. Retrieved from Jetir.org. [Link]

  • ChemBK. (2024, April 10). N-Phthaloylglycine. Retrieved from ChemBK. [Link]

  • ResearchGate. (2025, October 12). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Retrieved from ResearchGate. [Link]

  • STM Journals. (n.d.). Synthesis, Characterization, Biological Evaluation, And In Silico Study Of Aniline Derivatives. Retrieved from STM Journals. [Link]

  • PubMed Central. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Retrieved from PubMed Central. [Link]

  • PubMed Central. (2025, March 21). Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity. Retrieved from PubMed Central. [Link]

  • Semantic Scholar. (n.d.). Design, synthesis, biological evaluation and in silico studies of 2-anilino- 4-(benzimidazol- 1-yl)pyrimidine scaffold as antitumor agents. Retrieved from Semantic Scholar. [Link]

  • Royal Society of Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from Royal Society of Chemistry. [Link]

  • National Institutes of Health. (2025, May 23). Design, synthesis, biological evaluation and in silico studies of 2-anilino- 4-(benzimidazol- 1-yl)pyrimidine scaffold as antitumor agents. Retrieved from National Institutes of Health. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-N-Phthaloylglyaminomethyl Aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 3-N-Phthaloylglyaminomethyl aniline. This resource is designed for chemistry professionals in research and drug development, providing in-depth troubleshooting advice, frequently asked questions, and optimized protocols. Our focus is on elucidating the chemical principles behind each step to empower you to overcome common challenges and significantly improve your reaction yields and product purity.

I. Synthesis Overview & Core Principles

The synthesis of 3-N-Phthaloylglyaminomethyl aniline is fundamentally a two-step process. It begins with the activation of a protected amino acid, N-Phthaloylglycine, to form a reactive acyl chloride. This is followed by a selective N-acylation of 3-aminobenzylamine.

  • Step 1: Synthesis of N-Phthaloylglycyl Chloride. N-Phthaloylglycine is reacted with a chlorinating agent, typically thionyl chloride (SOCl₂), to form the corresponding acyl chloride. This intermediate is highly reactive and moisture-sensitive, and is generally prepared and used immediately in situ.[1][2]

  • Step 2: Selective N-Acylation. The N-Phthaloylglycyl chloride is then reacted with 3-aminobenzylamine. This substrate contains two primary amine groups: an aromatic amine and a more nucleophilic benzylic amine. The reaction selectively acylates the benzylic amine via a nucleophilic acyl substitution, often conducted under Schotten-Baumann conditions to neutralize the hydrochloric acid byproduct.[3][4]

II. Frequently Asked Questions (FAQs)

Q1: Why is the reaction selective for the benzylic amine over the aromatic amine?

The selectivity arises from the difference in nucleophilicity between the two amino groups. The lone pair of electrons on the aromatic nitrogen is delocalized into the π-system of the benzene ring, making it less available to attack the electrophilic acyl chloride. In contrast, the lone pair on the benzylic nitrogen is localized and readily available, rendering it a much stronger nucleophile and thus, the primary site of acylation.

Q2: What is the purpose of using Schotten-Baumann conditions in the acylation step?

The acylation reaction produces one equivalent of hydrochloric acid (HCl) for every equivalent of amide formed.[5] This acid will readily protonate the unreacted amine starting material, forming an ammonium salt which is no longer nucleophilic, effectively stopping the reaction.[6] Schotten-Baumann conditions involve adding a base, typically in a biphasic water/organic solvent system, to neutralize the HCl as it is formed, thus ensuring the amine remains in its free, nucleophilic state to react.[3][4]

Q3: Can I use other coupling reagents instead of converting the carboxylic acid to an acyl chloride?

Yes, other standard amide coupling reagents like HATU, HOBt/EDC, or DCC can be used to activate the N-Phthaloylglycine carboxylic acid directly.[7][8] However, the acyl chloride route is often chosen for its high reactivity and cost-effectiveness. If using coupling reagents, anhydrous conditions and a non-nucleophilic organic base (e.g., DIPEA) are typically required.[7]

Q4: What are the primary safety concerns for this synthesis?

  • Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and reacts violently with water to release toxic gases (HCl and SO₂).[9] It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.

  • Aniline Derivatives: 3-aminobenzylamine and the final product are aniline derivatives, which should be handled as potentially toxic.[10] Avoid inhalation and skin contact.

  • N-Phthaloylglycine: Can cause skin, eye, and respiratory irritation.[11][12]

III. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Category 1: Low or No Product Yield

Q: My final yield is disappointingly low. I suspect an issue with the acyl chloride formation (Step 1). How can I confirm this and what should I do?

This is a common problem, as N-Phthaloylglycyl chloride is moisture-sensitive and can easily hydrolyze back to the starting carboxylic acid.[7]

  • Causality: The presence of trace water in your solvent or on your glassware, or incomplete reaction with thionyl chloride, will lead to a low concentration of the active acylating agent.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents. It is critical to use a fresh, high-quality bottle of thionyl chloride.

    • Confirm Reaction Completion: The conversion of a carboxylic acid to an acyl chloride with SOCl₂ typically involves heating (e.g., reflux) to drive the reaction and remove the gaseous byproducts (SO₂ and HCl).[9] The reaction is complete when gas evolution ceases.

    • Use Immediately: Do not attempt to isolate and store the N-Phthaloylglycyl chloride unless you have a robust protocol and inert atmosphere conditions. The best practice is to generate it and immediately add the solution of 3-aminobenzylamine.

Q: I've optimized Step 1, but the acylation (Step 2) still fails or gives a low yield. What are the likely causes?

If the acyl chloride is properly formed, the issue lies in the acylation conditions.

  • Causality: The most probable causes are the deactivation of the amine nucleophile by acid or inefficient mixing in a biphasic system.

  • Troubleshooting Workflow:

G start Low Yield in Acylation Step check_base Is the base being added effectively to neutralize HCl? start->check_base check_solvent Are the reactants mixing properly? check_base->check_solvent Yes solution_base Solution: - Use a 10% aq. NaOH or K₂CO₃ solution. - Add the base concurrently with the acyl chloride. - Ensure vigorous stirring. check_base->solution_base No check_temp Is the reaction temperature optimal? check_solvent->check_temp Yes solution_solvent Solution: - Use a standard biphasic system like Dichloromethane/Water. - Ensure vigorous stirring to maximize the interfacial area where the reaction occurs. check_solvent->solution_solvent No solution_temp Solution: - Start the reaction at 0 °C to control the initial exothermic reaction and minimize hydrolysis. - Allow to warm to room temperature and stir for 2-4 hours. check_temp->solution_temp No

Caption: Troubleshooting Decision Tree for Low Acylation Yield.

Category 2: Product Impurity

Q: My final product shows multiple spots on TLC. What are the likely impurities and how can I purify my product?

The most common impurities are unreacted starting materials and byproducts from side reactions.

  • Likely Impurities:

    • Unreacted 3-aminobenzylamine: A basic compound.

    • N-Phthaloylglycine: An acidic compound resulting from the hydrolysis of your acyl chloride.

    • Di-acylated Product: Where both the benzylic and aromatic amines have reacted. This is usually a minor product.

  • Purification Protocol (Aqueous Workup):

    • After the reaction is complete, transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer with a dilute acid solution (e.g., 1M HCl). This will protonate the basic 3-aminobenzylamine, pulling it into the aqueous layer as its salt.[6]

    • Next, wash the organic layer with a dilute base solution (e.g., 5% NaHCO₃ or Na₂CO₃). This will deprotonate the acidic N-Phthaloylglycine, pulling it into the aqueous layer.

    • Wash the organic layer with brine to remove residual water.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexane).

IV. Optimized Experimental Protocols

Protocol 1: Synthesis of N-Phthaloylglycyl Chloride (In Situ)
ReagentMolar Eq.MWAmount (for 10 mmol scale)
N-Phthaloylglycine1.0205.17 g/mol 2.05 g
Thionyl Chloride (SOCl₂)3.0 - 5.0118.97 g/mol 2.5 - 4.2 mL
Anhydrous Toluene--20 mL

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-Phthaloylglycine (1.0 eq) and anhydrous toluene.

  • In a fume hood, carefully add thionyl chloride (3.0-5.0 eq) to the suspension.

  • Heat the mixture to reflux (approx. 110°C) and stir for 2-3 hours, or until the evolution of gas has ceased and the solution becomes clear.

  • Allow the solution to cool to room temperature. The excess thionyl chloride can be removed by distillation or under reduced pressure, or the resulting solution can be used directly in the next step.

Protocol 2: Synthesis of 3-N-Phthaloylglyaminomethyl Aniline

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Acylation Reaction cluster_2 Step 3: Workup & Purification a N-Phthaloylglycine + SOCl₂ b Reflux in Toluene a->b c N-Phthaloylglycyl Chloride (in Toluene) b->c e Add Acyl Chloride Solution Dropwise at 0 °C c->e d 3-Aminobenzylamine in DCM / aq. NaOH d->e f Stir at RT, 2-4h e->f g Aqueous Washes (HCl, NaHCO₃, Brine) f->g h Dry & Concentrate g->h i Recrystallize h->i j Pure Product i->j

Caption: Overall Synthetic Workflow Diagram.

Procedure:

  • In a separate flask, dissolve 3-aminobenzylamine (1.0 eq) in dichloromethane (DCM) and an aqueous solution of sodium hydroxide (10%, ~3 eq).

  • Cool this biphasic mixture to 0°C in an ice bath with vigorous stirring.

  • Slowly add the solution of N-Phthaloylglycyl chloride (prepared in Protocol 1, ~1.1 eq) dropwise to the amine solution over 20-30 minutes. Ensure the temperature remains below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring vigorously for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the 3-aminobenzylamine starting material is consumed.

  • Proceed with the purification as described in the "Product Impurity" section above.

V. References

  • Grokipedia. Schotten–Baumann reaction. Available from: [Link]

  • SATHEE. Chemistry Schotten Baumann Reaction. Available from: [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. Available from: [Link]

  • Wikipedia. Schotten–Baumann reaction. Available from: [Link]

  • Al-Majidi, S. M., et al. Phthalylglycyl Chloride as a Derivatization Agent for UHPLC-MS/MS Determination of Adrenaline, Dopamine and Octopamine in Urine. Molecules. 2020;25(7):1642. Available from: [Link]

  • ResearchGate. Scheme of N-phthaloylglycine chloride synthesis. Available from: [Link]

  • Chemdad. Phthalylglycyl chloride. Available from: [Link]

  • ResearchGate. Optimization of the ADAN acylation conditions. Available from: [Link]

  • Reddit. Tips and tricks for difficult amide bond formation? r/Chempros. 2021. Available from: [Link]

  • Google Patents. US4978792A - Process for producing aminobenzylamine. Available from:

  • ChemBK. Phthaloyl glycine. 2024. Available from: [Link]

  • Google Patents. KR870002017B1 - Method for preparing aminobenzylamine. Available from:

  • ACS Publications. Direct Amidation of Tertiary N-Benzylamines. Organic Letters. 2024. Available from: [Link]

  • ResearchGate. Why did my amide syntesis does not work? 2021. Available from: [Link]

  • Katritzky, A. R., et al. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. 2020;25(11):2501. Available from: [Link]

  • Ouahrouch, A., et al. Interrupted Intramolecular Hydroaminomethylation of N-Protected-2-vinyl Anilines: Novel Access to 3-Substitued Indoles or Indoline-2-ols. Molecules. 2020;25(19):4548. Available from: [Link]

  • Google Patents. US10889539B2 - Aniline purification process. Available from:

  • Thermo Fisher Scientific. SAFETY DATA SHEET - N-Phthaloylglycine. 2025. Available from: [Link]

  • Chen, J., et al. Facile synthesis of mono-, bis- and tris-aryl-substituted aniline derivatives in aqueous DMF. RSC Advances. 2013;3(44):21655-21665. Available from: [Link]

  • ResearchGate. (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Available from: [Link]

  • PubMed. Synthesis and muscarinic activity of novel aniline derivatives with a 1-azabicyclo[3.3.0]octane moiety. Chem Pharm Bull (Tokyo). 1995;43(5):786-94. Available from: [Link]

  • Google Patents. US1908951A - Method of separating alkyl anilines. Available from:

  • Google Patents. CN111056954A - Aniline purification method. Available from:

  • MDPI. Electrophilically Activated Nitroalkanes in Synthesis of 3,4-Dihydroquinozalines. Molecules. 2022;27(19):6617. Available from: [Link]

  • DORAS. Development of a bench-scale pharmaceutical synthesis. 1993. Available from: [Link]

  • ResearchGate. Optimization of acylation conditions a. Available from: [Link]

Sources

Technical Support Center: Purification of 3-N-Phthaloylglyaminomethyl Aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-N-Phthaloylglyaminomethyl Aniline (CAS 77147-14-9). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. As a molecule combining a substituted aniline moiety with a phthaloyl-protected amino acid, its purification requires careful consideration of potential impurities and side products. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful isolation of high-purity 3-N-Phthaloylglyaminomethyl Aniline.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 3-N-Phthaloylglyaminomethyl Aniline. The probable causes are based on the expected reaction between 3-aminobenzylamine and N-phthaloylglycyl chloride, a common synthetic route for such compounds.[1][2]

Observed Problem Probable Cause(s) Recommended Solution(s)
Low Yield of Isolated Product 1. Incomplete reaction. 2. Product loss during work-up and extraction. 3. Degradation of the starting material or product.1. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure completion. Consider extending the reaction time or adjusting the stoichiometry of reactants. 2. Ensure the pH of the aqueous phase during extraction is optimized to keep the product in the organic layer. Multiple extractions with a suitable solvent (e.g., ethyl acetate, dichloromethane) are recommended. 3. N-phthaloylglycyl chloride is moisture-sensitive; ensure anhydrous reaction conditions.[1][3] The aniline starting material can be susceptible to oxidation.
Oily or Gummy Product Instead of a Solid 1. Presence of residual solvent. 2. Contamination with unreacted starting materials or by-products. 3. The product may be inherently non-crystalline at the achieved purity level.1. Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable. 2. Attempt purification by column chromatography to remove impurities. 3. Try triturating the oil with a non-polar solvent (e.g., hexane, diethyl ether) to induce crystallization. If this fails, column chromatography is the best approach.
Discolored Product (Yellow to Brown) 1. Oxidation of the aniline moiety.[4] 2. Presence of colored impurities from the starting materials or formed during the reaction.1. Minimize exposure to air and light. Recrystallization from a suitable solvent system, potentially with the addition of activated charcoal, can remove colored impurities.[5] 2. If recrystallization is ineffective, column chromatography is recommended.
Multiple Spots on TLC After Purification 1. Inefficient purification by the chosen method. 2. On-plate degradation if the TLC plate is acidic or basic. 3. Co-elution of impurities during column chromatography.1. Re-purify using a different solvent system for recrystallization or a more optimized eluent for column chromatography. 2. Use neutral TLC plates or add a small amount of a neutralizer (e.g., triethylamine for basic compounds on silica gel) to the developing solvent.[6] 3. Employ a shallower solvent gradient or isocratic elution in column chromatography to improve separation.
Poor Separation During Column Chromatography 1. Inappropriate choice of stationary or mobile phase. 2. Overloading of the column. 3. The compound is streaking on the silica gel.1. Silica gel is a standard choice, but if the compound adheres too strongly, consider using neutral alumina. Optimize the mobile phase polarity through systematic TLC trials. A mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a polar solvent (e.g., ethyl acetate or acetone) is a good starting point. 2. Use a larger column or reduce the amount of crude product loaded. A general rule is a 1:30 to 1:100 ratio of crude product to silica gel by weight. 3. Add a small percentage of triethylamine (e.g., 0.1-1%) to the eluent to suppress the interaction of the basic aniline nitrogen with the acidic silica gel.[6]

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a typical synthesis of 3-N-Phthaloylglyaminomethyl Aniline?

A1: The primary impurities are likely to be:

  • Unreacted 3-aminobenzylamine: This is a basic compound and can be removed by an acidic wash during work-up, though some may persist.

  • Unreacted N-phthaloylglycyl chloride or its hydrolysis product, N-phthaloylglycine: N-phthaloylglycyl chloride is highly reactive and will hydrolyze to N-phthaloylglycine in the presence of water.[1] N-phthaloylglycine is acidic and can be removed with a basic wash (e.g., saturated sodium bicarbonate solution).

  • Di-acylated product: If the reaction conditions are not carefully controlled, the primary aniline of a second molecule of 3-aminobenzylamine could potentially react with the newly formed amide, though this is less likely. More probable is the reaction of both the primary and secondary amine of 3-aminobenzylamine if the reaction is not selective.

  • Oxidation products: Anilines are prone to oxidation, which can lead to colored impurities.[4]

Q2: What is the best solvent for recrystallizing 3-N-Phthaloylglyaminomethyl Aniline?

A2: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[7] For a molecule with both polar (amide, phthalimide) and non-polar (aromatic rings) features, a mixed solvent system is often effective.[7] Good starting points for solvent screening include:

  • Ethanol/Water

  • Isopropanol/Water

  • Ethyl acetate/Hexane

  • Dichloromethane/Hexane

A systematic approach to solvent selection is crucial for successful recrystallization.

Q3: My compound appears pure by TLC, but the NMR spectrum shows broad peaks. What could be the issue?

A3: Broad peaks in an NMR spectrum can indicate several issues:

  • Presence of paramagnetic impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.

  • Slow conformational exchange: The molecule may exist in multiple conformations that are slowly interconverting on the NMR timescale. This is common for amides. Variable temperature NMR studies can help confirm this.

  • Aggregation: The molecules may be aggregating in the NMR solvent. Trying a different solvent or a more dilute solution might resolve this.

  • Residual acidic or basic impurities: These can lead to proton exchange, which broadens the signals of exchangeable protons (like N-H).

Q4: How should I store the purified 3-N-Phthaloylglyaminomethyl Aniline?

A4: Given the aniline moiety, the compound is likely susceptible to oxidation and degradation upon exposure to air and light. Therefore, it is recommended to store the purified solid in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., in a freezer).[3]

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In small test tubes, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to identify a suitable solvent or solvent pair.

  • Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and continue to heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: Flash Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. If solubility is an issue, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Begin elution with the least polar mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) or maintain a constant composition (isocratic elution) while collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Drying: Dry the isolated product under high vacuum to remove any residual solvent.

Visualizations

Purification Workflow Diagram

PurificationWorkflow CrudeProduct Crude 3-N-Phthaloylglyaminomethyl Aniline InitialAnalysis TLC & NMR Analysis CrudeProduct->InitialAnalysis Recrystallization Recrystallization InitialAnalysis->Recrystallization If relatively clean & solid ColumnChromatography Column Chromatography InitialAnalysis->ColumnChromatography If oily or multiple impurities PureProduct Pure Product Recrystallization->PureProduct ColumnChromatography->PureProduct Characterization Final Characterization (NMR, MS, Purity) PureProduct->Characterization Storage Store under Inert Atmosphere Characterization->Storage

Caption: Decision workflow for the purification of 3-N-Phthaloylglyaminomethyl Aniline.

Potential Side Products in Synthesis

SideProducts cluster_reactants Reactants cluster_products Products 3-aminobenzylamine 3-aminobenzylamine DesiredProduct 3-N-Phthaloylglyaminomethyl Aniline 3-aminobenzylamine->DesiredProduct UnreactedAmine Unreacted 3-aminobenzylamine 3-aminobenzylamine->UnreactedAmine In excess or incomplete reaction N-phthaloylglycyl_chloride N-phthaloylglycyl chloride N-phthaloylglycyl_chloride->DesiredProduct HydrolysisProduct N-phthaloylglycine (from hydrolysis) N-phthaloylglycyl_chloride->HydrolysisProduct + H2O

Sources

Technical Support Center: Synthesis of 3-N-Phthaloylglyaminomethyl Aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-N-Phthaloylglyaminomethyl Aniline. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the chemical principles behind potential challenges. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and ensure the integrity of your synthesis.

Overview of the Synthesis

The synthesis of 3-N-Phthaloylglyaminomethyl aniline is a critical step in the development of various pharmaceutical intermediates. The reaction involves the formation of an amide bond between the highly reactive N-Phthaloylglycyl chloride and the bifunctional 3-aminobenzylamine. The primary challenge lies in achieving selective acylation at the more nucleophilic benzylic amine without engaging the less reactive aromatic amine or causing other side reactions.

Primary Reaction Pathway

The desired transformation is the nucleophilic acyl substitution where the primary benzylic amine of 3-aminobenzylamine attacks the carbonyl carbon of N-Phthaloylglycyl chloride. A non-nucleophilic base is typically employed to scavenge the hydrochloric acid (HCl) byproduct.

Main Reaction R1 3-Aminobenzylamine Reaction Intermediate Reaction Intermediate R1->Reaction Intermediate + R2 N-Phthaloylglycyl Chloride R2->Reaction Intermediate P1 3-N-Phthaloylglyaminomethyl Aniline (Desired Product) P2 [Base-H]+Cl- Base Tertiary Amine Base (e.g., Triethylamine) HCl Scavenging HCl Scavenging Base->HCl Scavenging + HCl Reaction Intermediate->P1 + HCl HCl Scavenging->P2 caption Fig. 1: Desired Amide Coupling Reaction.

Caption: Fig. 1: Desired Amide Coupling Reaction.

Troubleshooting Guide: Side Reactions & Solutions

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Q1: My final product is contaminated with a significant amount of a higher molecular weight species, and my starting amine is consumed. What is the likely culprit?

Answer: This is a classic sign of di-acylation , where both the benzylic and aromatic amino groups of 3-aminobenzylamine have reacted with N-Phthaloylglycyl chloride.

  • Causality: The benzylic amine is significantly more nucleophilic than the aromatic amine and reacts first. However, if an excess of the acyl chloride is used, or if the reaction temperature is too high, the less reactive aromatic amine on the desired product molecule can be forced to react, forming the di-acylated byproduct.

  • Troubleshooting Protocol:

    • Stoichiometry Control: Carefully control the stoichiometry. Use a slight excess of 3-aminobenzylamine (e.g., 1.1 equivalents) relative to N-Phthaloylglycyl chloride (1.0 equivalent) to ensure the limiting reagent is the acylating agent.

    • Order of Addition: Employ a slow, dropwise addition of N-Phthaloylglycyl chloride dissolved in an anhydrous solvent to a cooled solution of 3-aminobenzylamine and the base. This maintains a low instantaneous concentration of the acyl chloride, favoring mono-acylation.

    • Temperature Management: Maintain a low reaction temperature (typically 0 °C to room temperature) to exploit the reactivity difference between the two amines.

Side_Reactions_Acylation cluster_main Pathways from Starting Material cluster_secondary Secondary Reaction Start 3-Aminobenzylamine Desired Desired Product (Mono-acylated at benzylic NH2) Start->Desired + Acyl-Cl (fast) Isomer Isomeric Byproduct (Mono-acylated at aromatic NH2) Start->Isomer + Acyl-Cl (slow) AcylCl N-Phthaloylglycyl Chloride Diacylated Di-acylated Byproduct Desired->Diacylated + Acyl-Cl (excess) caption Fig. 2: Competing Acylation Pathways.

Caption: Fig. 2: Competing Acylation Pathways.

Q2: My reaction yield is very low, and I've isolated unreacted N-Phthaloylglycine. What went wrong?

Answer: The presence of N-Phthaloylglycine points directly to the hydrolysis of N-Phthaloylglycyl chloride . Acyl chlorides are highly susceptible to reaction with water.

  • Causality: Trace amounts of moisture in the solvent, glassware, or reagents will rapidly convert the acyl chloride back to its corresponding carboxylic acid, rendering it inactive for the amide coupling. This is a common issue as many amine reagents and solvents can be hygroscopic. A study on using Phthalylglycyl chloride as a derivatizing agent noted its high speed of hydrolysis in aqueous solutions[1].

  • Preventative Measures & Protocol:

    • Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (e.g., Nitrogen or Argon) before use.

    • Solvents: Use freshly distilled or commercially available anhydrous solvents. Dichloromethane (DCM) or Tetrahydrofuran (THF) are common choices.

    • Reagents: Ensure the 3-aminobenzylamine and the base (e.g., triethylamine) are dry. If necessary, distill the base from a suitable drying agent.

    • Inert Atmosphere: Conduct the entire reaction, including reagent transfers, under a positive pressure of an inert gas.

ParameterStandard ConditionAnhydrous Condition Protocol
Glassware Air-driedOven-dried at 120°C for >4 hours, cooled under N2
Solvent (DCM) Reagent gradePassed through activated alumina column or distilled from CaH2
Base (Et3N) From bottleDistilled from CaH2 and stored over KOH pellets
Atmosphere Ambient airMaintained under a positive pressure of N2 or Argon
Q3: My NMR analysis suggests the presence of an isomer. How is this possible and how can I suppress its formation?

Answer: You are likely observing the formation of 3-aminobenzyl-N-phthaloylglycinamide , the product resulting from acylation at the aromatic amine.

  • Causality: While the benzylic amine is the stronger nucleophile, the aromatic amine can still react, particularly if the benzylic amine is protonated and thus non-nucleophilic. This can happen if the acyl chloride is added before the base, allowing the initial reaction to produce HCl which then protonates the most basic site (the benzylic amine) on another molecule of the starting material.

  • Troubleshooting Workflow:

Troubleshooting_Workflow Start Isomer Formation Detected CheckOrder Check Order of Addition Start->CheckOrder CheckBase Evaluate Base Strength & Equivalence CheckOrder->CheckBase Incorrect: (Amine, then Acyl-Cl, then Base) Solution Optimal Conditions: 1. Amine + Base in solvent 2. Cool to 0°C 3. Slow addition of Acyl-Cl CheckOrder->Solution Correct: (Amine+Base, then Acyl-Cl) CheckTemp Lower Reaction Temperature CheckBase->CheckTemp CheckTemp->Solution

Caption: Fig. 3: Workflow to Minimize Isomer Formation.

  • Solution: The procedural fix is straightforward: always pre-mix the 3-aminobenzylamine and at least one equivalent of the non-nucleophilic base in the solvent before beginning the addition of the N-Phthaloylglycyl chloride. This ensures that any generated HCl is scavenged instantly, preventing the protonation of the starting material.

Frequently Asked Questions (FAQs)

  • What is the best method for purifying the final product?

    • Purification can often be achieved by flash column chromatography on silica gel, using a gradient elution of ethyl acetate in hexanes or dichloromethane/methanol. Alternatively, an acid-base workup can be effective. The product, with its free aromatic amine, can be extracted into an acidic aqueous layer (e.g., 1M HCl), washed with an organic solvent to remove non-basic impurities (like the di-acylated byproduct), and then re-isolated by basifying the aqueous layer and extracting with an organic solvent.

  • Can I use a different coupling agent instead of preparing the acyl chloride?

    • Yes, standard peptide coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (1-Hydroxybenzotriazole) can be used to couple N-Phthaloylglycine directly with 3-aminobenzylamine.[2][3] This avoids handling the moisture-sensitive acyl chloride but introduces other potential side reactions, such as the formation of insoluble dicyclohexylurea (DCU) with DCC, and requires careful optimization.[2]

  • How do I prepare N-Phthaloylglycyl chloride?

    • It is typically synthesized by treating N-Phthaloylglycine with an excess of a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[1][4] The reaction is usually performed neat or in an inert solvent. After the reaction is complete, the excess chlorinating agent is removed under vacuum to yield the acyl chloride, which is often used immediately without further purification.[1]

Experimental Protocols

Protocol 1: Synthesis of N-Phthaloylglycyl Chloride[1]
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, add N-Phthaloylglycine (1.0 eq).

  • Carefully add an excess of thionyl chloride (SOCl₂, ~5.0 eq) in a fume hood.

  • Stir the resulting mixture at room temperature. You will observe the evolution of HCl and SO₂ gases.

  • Once the gas evolution ceases (approx. 2-3 hours), gently heat the mixture to reflux for 1 hour to ensure complete reaction.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

  • Add a small amount of anhydrous hexane and evaporate again to azeotropically remove the last traces of SOCl₂. Repeat this step.

  • The resulting solid residue is N-Phthaloylglycyl chloride, which should be used immediately in the next step.

Protocol 2: Synthesis of 3-N-Phthaloylglyaminomethyl Aniline
  • In an oven-dried, three-neck flask under a nitrogen atmosphere, dissolve 3-aminobenzylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice-water bath.

  • Dissolve the freshly prepared N-Phthaloylglycyl chloride (1.0 eq) in a separate flask in anhydrous DCM.

  • Add the N-Phthaloylglycyl chloride solution dropwise to the cooled amine solution over 30-60 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material as required (see FAQs).

References

  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. Available at: [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

  • Valeur, E., & Bradley, M. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(44), 10835-10839. Available at: [Link]

  • Aapptec Peptides. Coupling Reagents. Available at: [Link]

  • ResearchGate. Possible byproducts in amide-coupling reaction. Available at: [Link]

  • SIELC Technologies. 3-Aminobenzylamine. Available at: [Link]

  • Kholin, K., et al. (2023). Phthalylglycyl Chloride as a Derivatization Agent for UHPLC-MS/MS Determination of Adrenaline, Dopamine and Octopamine in Urine. Molecules, 28(6), 2819. Available at: [Link]

  • ChemBK. N-Phthalylglycyl chloride. Available at: [Link]

  • Chemistry LibreTexts. Reactions of Acyl Chlorides with Primary Amines. Available at: [Link]

  • ResearchGate. Scheme of N-phthaloylglycine chloride synthesis. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-N-Phthaloylglyaminomethyl Aniline Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our comprehensive technical support guide dedicated to the synthesis of 3-N-Phthaloylglyaminomethyl aniline. This resource is tailored for researchers, scientists, and drug development professionals who are navigating the intricacies of this chemical transformation. We aim to provide you with field-proven insights and troubleshooting strategies to enhance your experimental outcomes, ensuring higher yields and product purity.

Troubleshooting Guide: Navigating Common Experimental Challenges

This section directly addresses specific issues that may arise during the synthesis of 3-N-Phthaloylglyaminomethyl aniline, offering in-depth explanations of the underlying chemical principles to empower your experimental decisions.

Question 1: Why is my reaction yield for 3-N-Phthaloylglyaminomethyl aniline consistently low?

Low yields can be a significant hurdle, often stemming from incomplete reactions, side-product formation, or losses during workup. Below, we dissect the common culprits and provide actionable solutions.

Potential Cause 1: Inefficient Acylation of 3-Aminobenzylamine

The core of this synthesis is the acylation of 3-aminobenzylamine with a phthaloylglycyl moiety, typically from phthaloylglycyl chloride. Incomplete conversion at this stage is a primary reason for low yields.

  • Expert Insight: The reaction between an amine and an acyl chloride is generally a robust and rapid transformation.[1] However, the presence of two primary amine groups in 3-aminobenzylamine (one aromatic, one benzylic) introduces the possibility of side reactions. The benzylic amine is the more nucleophilic and should react preferentially, but careful control of reaction conditions is paramount to avoid undesired products.

  • Troubleshooting Steps:

    • Reagent Purity: Verify the purity of both 3-aminobenzylamine and phthaloylglycyl chloride. Contaminants can lead to a host of side reactions.

    • Solvent Selection: The use of a dry, aprotic solvent is critical to prevent the hydrolysis of the highly reactive acyl chloride. Dichloromethane (DCM) or tetrahydrofuran (THF) are suitable choices.

    • Temperature Management: Maintaining a low temperature (0 °C to ambient) during the addition of the acyl chloride is crucial for minimizing the formation of byproducts.

    • Stoichiometric Precision: While a 1:1 molar ratio is a good starting point, slight adjustments may be necessary depending on the purity of your reagents.

Potential Cause 2: Product Loss During Workup and Purification

A significant portion of the product can be lost during the isolation and purification phases.

  • Expert Insight: The product, 3-N-Phthaloylglyaminomethyl aniline, possesses both a basic amine and a neutral amide functional group. This duality can influence its solubility and behavior during extractions and chromatography.

  • Troubleshooting Steps:

    • Aqueous Workup: Careful pH control during aqueous extractions is essential. The basic aniline functionality can be protonated in acidic conditions, altering its solubility. To remove unreacted aniline starting material, an acidic wash (e.g., with 10% HCl) can be effective.[2]

    • Chromatographic Purification: For column chromatography, a gradient elution with a solvent system like ethyl acetate in hexanes is often effective for separating the desired product from less polar starting materials and more polar byproducts.

Question 2: I'm observing a significant impurity with a higher molecular weight than my desired product. What is it, and how can I prevent its formation?

The appearance of a higher molecular weight species often indicates the formation of a di-acylated product.

Likely Cause: Di-acylation of 3-Aminobenzylamine

  • Expert Insight: As previously noted, 3-aminobenzylamine is a diamine. While the benzylic amine is more reactive, the aromatic amine can also undergo acylation, particularly if there is an excess of the acylating agent or if the reaction conditions are not sufficiently controlled. This leads to the formation of a di-phthaloylglycyl derivative. Mono-acylation of symmetric diamines can be challenging due to the common side reaction of di-acylation.[3]

  • Preventative Measures:

    • Controlled Reagent Addition: The dropwise addition of the phthaloylglycyl chloride solution to the cooled solution of 3-aminobenzylamine is a critical technique. This maintains a low concentration of the acyl chloride, favoring the mono-acylation reaction.

    • Stoichiometric Ratio: Employing a 1:1 molar ratio, or even a slight excess of the diamine, can help to minimize the occurrence of di-acylation.

    • In-situ Protection: Some advanced strategies involve the in-situ and temporary protection of one amine group, for example, by utilizing carbon dioxide to form a carbamate, which can then be reversed upon workup.

Visual Representation of the Reaction Pathway

reaction_pathway cluster_reactants Reactants cluster_products Products 3-Aminobenzylamine 3-Aminobenzylamine Desired_Product 3-N-Phthaloylglyaminomethyl aniline (Mono-acylated) 3-Aminobenzylamine->Desired_Product 1 eq. Phthaloylglycyl Chloride (Controlled Addition) Side_Product Di-acylated Product 3-Aminobenzylamine->Side_Product >1 eq. Phthaloylglycyl Chloride (Excess or Rapid Addition) Phthaloylglycyl_chloride Phthaloylglycyl Chloride Phthaloylglycyl_chloride->Desired_Product Phthaloylglycyl_chloride->Side_Product

Caption: Reaction pathway illustrating the formation of the desired mono-acylated product and the potential di-acylated side product.

Question 3: What are the most effective methods for purifying 3-N-Phthaloylglyaminomethyl aniline?

The purification strategy will depend on the scale of your reaction and the nature of the impurities.

Purification Method 1: Recrystallization

  • Expert Insight: If your crude product is a solid, recrystallization can be a highly effective and economical method for removing minor impurities. The key is to identify a solvent or solvent pair in which your product has high solubility at elevated temperatures and low solubility at cooler temperatures.

  • Suggested Solvents for Screening:

    • Ethanol

    • Isopropanol

    • Ethyl Acetate

    • Toluene/Hexane mixture

Purification Method 2: Column Chromatography

  • Expert Insight: For complex mixtures or when a very high degree of purity is required, silica gel column chromatography is the preferred method.

  • Stationary Phase: Silica gel is the standard choice for this class of compounds.

  • Mobile Phase (Eluent): A typical starting point for the mobile phase would be a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate. A gradient elution, where the proportion of the polar solvent is gradually increased, is often necessary to achieve optimal separation. For N-substituted anilines, monitoring the separation by TLC is a common practice.[4]

Table 1: A Comparative Overview of Purification Techniques

MethodAdvantagesDisadvantagesIdeal For
Recrystallization Cost-effective, simple, can yield highly pure material.Potential for significant product loss, not suitable for all compounds.Removing small quantities of impurities from a solid product.
Column Chromatography Highly versatile for complex mixtures.More time-consuming, requires larger solvent volumes.Isolating the product from starting materials and byproducts with differing polarities.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the acylation reaction?

A dry, aprotic solvent is non-negotiable to prevent the decomposition of the acyl chloride. Dichloromethane (DCM) and tetrahydrofuran (THF) are both excellent choices.

Q2: What are the typical reaction times and temperatures?

The reaction is often initiated at 0 °C during the addition of the acyl chloride, followed by stirring at room temperature for a period of 2 to 6 hours. It is highly recommended to monitor the reaction's progress by Thin Layer Chromatography (TLC).

Q3: How can I effectively monitor the reaction's progress?

Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visually track the consumption of the starting materials and the formation of the product.

Q4: What specific safety precautions should I be aware of?

Acyl chlorides are corrosive and react vigorously with moisture; they should always be handled in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[5] 3-Aminobenzylamine is also an irritant. It is imperative to consult the Safety Data Sheet (SDS) for all reagents prior to commencing any experimental work.

A General Experimental Workflow

experimental_workflow Start Start Dissolve_Amine Dissolve 3-aminobenzylamine in dry aprotic solvent Start->Dissolve_Amine Cool_Reaction Cool to 0 °C Dissolve_Amine->Cool_Reaction Prepare_Acyl_Chloride Prepare solution of phthaloylglycyl chloride Cool_Reaction->Prepare_Acyl_Chloride Add_Acyl_Chloride Add acyl chloride dropwise Prepare_Acyl_Chloride->Add_Acyl_Chloride Stir_at_RT Stir at room temperature (Monitor by TLC) Add_Acyl_Chloride->Stir_at_RT Workup Aqueous Workup Stir_at_RT->Workup Extract Extract with organic solvent Workup->Extract Dry_and_Concentrate Dry organic layer and concentrate Extract->Dry_and_Concentrate Purify Purify crude product (Recrystallization or Chromatography) Dry_and_Concentrate->Purify Characterize Characterize final product (NMR, MS, etc.) Purify->Characterize End End Characterize->End

Caption: A generalized experimental workflow for the synthesis of 3-N-Phthaloylglyaminomethyl aniline.

References

  • Mono-acylation of symmetric diamines in the presence of water. ResearchGate. [Link]

  • Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journals. [Link]

  • Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. [Link]

  • How do I remove aniline from the reaction mixture? ResearchGate. [Link]

Sources

Technical Support Center: Degradation Pathways of 3-N-Phthaloylglyaminomethyl Aniline Under Stress Conditions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for studies involving 3-N-Phthaloylglyaminomethyl aniline. This guide is designed to provide in-depth, experience-driven insights into the potential degradation pathways of this molecule under various stress conditions commonly employed in pharmaceutical development. As Senior Application Scientists, we understand the nuances of forced degradation studies and aim to equip you with the knowledge to anticipate challenges, troubleshoot experiments, and ensure the scientific integrity of your results.

Forced degradation studies are a critical component of drug development, providing essential information on a molecule's stability and helping to develop stability-indicating analytical methods.[1][2][3] This guide will delve into the expected chemical behavior of 3-N-Phthaloylglyaminomethyl aniline, a molecule possessing several reactive functional groups, under hydrolytic, oxidative, photolytic, and thermal stress.

Troubleshooting Guides

This section addresses specific issues you might encounter during your forced degradation experiments with 3-N-Phthaloylglyaminomethyl aniline.

Issue 1: Rapid and Complete Degradation Under Acidic Hydrolysis, Complicating Pathway Analysis.

Question: I'm observing near-instantaneous and complete degradation of 3-N-Phthaloylglyaminomethyl aniline in 0.1N HCl, even at room temperature. This makes it impossible to identify intermediate degradants and establish a degradation pathway. How can I slow down the reaction to obtain meaningful data?

Answer:

This is a common observation due to the lability of the molecule, particularly the phthaloyl protecting group and the aminomethyl aniline linkage, under strong acidic conditions. The primary reason for this rapid degradation is the susceptibility of the amide bonds to acid-catalyzed hydrolysis. To gain a better understanding of the degradation pathway, it's necessary to modulate the stress conditions.

Troubleshooting Steps:

  • Reduce Acid Concentration: Instead of 0.1N HCl, begin with a significantly lower concentration, such as 0.01N or even 0.001N HCl. This will decrease the rate of hydrolysis, allowing for the potential detection of intermediates.

  • Lower the Temperature: If you are running the experiment at elevated temperatures, reduce it to room temperature or even refrigerated conditions (2-8 °C). Chemical reaction rates are highly dependent on temperature.

  • Time-Point Sampling: For highly labile compounds, it is crucial to take frequent samples at very early time points (e.g., 0, 5, 15, 30, and 60 minutes) to capture the formation and subsequent degradation of any intermediates.

  • Consider Anhydrous Conditions: For molecules that are highly sensitive to water, traditional aqueous forced degradation studies may only reveal the degradation products of the active species formed after hydrolysis.[4] In such cases, a forced degradation study using anhydrous, reactive organic solutions might be necessary to understand the degradation of the parent molecule.[4]

Issue 2: Multiple, Poorly Resolved Peaks in the Oxidative Stress Chromatogram.

Question: After exposing 3-N-Phthaloylglyaminomethyl aniline to hydrogen peroxide, my HPLC chromatogram shows a complex mixture of peaks that are not well-separated, and I'm struggling with peak tracking and identification. What could be causing this, and how can I improve my analytical method?

Answer:

The aniline moiety is highly susceptible to oxidation, which can lead to a cascade of reactions and the formation of numerous degradation products, including colored impurities. The presence of the amino group makes the benzene ring electron-rich and thus, more prone to oxidation.[5]

Troubleshooting Steps:

  • Optimize HPLC Method:

    • Gradient Elution: If you are using an isocratic method, switching to a gradient elution will likely provide better separation of the various degradants with different polarities.

    • Column Chemistry: Experiment with different stationary phases. A C18 column is a good starting point, but a phenyl-hexyl or a polar-embedded phase column might offer different selectivity for the aromatic and polar degradants.

    • Mobile Phase Modifiers: Adjusting the pH of the mobile phase or using ion-pair reagents can significantly alter the retention and peak shape of ionizable degradants.

  • Control the Extent of Degradation: The goal of a forced degradation study is typically 5-20% degradation.[6] If you are seeing extensive degradation, reduce the concentration of the oxidizing agent (e.g., from 30% H₂O₂ to 3% or lower) or shorten the exposure time.

  • Use a More Specific Oxidizing Agent: While hydrogen peroxide is a common choice, other oxidizing agents like AIBN (azobisisobutyronitrile) can provide different degradation profiles that may be easier to analyze.[7]

  • Employ Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the purity of each chromatographic peak.[1] Co-elution of multiple degradants is a common issue in complex degradation mixtures.

Issue 3: Difficulty in Elucidating the Structures of Degradation Products.

Question: I have successfully separated the degradation products using HPLC, but I am having trouble identifying their structures using LC-MS. The fragmentation patterns are ambiguous. What other techniques can I use for structural elucidation?

Answer:

Structural elucidation of unknown degradation products is a challenging but critical part of these studies. While LC-MS is a powerful tool, it sometimes requires complementary techniques for unambiguous identification.[1][2]

Troubleshooting and Advanced Characterization:

  • High-Resolution Mass Spectrometry (HRMS): If you are using a standard quadrupole mass spectrometer, switching to a high-resolution instrument (e.g., Q-TOF or Orbitrap) will provide accurate mass measurements. This allows for the determination of the elemental composition of the degradants, which is a significant step in structure elucidation.

  • LC-MS/MS (Tandem Mass Spectrometry): By isolating a specific degradant ion and subjecting it to further fragmentation, you can obtain more detailed structural information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure confirmation, especially for key degradants, isolation of the impurity followed by NMR analysis is often necessary.[2] Techniques like preparative HPLC can be used for isolation.[2]

  • Reference Standards: If you can hypothesize a degradation pathway, you may be able to synthesize the expected degradation products to use as reference standards for confirmation.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the degradation pathways of 3-N-Phthaloylglyaminomethyl aniline.

Q1: What are the most likely degradation pathways for 3-N-Phthaloylglyaminomethyl aniline under hydrolytic conditions?

A1: Under hydrolytic conditions, two primary pathways are expected:

  • Cleavage of the Phthaloyl Group: The phthalimide is susceptible to both acidic and basic hydrolysis, which would open the phthalimide ring to form a phthalamic acid derivative.[8] Further hydrolysis can lead to the release of phthalic acid and the corresponding primary amine. The use of hydrazine is a classic method for the removal of the phthaloyl group, resulting in the formation of phthalhydrazide.[9]

  • Hydrolysis of the Amide Linkage: The amide bond of the glycinyl moiety is also prone to hydrolysis, which would lead to the formation of phthaloylglycine and 3-aminomethyl aniline.

The relative rates of these two pathways will depend on the specific pH and temperature conditions.

Q2: What types of products can I expect from the oxidation of the aniline moiety?

A2: The oxidation of aniline and its derivatives is complex and can yield a variety of products.[5] Some potential oxidative degradation products of 3-N-Phthaloylglyaminomethyl aniline include:

  • N-Oxides: Oxidation at the nitrogen atom of the aniline.

  • Quinones: Oxidation of the aromatic ring can lead to the formation of quinone-type structures.[5]

  • Azoxybenzenes and Nitrobenzenes: Under certain conditions, anilines can be oxidized to form azoxybenzenes and nitrobenzenes.[10]

  • Polymerization Products: Aniline can polymerize upon oxidation to form polyanilines, which are often colored.[5] This can manifest as the formation of insoluble material or a darkening of the solution.

Q3: How is photolytic degradation likely to proceed?

A3: Aromatic amines are known to undergo photodegradation.[11][12] The primary photochemical reactions of aromatic amines derived from aniline often involve the dissociation of the nitrogen-hydrogen or carbon-nitrogen bonds.[13] For 3-N-Phthaloylglyaminomethyl aniline, photolytic stress could lead to:

  • Homolytic Cleavage: The C-N bond between the methylene group and the aniline nitrogen could cleave, generating radical species that can then undergo further reactions.

  • Oxidation: In the presence of oxygen, photo-oxidation can occur, leading to products similar to those seen under chemical oxidative stress.[14] The degradation rate of aniline derivatives can be influenced by the presence of oxygen.[11]

Q4: What should I consider for thermal degradation studies?

A4: For solid-state thermal degradation, it is important to consider the melting point of the compound and to conduct studies at temperatures below this to avoid phase changes. For solutions, elevated temperatures can accelerate hydrolytic and oxidative degradation. The degradation rate of aniline has been shown to increase with increasing temperature.[15] It is also important to consider the potential for interaction with excipients in a drug product formulation at elevated temperatures.

Experimental Protocols

Forced Degradation Study Protocol for 3-N-Phthaloylglyaminomethyl Aniline

This protocol provides a starting point for conducting a forced degradation study. The conditions should be optimized to achieve the target degradation of 5-20%.[6]

1. Sample Preparation:

  • Prepare a stock solution of 3-N-Phthaloylglyaminomethyl aniline in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Dilute the stock solution with 0.1N HCl to a final concentration of 0.1 mg/mL.

    • Incubate at 60°C for 24 hours.

    • Take samples at appropriate time points, neutralize with an equivalent amount of 0.1N NaOH, and dilute with mobile phase for analysis.

  • Basic Hydrolysis:

    • Dilute the stock solution with 0.1N NaOH to a final concentration of 0.1 mg/mL.

    • Incubate at 60°C for 24 hours.

    • Take samples at appropriate time points, neutralize with an equivalent amount of 0.1N HCl, and dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • Dilute the stock solution with 3% H₂O₂ to a final concentration of 0.1 mg/mL.

    • Keep at room temperature for 24 hours, protected from light.

    • Take samples at appropriate time points and dilute with mobile phase for analysis.

  • Photolytic Degradation:

    • Expose the stock solution (in a photostable, transparent container) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be kept in the dark under the same conditions.

  • Thermal Degradation:

    • For the solid drug substance, place a known amount in an oven at a temperature below its melting point (e.g., 80°C) for a specified period.

    • For the drug substance in solution, incubate the stock solution at 60°C for 24 hours.

3. Analytical Method:

  • HPLC-UV/PDA:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with a low percentage of B and gradually increase to elute more non-polar compounds.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a suitable wavelength (e.g., 254 nm) and PDA for peak purity analysis.

  • LC-MS:

    • Use the same chromatographic conditions as above, coupled to a mass spectrometer to obtain mass information for the parent drug and its degradants.

Predicted Degradation Pathways

The following diagram illustrates the potential degradation pathways of 3-N-Phthaloylglyaminomethyl aniline under various stress conditions.

DegradationPathways Parent 3-N-Phthaloylglyaminomethyl aniline Hydrolysis_Product1 Phthalic Acid + 3-Aminomethylglycinyl aniline Parent->Hydrolysis_Product1 Hydrolysis (Phthalimide Cleavage) Hydrolysis_Product2 Phthaloylglycine + 3-Aminomethyl aniline Parent->Hydrolysis_Product2 Hydrolysis (Amide Cleavage) Oxidation_Product1 N-Oxide Parent->Oxidation_Product1 Oxidation Oxidation_Product2 Quinone Derivatives Parent->Oxidation_Product2 Oxidation Oxidation_Product3 Polymeric Products Parent->Oxidation_Product3 Oxidation Photolysis_Product Radical Species Parent->Photolysis_Product Photolysis

Caption: Predicted degradation pathways of 3-N-Phthaloylglyaminomethyl aniline.

Quantitative Data Summary

The following table provides a hypothetical summary of degradation data that could be generated from a forced degradation study. The actual extent of degradation will depend on the specific experimental conditions.

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)% Degradation of ParentMajor Degradants Observed
Acidic Hydrolysis 0.1N HCl2460>90%Phthalic Acid, 3-Aminomethyl aniline
Basic Hydrolysis 0.1N NaOH2460~40%Phthaloylglycine, Phthalamic acid derivative
Oxidation 3% H₂O₂24RT~25%Multiple polar and non-polar degradants
Photolysis 1.2 million lux hrs-RT~15%Several minor degradants
Thermal (Solution) -2460<5%Minimal degradation

References

  • Vertex AI Search. (n.d.). Degradation Impurities in Pharmaceutical Products: Detection and Minimization.
  • Open Access Journals. (n.d.). The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications.
  • MDPI. (n.d.). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives.
  • Deakin University research repository. (n.d.). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives.
  • ACS Publications. (2024). Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. ACS Omega.
  • (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
  • Wikipedia. (n.d.). Aniline.
  • ResearchGate. (2025). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst.
  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product.
  • ResearchGate. (n.d.). List of aromatic amines used in this study and the efficiency of their....
  • (n.d.). Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation.
  • ResearchGate. (2023). (PDF) Analysing Impurities and Degradation Products.
  • (2008). N-Phthaloyl-L-Glutamic anhydride A chiral γ-L-Glutamyl transfer reagent.
  • NIH. (n.d.). Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4. PMC.
  • ResearchGate. (2025). Photochemistry of Aliphatic and Aromatic Amines.
  • (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • NILU. (2010). Atmospheric Degradation of Amines (ADA).
  • (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • ResearchGate. (2025). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • MedCrave online. (2016). Forced Degradation Studies.
  • Organic Chemistry Portal. (n.d.). Phthalimides.

Sources

troubleshooting spectroscopic data of 3-N-Phthaloylglyaminomethyl aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for the analytical characterization of 3-N-Phthaloylglyaminomethyl Aniline (CAS: 77147-14-9). This resource is designed for researchers, medicinal chemists, and quality control scientists to navigate the complexities of its spectroscopic data. Here, we combine foundational theory with practical, field-tested insights to help you troubleshoot common issues and ensure the integrity of your results.

Compound Profile

Before delving into troubleshooting, a clear understanding of the expected data is paramount.

Identifier Value
IUPAC Name 2-[(3-aminophenyl)methyl]isoindole-1,3-dione[]
CAS Number 77147-14-9[][2][3]
Molecular Formula C₁₅H₁₂N₂O₂[2][3]
Molecular Weight 252.27 g/mol [2][3]

Below is a visual representation of the molecular structure, which is fundamental to interpreting its spectroscopic fingerprint.

Troubleshooting_Workflow cluster_start Initial Observation cluster_nmr NMR Issues cluster_ftir FTIR Issues cluster_ms Mass Spec Issues Start Unexpected Spectroscopic Data NMR_Issue ¹H or ¹³C NMR Discrepancy Start->NMR_Issue FTIR_Issue FTIR Spectrum Discrepancy Start->FTIR_Issue MS_Issue Mass Spec Discrepancy Start->MS_Issue NMR_Q1 Extra Peaks Present? NMR_Issue->NMR_Q1 NMR_A1_Yes Check for: - Residual Solvents - Starting Materials - Side Products NMR_Q1->NMR_A1_Yes Yes NMR_A1_No Broad Peaks or Shifted Signals? NMR_Q1->NMR_A1_No No NMR_A2_Yes Check for: - Poor Shimming - Sample Concentration - pH Effects / Degradation NMR_A1_No->NMR_A2_Yes Yes NMR_A2_No Incorrect Integration? NMR_A1_No->NMR_A2_No No NMR_A3_Yes Review Phasing & Baseline Correction NMR_A2_No->NMR_A3_Yes Yes FTIR_Q1 Broad Peak at ~3400 cm⁻¹? FTIR_Issue->FTIR_Q1 FTIR_A1_Yes Water Contamination. Dry sample and KBr. FTIR_Q1->FTIR_A1_Yes Yes FTIR_A1_No Missing/Weak Key Peaks? FTIR_Q1->FTIR_A1_No No FTIR_A2_Yes Check for: - Poor Sample Prep - Incorrect Concentration - Impurities Masking Signal FTIR_A1_No->FTIR_A2_Yes Yes MS_Q1 M⁺ Peak Absent/Weak? MS_Issue->MS_Q1 MS_A1_Yes Molecule is Unstable. Use softer ionization (ESI, CI). Check fragmentation pattern. MS_Q1->MS_A1_Yes Yes MS_A1_No M+1 Peak Unusually High? MS_Q1->MS_A1_No No MS_A2_Yes High ¹³C Isotope Abundance. Normal for C₁₅ compound. MS_A1_No->MS_A2_Yes Yes

Caption: General troubleshooting workflow for spectroscopic data.

Scenario 1: ¹H NMR Shows Unexpected Peaks

Question: My ¹H NMR spectrum shows all the expected peaks for 3-N-Phthaloylglyaminomethyl aniline, but there are additional signals at ~10.5 ppm (broad singlet) and ~8.0 ppm (multiplet). What could be the cause?

Analysis & Solution:

These extra peaks strongly suggest the presence of unreacted starting materials or hydrolysis byproducts.

  • Identify Potential Impurities: The synthesis of this compound likely involves the reaction of N-Phthaloylglycine with a derivative of 3-aminobenzylamine or a related precursor. Common impurities could include:

    • N-Phthaloylglycine: This precursor has a carboxylic acid proton (-COOH), which typically appears as a very broad singlet far downfield, often >10 ppm. [4][5] * Phthalic Acid: A potential hydrolysis product of the phthalimide ring. It has two carboxylic acid protons and aromatic signals. [6] * Glycine: Unreacted starting material from the synthesis of N-phthaloylglycine. [6] * 3-Aminobenzylamine: The other key starting material.

  • Causality: The signal at ~10.5 ppm is characteristic of a carboxylic acid, pointing towards contamination with N-Phthaloylglycine or Phthalic Acid. The additional aromatic signals would need to be carefully compared with spectra of the starting materials.

  • Experimental Protocol for Verification & Purification:

    • Step 1: D₂O Shake. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake vigorously, and re-acquire the spectrum. The broad peak at 10.5 ppm (and the NH₂ peak) should disappear or significantly diminish, confirming it is an exchangeable acidic proton. [7] * Step 2: TLC Analysis. Spot your sample alongside the starting materials (N-Phthaloylglycine and 3-aminobenzylamine) on a TLC plate to confirm the presence of impurities.

    • Step 3: Purification. If impurities are confirmed, purification is necessary.

      • Acid-Base Extraction: Dissolve the sample in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The acidic impurities (N-Phthaloylglycine, Phthalic Acid) will move to the aqueous layer. Subsequently, wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to recover the purified product.

      • Recrystallization or Column Chromatography: If extraction is insufficient, these methods can provide higher purity.

Scenario 2: FTIR Spectrum Lacks Clear N-H Signals

Question: My FTIR spectrum shows the strong imide C=O peaks around 1700 cm⁻¹, but the characteristic primary amine N-H stretches around 3350-3450 cm⁻¹ are weak, absent, or obscured by a single, very broad peak.

Analysis & Solution:

This issue points towards either sample contamination with water or a problem with the amine group itself.

  • Identify the Cause:

    • Water Contamination: The most common cause for a broad, intense absorption in the 3200-3500 cm⁻¹ region is the O-H stretch from water. This can easily mask the sharper N-H signals. [8][9][10]This is especially problematic when using KBr pellets, as KBr is hygroscopic. [8][9] * Salt Formation: If the sample was isolated from an acidic solution and not properly neutralized, the primary amine could be protonated (-NH₃⁺). The N-H stretches in an ammonium salt are very broad and shifted to lower wavenumbers (typically 2800-3200 cm⁻¹), overlapping with C-H stretches.

  • Causality: Water molecules, through hydrogen bonding, create a very broad O-H absorption band that has a much larger extinction coefficient than N-H stretches, effectively overwhelming them.

  • Experimental Protocol for Resolution:

    • Step 1: Sample Preparation Review. Ensure your sample is rigorously dry. If using a KBr pellet, dry the KBr in an oven at >100°C for several hours before use and prepare the pellet in a low-humidity environment. [8][9] * Step 2: Use an Alternative Sampling Method. Run the spectrum using an Attenuated Total Reflectance (ATR) accessory, which is less sensitive to ambient moisture and requires minimal sample preparation. [11]Clean the ATR crystal meticulously before running the background and the sample to avoid ghost peaks. [11] * Step 3: Check Sample pH. If salt formation is suspected, dissolve a small amount of the sample in water and check the pH. If acidic, re-purify using the acid-base extraction described in Scenario 1, ensuring a final neutral wash.

Scenario 3: Mass Spectrum Shows an M+1 Peak but No M+ Peak

Question: I am using Electrospray Ionization (ESI) Mass Spectrometry in positive ion mode. I see a strong peak at m/z 253, but the expected molecular ion peak at m/z 252 is absent.

Analysis & Solution:

This is not an error; it is a characteristic feature of soft ionization techniques like ESI, especially for molecules with basic sites.

  • Understand the Ionization Mechanism: ESI is a soft ionization technique that causes minimal fragmentation. In positive ion mode, it typically forms ions by protonation. [12]

  • Causality: 3-N-Phthaloylglyaminomethyl aniline has a basic primary amine group. In the slightly acidic mobile phase often used for ESI, this amine group readily accepts a proton (H⁺). Therefore, the species being detected is the protonated molecule, [M+H]⁺, not the radical cation M⁺ seen in EI.

  • Verification:

    • Calculate [M+H]⁺: The mass of the molecule (M) is ~252.27 Da. The mass of a proton (H⁺) is ~1.01 Da. Therefore, the expected mass of the protonated molecule is 252.27 + 1.01 = 253.28.

References

  • Madison Instruments. (n.d.). FTIR Troubleshooting Guide. Retrieved from Madison Instruments. [Link]

  • Scribd. (n.d.). FTIR Spectra Troubleshooting Guide. Retrieved from Scribd. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from University of Rochester. [Link]

  • Chemistry For Everyone. (2025, July 31). How To Troubleshoot Bad FTIR Spectra? [Video]. YouTube. [Link]

  • Drawell. (n.d.). Common Problems and Precautions in the Operation of FTIR Spectrophotometer. Retrieved from Drawell. [Link]

  • Spectroscopy Online. (n.d.). Common Problems with FT-IR Instruments and How to Avoid Them. Retrieved from Spectroscopy Online. [Link]

  • University of Rochester. (n.d.). Troubleshooting Acquisition Related Problems - NMR. Retrieved from University of Rochester. [Link]

  • University of Maryland, Department of Chemistry and Biochemistry. (n.d.). Troubleshooting. Retrieved from University of Maryland. [Link]

  • University of Notre Dame. (2024, June 20). NMR Troubleshooting. Retrieved from University of Notre Dame. [Link]

  • UCSD NMR Facility. (n.d.). Trouble Shooting Page. Retrieved from University of California, San Diego. [Link]

  • Chemistry LibreTexts. (2024, May 27). 12.2: Interpreting Mass Spectra. Retrieved from Chemistry LibreTexts. [Link]

  • Coombes, K. R., et al. (n.d.). Understanding the characteristics of mass spectrometry data through the use of simulation. Retrieved from Bioinformatics. [Link]

  • Waters Corporation. (n.d.). Interpreting Mass Spectrometry Output. Retrieved from Waters Corporation. [Link]

  • Aspect Analytics. (n.d.). Introduction to mass spectrometry data analysis. Retrieved from Aspect Analytics. [Link]

  • GitHub Pages. (n.d.). Chapter 7 Mass spectrometry | Omics Data Analysis. Retrieved from GitHub. [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0003012). Retrieved from HMDB. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Retrieved from HMDB. [Link]

  • ResearchGate. (n.d.). 13 C NMR spectra of PP-g-MA and aniline modified PP-g-MA. Retrieved from ResearchGate. [Link]

  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from MDPI. [Link]

  • Supporting Information - Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. (n.d.). Retrieved from [Link]

  • MPG.PuRe. (n.d.). Supporting Information. Retrieved from MPG.PuRe. [Link]

  • 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). Aniline. Retrieved from National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Superimposed 1 H-NMR spectra of the corresponding amines (aniline and.... Retrieved from ResearchGate. [Link]

  • AHH Chemical. (n.d.). 3-N-PHTHALOYLGLYAMINOMETHYL ANILINE, 98% Purity, C15H12N2O2, 1 gram. Retrieved from AHH Chemical. [Link]

  • PubChem. (n.d.). N-Phthaloylglycine. Retrieved from National Institutes of Health. [Link]

  • ChemBK. (2024, April 10). Phthaloyl glycine. Retrieved from ChemBK. [Link]

  • Synthesis, Characterization and Thermal Behaviour of Amino Functional Polymers from 4-Chloromethyl Styrene Polymers. (n.d.). Retrieved from [Link]

  • ResearchGate. (2025, August 8). Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). IR transmission spectrum of aniline. Retrieved from ResearchGate. [Link]

  • Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from Spectroscopy Online. [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3 -THIOMETHYL ANILINE-BASED AZO DYES. Retrieved from Rasayan Journal. [Link]

  • ResearchGate. (n.d.). FT-IR spectra for the free aniline and the adsorbed aniline on Ni-USY.... Retrieved from ResearchGate. [Link]

  • RSC Publishing. (2021, June 14). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. Retrieved from RSC Publishing. [Link]

  • National Institute of Standards and Technology. (n.d.). Aniline - IR Spectrum. Retrieved from NIST WebBook. [Link]

  • National Institute of Standards and Technology. (n.d.). Aniline, N-methyl- - Mass Spectrum. Retrieved from NIST WebBook. [Link]

  • National Institute of Standards and Technology. (n.d.). Aniline - Mass Spectrum. Retrieved from NIST WebBook. [Link]

  • National Institute of Standards and Technology. (n.d.). Aniline. Retrieved from NIST WebBook. [Link]

  • National Institute of Standards and Technology. (n.d.). Aniline. Retrieved from NIST WebBook. [Link]

  • National Institute of Standards and Technology. (n.d.). Aniline, N-methyl- - IR Spectrum. Retrieved from NIST WebBook. [Link]

  • ResearchGate. (2025, August 6). Synthesis, Characterization and Thermal Behaviour of Amino Functional Polymers from 4-Chloromethyl Styrene Polymers. Retrieved from ResearchGate. [Link]

  • MDPI. (2019, November 11). Synthesis and Characterization of Nanostructured Polyaniline Thin Films with Superhydrophobic Properties. Retrieved from MDPI. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 3-N-Phthaloylglyaminomethyl Aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 3-N-Phthaloylglyaminomethyl aniline. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into this multi-step synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and successfully scale your reaction from the bench to the pilot plant.

Overall Synthesis Workflow

The synthesis of 3-N-Phthaloylglyaminomethyl aniline is a three-stage process. It begins with the preparation of the N-protected amino acid, followed by its activation to an acyl chloride, and culminates in an amide coupling reaction with 3-aminobenzylamine.

G cluster_0 Stage 1: N-Phthaloylglycine Synthesis cluster_1 Stage 2: Acyl Chloride Activation cluster_2 Stage 3: Amide Coupling A Phthalic Anhydride + Glycine B N-Phthaloylglycine A->B Reflux in Glacial Acetic Acid C N-Phthaloylglycine D Phthalylglycyl Chloride C->D Thionyl Chloride (SOCl₂) E Phthalylglycyl Chloride + 3-Aminobenzylamine F 3-N-Phthaloylglyaminomethyl aniline (Final Product) E->F Schotten-Baumann Conditions

Caption: High-level workflow for the synthesis of 3-N-Phthaloylglyaminomethyl aniline.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy and its key challenges?

The strategy involves the formation of an amide bond between phthaloylglycine and 3-aminobenzylamine. The key challenges are:

  • Selective Acylation: The starting material, 3-aminobenzylamine, possesses two amine groups with different nucleophilicities (a primary benzylic amine and a primary aromatic amine). The reaction must be controlled to selectively acylate the more nucleophilic benzylic amine.

  • Acid Byproduct Management: The coupling reaction generates hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1]

  • Scale-Up Considerations: Transitioning from a lab-scale reaction to a larger industrial scale introduces challenges in heat management, mixing, and purification.[2][3]

Q2: Why are Schotten-Baumann conditions recommended for the final coupling step?

Schotten-Baumann conditions refer to an interfacial reaction system, typically using an aqueous base (like NaOH or K₂CO₃) and an immiscible organic solvent (like dichloromethane or diethyl ether).[4][5] This is highly advantageous for this synthesis for two critical reasons:

  • Acid Neutralization: The aqueous base immediately neutralizes the HCl byproduct generated during the reaction. This prevents the protonation of the valuable 3-aminobenzylamine starting material, ensuring it remains a free, nucleophilic amine available for reaction.[6][7]

  • Minimized Side Reactions: By keeping the starting materials and the product primarily in the organic phase, the risk of hydrolysis of the reactive phthalylglycyl chloride intermediate by the aqueous base is minimized.[5]

Troubleshooting Guide by Synthesis Stage

Stage 1: N-Phthaloylglycine Synthesis
Q: My yield of N-Phthaloylglycine is low. What are the common causes and solutions?

Low yield in this stage is often due to incomplete reaction or suboptimal conditions. Several methods exist for this synthesis, each with its own parameters.[8]

MethodCommon IssuesTroubleshooting Steps
Fusion (Heating solids) - Inconsistent heating leading to charring.- Reaction not going to completion.- Use a sand or oil bath for uniform temperature control.- Ensure the temperature is maintained between 150-190°C.[8]- Grind reactants into a fine powder for better mixing.
Reflux in Acetic Acid - Long reaction times.- Incomplete dissolution of glycine.- Ensure vigorous stirring and a steady reflux rate.- Use glacial acetic acid to minimize water content.- Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and improve yields.[9]

Expert Insight: While the fusion method is fast, it can be difficult to control on a larger scale. Refluxing in glacial acetic acid is more reliable and scalable. For rapid optimization, microwave-assisted synthesis is an excellent alternative, often providing higher yields in a fraction of the time.[8][9]

Stage 2: Phthalylglycyl Chloride (Acyl Chloride Activation)
Q: I'm not getting complete conversion to the acyl chloride, or I'm seeing decomposition.

This is a critical step, as the purity and reactivity of your acyl chloride directly impact the final coupling reaction.

  • Moisture is the Enemy: Thionyl chloride (SOCl₂) reacts violently with water. Any moisture in your N-phthaloylglycine starting material or solvent will consume the reagent and lead to the formation of HCl and SO₂, reducing the efficiency of the reaction.[1]

    • Solution: Dry your N-phthaloylglycine in a vacuum oven before use. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Reagent or Incomplete Reaction: The conversion of a carboxylic acid to an acyl chloride using SOCl₂ often requires heating to drive the reaction to completion.[1][10]

    • Solution: Use a slight excess of SOCl₂ (e.g., 1.5 equivalents).[1] Reflux the reaction mixture until the evolution of HCl and SO₂ gases ceases. A catalytic amount of dimethylformamide (DMF) can be added to generate the Vilsmeier reagent in situ, which accelerates the conversion.[1]

  • Removing Excess Reagent: Residual SOCl₂ can interfere with the subsequent coupling step.

    • Solution: After the reaction is complete, remove the excess SOCl₂ under reduced pressure (distillation). Co-evaporating with an anhydrous solvent like hexane or toluene can help remove the last traces.[10]

G cluster_0 Troubleshooting Acyl Chloride Formation start Low Conversion? check_moisture Is the system anhydrous? start->check_moisture Yes check_reagents Are SOCl₂ stoichiometry and temperature correct? check_moisture->check_reagents Yes dry_materials Action: Dry all reagents & use inert atmosphere. check_moisture->dry_materials No check_removal Is excess SOCl₂ fully removed? check_reagents->check_removal Yes adjust_conditions Action: Use 1.5 eq SOCl₂, reflux, consider cat. DMF. check_reagents->adjust_conditions No purify Action: Distill/evaporate excess SOCl₂. check_removal->purify No success Proceed to Coupling check_removal->success Yes dry_materials->start Re-run adjust_conditions->start Re-run purify->start Re-run

Caption: Decision tree for troubleshooting the acyl chloride activation step.

Stage 3: Amide Coupling & Purification
Q: The final coupling reaction has a very low yield and multiple side products. What's going wrong?

This is the most complex step and the most common point of failure. The primary causes are often related to amine deactivation, side reactions, or poor reaction setup.[11]

Troubleshooting the Schotten-Baumann Coupling Reaction

ProblemProbable CauseSolution
No or Low Product Amine Protonation: The HCl byproduct is neutralizing your 3-aminobenzylamine.[1]Ensure efficient stirring in the biphasic system. The base must be sufficient to neutralize all generated HCl. Maintain a pH around 10-12 in the aqueous phase.[6]
Acyl Chloride Hydrolysis: The phthalylglycyl chloride is reacting with water instead of the amine.Add the acyl chloride solution slowly to the vigorously stirred biphasic mixture of the amine and aqueous base. Keeping the temperature low (0-5 °C) during addition can help minimize hydrolysis.
Di-acylation Side Product High Reactivity: Both the benzylic and aromatic amines have reacted.The benzylic amine is significantly more nucleophilic and should react preferentially. This issue may indicate the reaction is being run for too long or at too high a temperature. Use a stoichiometric amount (1.0 eq) of the acyl chloride.
Purification Difficulties Emulsion Formation: Vigorous stirring of the biphasic mixture can create stable emulsions.Add brine (saturated NaCl solution) during the workup to help break the emulsion. Allow the layers to separate fully.
Product is Water Soluble: The product may have some solubility in the aqueous layer.Perform multiple extractions (e.g., 3x) with your organic solvent to ensure full recovery of the product from the aqueous phase.
Product Contaminated with Starting Acid This indicates significant hydrolysis of the acyl chloride. The resulting N-phthaloylglycine can be removed by washing the organic layer with a mild base (e.g., 5% NaHCO₃ solution).

Expert Insight on Purification: While flash chromatography is effective at the lab scale, it is not ideal for large-scale production. Developing a robust crystallization procedure is critical for scaling up. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/heptane) to find conditions that allow the product to crystallize out in high purity, leaving impurities in the mother liquor.

Scaling Up the Synthesis: From Bench to Pilot Plant

Scaling up a synthesis is not just about using larger flasks; it's a discipline that requires re-evaluating the entire process.[3][12]

Q: My reaction worked perfectly on a 5g scale, but failed at 500g. Why?

This is a classic scale-up challenge. The surface-area-to-volume ratio changes dramatically, which affects heat and mass transfer.[2][12]

  • Heat Transfer (Exotherms): The acylation reaction is exothermic. A small flask can dissipate heat easily through its walls. A large reactor cannot, leading to a rapid temperature increase. This can cause solvent to boil, increase side product formation, and create a safety hazard.

    • Solution: Use a jacketed reactor with controlled cooling. The addition of the acyl chloride must be done slowly and controllably, monitoring the internal temperature constantly. A "reverse addition" (adding the amine solution to the acyl chloride) is generally not recommended due to the instability of the acyl chloride.

  • Mixing Efficiency: Stirring in a large reactor is less efficient than in a small flask. Poor mixing can lead to localized "hot spots" of high reactant concentration, promoting side reactions, and preventing the aqueous base from effectively neutralizing the HCl as it's formed.

    • Solution: Use appropriate reactor geometry and an impeller designed for efficient mixing of biphasic systems. The stirring rate must be optimized to ensure good interfacial contact without creating an unmanageable emulsion.

  • Reaction Time: Due to slower heat transfer and addition rates, the overall reaction time on a larger scale will be longer.[13]

    • Solution: Do not assume the lab-scale reaction time will translate directly. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) to determine the actual point of completion.

Experimental Protocols

Protocol 1: Synthesis of N-Phthaloylglycine[8]
  • In a round-bottom flask equipped with a reflux condenser, combine glycine (1.0 eq) and phthalic anhydride (1.05 eq).

  • Add glacial acetic acid to provide a stirrable slurry.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC until the starting materials are consumed.

  • Allow the mixture to cool to room temperature. The product will often precipitate.

  • Collect the solid by filtration and wash with cold water to remove residual acetic acid and unreacted glycine.

  • The crude product can be purified by recrystallization from hot water or ethanol.[8]

Protocol 2: Synthesis of Phthalylglycyl Chloride[10]
  • In a flask equipped with a reflux condenser and a gas outlet bubbler (to vent HCl/SO₂ to a basic scrubber), add dry N-phthaloylglycine (1.0 eq).

  • Add thionyl chloride (1.5 - 2.0 eq) and a catalytic amount of DMF (1-2 drops).

  • Heat the mixture gently to reflux (approx. 75-80°C) for 1-3 hours, or until gas evolution ceases.

  • Allow the mixture to cool and remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting solid or oil is phthalylglycyl chloride and should be used immediately in the next step.

Protocol 3: Synthesis of 3-N-Phthaloylglyaminomethyl Aniline (Schotten-Baumann)
  • In a jacketed reactor, dissolve 3-aminobenzylamine (1.0 eq) in a suitable organic solvent (e.g., dichloromethane).

  • Add an aqueous solution of a base (e.g., 10% w/v sodium carbonate), using a volume roughly equal to the organic solvent.

  • Cool the vigorously stirred biphasic mixture to 0-5°C.

  • Dissolve the crude phthalylglycyl chloride (1.0 eq) from the previous step in anhydrous dichloromethane.

  • Add the acyl chloride solution dropwise to the cold, stirred mixture, ensuring the internal temperature does not rise above 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC/HPLC.

  • Once complete, stop stirring and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl (to remove any unreacted amine), 5% NaHCO₃ (to remove any unreacted acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization.

References

  • Wikipedia. Schotten–Baumann reaction. [Link][4]

  • Grokipedia. Schotten–Baumann reaction. [Link][6]

  • chemeurope.com. Schotten-Baumann reaction. [Link][5]

  • Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. [Link][7]

  • National Institutes of Health. Phthalylglycyl Chloride as a Derivatization Agent for UHPLC-MS/MS Determination of Adrenaline, Dopamine and Octopamine in Urine - PMC. [Link][10]

  • Pure Synth. Key Factors for Successful Scale-Up in Organic Synthesis. [Link][2]

  • ResearchGate. Scheme of N-phthaloylglycine chloride synthesis. [Link][14]

  • chemdad. Phthalylglycyl chloride One Chongqing Chemdad Co. ,Ltd. [Link][15]

  • Lab Manager. How to Scale Up a New Synthesis Reaction. [Link][12]

  • ResearchGate. Why did my amide syntesis does not work? [Link][1]

  • OMICS Online. Innovations, Challenges and Future Perspectives in Large-Scale Organic Synthesis. [Link][3]

  • UK-CPI.com. 6 key challenges when scaling up sustainable chemical processes. [Link][16]

  • Reddit. Looking for tips on scaling up organic syntheses - chemistry. [Link][13]

  • Jack Westin. Synthesis of Amides - Organic Chemistry. [Link][17]

  • Reddit. amide coupling help : r/Chempros. [Link][18]

  • Chemguide. the preparation of amides. [Link][19]

  • Chemistry Steps. The Gabriel Synthesis. [Link][20]

  • SIELC Technologies. 3-Aminobenzylamine. [Link][21]

Sources

Technical Support Center: Enhancing the Stability of 3-N-Phthaloylglyaminomethyl Aniline in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 3-N-Phthaloylglyaminomethyl aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on maintaining the stability of this compound in solution. By understanding its chemical vulnerabilities, you can proactively design experiments that ensure data integrity and reliable outcomes.

Understanding the Molecular Stability of 3-N-Phthaloylglyaminomethyl Aniline

The stability of 3-N-Phthaloylglyaminomethyl aniline is dictated by the three core components of its structure: the aniline ring, the amide linkages, and the phthaloyl protecting group. Instability is not a random event; it is a predictable chemical process. Understanding these pathways is the first step toward effective mitigation.

  • Aniline Core: The aniline moiety is an aromatic amine, making it electron-rich. This property makes it highly susceptible to oxidation, especially when exposed to air (oxygen) and light.[1][2] This oxidative degradation is often the primary cause of solution discoloration (turning yellow to brown) and the formation of polymeric impurities.[2] Furthermore, the basicity of the aniline nitrogen is pH-dependent, influencing its reactivity.[3][4]

  • Amide Linkages: The molecule contains two distinct amide bonds. Amides are generally stable but are susceptible to hydrolysis under acidic or basic conditions, a process that is significantly accelerated by heat.[5][6]

    • Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon highly electrophilic and prone to attack by water. This pathway leads to the cleavage of the amide bond, yielding a carboxylic acid and a protonated amine.[7]

    • Base-Catalyzed Hydrolysis: Under strong alkaline conditions (e.g., concentrated hydroxide) and heat, the hydroxide ion can directly attack the amide carbonyl carbon. This process is generally less facile than acid hydrolysis but results in the formation of a carboxylate salt and a free amine.[5]

  • Phthaloyl (Phth) Group: The phthalimide structure is itself composed of two amide bonds within a cyclic system. While it is a robust protecting group, it is intentionally designed to be removable. Its cleavage is typically achieved via nucleophilic attack, most commonly with hydrazine or ethylenediamine.[8][9] This indicates a vulnerability to strong nucleophiles and potentially extreme pH conditions that can facilitate hydrolysis.

Potential Degradation Pathways

The interplay of these vulnerabilities leads to several potential degradation pathways for the molecule in solution.

G cluster_molecule 3-N-Phthaloylglyaminomethyl aniline cluster_degradation Degradation Products cluster_triggers Triggers mol Parent Molecule prod1 Oxidized Aniline Species (Quinones, Nitroso compounds, Polymeric Impurities) mol->prod1 Pathway 1: Oxidation / Photodegradation (Triggered by O₂, Light) prod2 Phthalic Acid + Glycinemethyl Aniline Derivative mol->prod2 Pathway 2: Amide Hydrolysis (A) (Triggered by H⁺/H₂O or OH⁻, Heat) prod3 3-Aminomethyl Aniline Derivative + Phthaloylglycine mol->prod3 Pathway 3: Amide Hydrolysis (B) (Triggered by H⁺/H₂O or OH⁻, Heat) trigger1 Oxygen (Air) trigger2 Light (UV/Visible) trigger3 pH (Acidic/Basic) trigger4 Heat

Caption: Primary degradation pathways for 3-N-Phthaloylglyaminomethyl aniline.

Troubleshooting Guide

This section addresses common issues encountered during experiments in a direct question-and-answer format.

Issue 1: My solution of 3-N-Phthaloylglyaminomethyl aniline is turning yellow/brown.

  • Probable Cause: This is a classic sign of oxidation of the aniline ring.[1][2] Aniline and its derivatives are notoriously sensitive to atmospheric oxygen and light, which catalyze the formation of colored quinone-like structures and polymeric byproducts.

  • Immediate Action:

    • Protect your solution from light immediately by wrapping the container in aluminum foil or using an amber vial.

    • If possible, purge the headspace of your container with an inert gas (e.g., argon or nitrogen) to displace oxygen.

  • Long-Term Solution:

    • Inert Atmosphere: Prepare all solutions in a glove box or under a continuous stream of inert gas. Use solvents that have been thoroughly degassed via sparging with nitrogen/argon or through freeze-pump-thaw cycles.

    • Antioxidants: For applications where it will not interfere with downstream processes, consider the addition of a small quantity (e.g., 0.01-0.1%) of an antioxidant like butylated hydroxytoluene (BHT).

    • Storage: Always store solutions at low temperatures (2-8°C) and protected from light.[2]

Issue 2: I am observing new, more polar peaks during HPLC analysis over time.

  • Probable Cause: The appearance of more polar species is indicative of hydrolysis. Cleavage of the amide bonds or the phthalimide ring will expose carboxylic acid and amine functional groups, which are significantly more polar than the parent molecule and will thus have shorter retention times on a reverse-phase HPLC column.

  • Troubleshooting Steps:

    • Check the pH: Measure the pH of your solution. Unbuffered solutions, especially in protic solvents like water or methanol, can drift in pH. Both acidic and alkaline conditions will catalyze hydrolysis.[6]

    • Review Solvent Choice: Are you using highly acidic or basic solvents or additives? For example, using a high concentration of trifluoroacetic acid (TFA) in an HPLC mobile phase and storing samples in it for extended periods can induce hydrolysis.

    • Control Temperature: Ensure your samples are not being exposed to elevated temperatures. Autoinjector trays, especially those without cooling, can heat up over long analytical runs, accelerating degradation.

  • Preventative Measures:

    • pH Control: Buffer your solutions to a neutral pH (approximately 6.5-7.5). A phosphate or citrate buffer is often a good starting point. The optimal stability for aniline itself is reported at pH 7.[2]

    • Aprotic Solvents: If your experimental design allows, use aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) for stock solutions to minimize the availability of water for hydrolysis. Prepare aqueous dilutions immediately before use.

    • Temperature Management: Store stock solutions frozen (-20°C or -80°C) and working solutions refrigerated (2-8°C). Use cooled autosamplers for long analyses.

Troubleshooting Logic Flowchart

G start Problem Observed discolor Solution Discolored (Yellow/Brown) start->discolor new_peaks New HPLC Peaks (More Polar) start->new_peaks cause_ox Probable Cause: Aniline Oxidation discolor->cause_ox Yes cause_hydro Probable Cause: Hydrolysis new_peaks->cause_hydro Yes check_atm Check for O₂/Light Exposure cause_ox->check_atm solution_ox Solution: 1. Use Inert Gas (Ar/N₂) 2. Use Degassed Solvents 3. Protect from Light 4. Store at 2-8°C check_atm->solution_ox check_ph Check pH & Temperature cause_hydro->check_ph solution_hydro Solution: 1. Buffer to pH 7.0 2. Use Aprotic Solvents for Stock 3. Store Cold (2-8°C or Frozen) 4. Use Cooled Autosampler check_ph->solution_hydro

Caption: A logical flowchart for troubleshooting common stability issues.

Frequently Asked Questions (FAQs)

Q1: What is the single most important factor for maintaining the stability of 3-N-Phthaloylglyaminomethyl aniline in solution?

While stability is multifactorial, the most immediate and common degradation pathway is the oxidation of the aniline ring. Therefore, rigorously excluding oxygen and protecting the solution from light are the most critical first steps.

Q2: What is the ideal solvent and pH for storing the compound for short-term use (1-2 weeks)?

For short-term storage, a buffered aqueous solution at pH 7.0 stored at 2-8°C and protected from light is recommended.[2] If solubility is an issue, a co-solvent system (e.g., 10-20% ACN or DMSO in a pH 7.0 buffer) can be used. Always prepare the aqueous dilution fresh if possible.

Q3: Can I heat my solution to increase the solubility of the compound?

Heating should be avoided. Both heat and potential pH extremes accelerate the hydrolysis of the amide bonds.[5][6] If you must heat the solution, do so gently and for the minimum time possible. A better approach to improve solubility is to use sonication or to first dissolve the compound in a small amount of an organic solvent like DMSO before diluting with the aqueous buffer.

Q4: How can I confirm what degradation products are forming?

Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful tool for this. By analyzing the mass-to-charge ratio (m/z) of the new peaks, you can identify fragments corresponding to the expected hydrolysis products or adducts corresponding to oxidation.

Key Experimental Protocols

Protocol 1: Development of a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately separate the intact parent drug from its degradation products.

  • Column Selection: Start with a C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: Develop a gradient that provides good resolution between the parent peak and any potential impurities. A typical starting gradient would be 5% to 95% B over 20 minutes.

  • Detection: Use a UV detector. Scan for the optimal wavelength; anilines typically have strong absorbance around 240-260 nm.

  • Forced Degradation: To prove the method is stability-indicating, you must generate the degradation products.[10] Perform forced degradation studies (see Protocol 2) and inject the stressed samples. The method is validated if all degradation peaks are baseline-resolved from the parent peak.

Protocol 2: Forced Degradation Study Workflow

This study intentionally degrades the sample to identify potential degradation products and validate the analytical method.[10]

  • Prepare Samples: Prepare several aliquots of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 Water:ACN).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 4-8 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 4-8 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Photostability: Expose the solution to high-intensity light (e.g., in a photostability chamber) for 24 hours, alongside a control sample wrapped in foil.

    • Thermal Stress: Heat the solution at 80°C for 24 hours.

  • Analysis: At specified time points, withdraw an aliquot from each stressed sample. Neutralize the acid and base samples before injection. Analyze all samples using the developed HPLC method (Protocol 1).

  • Evaluation: Compare the chromatograms of the stressed samples to the control. The goal is to achieve partial degradation (e.g., 10-30%) to ensure you can see both the parent compound and the newly formed degradants.

G cluster_stress Apply Stress Conditions start Prepare Stock Solution (1 mg/mL) acid Acidic (0.1M HCl, 60°C) start->acid base Basic (0.1M NaOH, 60°C) start->base oxid Oxidative (3% H₂O₂, RT) start->oxid photo Photolytic (High-Intensity Light) start->photo thermal Thermal (80°C) start->thermal analysis Neutralize (if needed) & Analyze via HPLC-UV/MS acid->analysis base->analysis oxid->analysis photo->analysis thermal->analysis evaluate Evaluate Peak Purity & Identify Degradants analysis->evaluate

Caption: Workflow for a comprehensive forced degradation study.

Summary of Stability-Enhancing Conditions

ParameterRecommendationRationale
pH Maintain at pH 7.0 using a buffer (e.g., phosphate).Minimizes both acid and base-catalyzed hydrolysis of amide bonds. Optimal for aniline core stability.[2][3]
Atmosphere Use an inert atmosphere (Argon or Nitrogen).Prevents oxidation of the electron-rich aniline ring, the primary cause of discoloration.[1][2]
Solvent Use degassed aprotic solvents (DMSO, ACN) for stock solutions. Prepare aqueous solutions fresh.Minimizes exposure to water (for hydrolysis) and dissolved oxygen (for oxidation).
Temperature Store stock solutions at -20°C or below . Store working solutions at 2-8°C .Chemical degradation rates are significantly reduced at lower temperatures.[2]
Light Protect from light at all times using amber vials or foil .Prevents photodegradation of the aniline ring.[1][11]

References

  • Aniline (benzenamine) - DCCEEW . (2022). Department of Climate Change, Energy, the Environment and Water. [Link]

  • Aniline | C6H5NH2 | CID 6115 - PubChem . National Center for Biotechnology Information. [Link]

  • The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes . (2024). MDPI. [Link]

  • Photodegradation of aniline in aqueous suspensions of microalgae . (2007). PubMed. [Link]

  • Effect of pH and salt on the protonation state of fatty aniline investigated by sum-frequency vibrational spectroscopy . (2024). AIP Publishing. [Link]

  • Effect of the initial pH value on the degradation of Aniline... . (n.d.). ResearchGate. [Link]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism . (n.d.). Chemistry Steps. [Link]

  • mechanism of amide hydrolysis . (2019). YouTube. [Link]

  • the hydrolysis of amides . (n.d.). Chemguide. [Link]

  • 4,5-dichlorophthaloyl group for amino protection in carbohydrate chemistry . (2009). PubMed. [Link]

  • Phthalimides - Organic Chemistry Portal . (n.d.). Organic Chemistry Portal. [Link]

Sources

common experimental errors in handling 3-N-Phthaloylglyaminomethyl aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 3-N-Phthaloylglyaminomethyl aniline. This guide is designed for researchers, scientists, and drug development professionals who may be working with this or structurally similar molecules. Given that 3-N-Phthaloylglyaminomethyl aniline is a specialized derivative, this document provides guidance based on established principles of organic synthesis, drawing parallels from the well-documented chemistry of its constituent moieties: the phthaloylglycine group and the aminomethyl aniline scaffold. We will address potential challenges in its synthesis, purification, and handling through a comprehensive FAQ and troubleshooting guide.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for 3-N-Phthaloylglyaminomethyl aniline?

A plausible and efficient synthesis involves a two-step process starting from N-Phthaloylglycine:

  • Formation of the Acyl Chloride: N-Phthaloylglycine is converted to its more reactive acyl chloride derivative, N-Phthaloylglycyl chloride, by reacting it with a chlorinating agent like thionyl chloride (SOCl₂).[1][2]

  • Amide Coupling: The freshly prepared N-Phthaloylglycyl chloride is then reacted with 3-aminobenzylamine in an acylation reaction to form the desired amide bond, yielding 3-N-Phthaloylglyaminomethyl aniline.

Q2: What are the critical parameters to control during the synthesis?

The success of this synthesis hinges on several key factors:

  • Moisture Control: The first step, the formation of N-Phthaloylglycyl chloride, is highly sensitive to moisture. Thionyl chloride reacts violently with water, and the acyl chloride product will be hydrolyzed back to the carboxylic acid if it comes into contact with water. Therefore, anhydrous conditions are paramount.

  • Stoichiometry and Order of Addition: In the second step, it is crucial to control the stoichiometry. A common issue in the acylation of diamines is di-acylation. Although the aliphatic amine of 3-aminobenzylamine is more nucleophilic than the aromatic amine, the use of a slight excess of the diamine or slow, controlled addition of the acyl chloride can help to favor the mono-acylated product.

  • Temperature Control: The acylation reaction should be performed at a low temperature (e.g., 0 °C) initially to control the exothermic reaction and minimize side reactions. The reaction can then be allowed to warm to room temperature to ensure completion.

Q3: How should 3-N-Phthaloylglyaminomethyl aniline be stored?

  • Temperature: Store at 2-8°C for short-term storage and consider storage at -20°C for long-term stability.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent slow oxidation of the aniline moiety. Aniline and its derivatives are known to darken over time due to aerial oxidation.[3]

  • Light: Protect from light, as aromatic amines can be light-sensitive.

Q4: What are the expected solubility properties of this compound?

Based on its structural components, 3-N-Phthaloylglyaminomethyl aniline is expected to have the following solubility profile:

  • Good Solubility: In polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP). It should also be soluble in chlorinated solvents like dichloromethane (DCM) and chloroform.

  • Limited Solubility: In less polar solvents like diethyl ether and hexanes.

  • Poor Solubility: In water. However, it may be soluble in acidic aqueous solutions due to the protonation of the basic aniline and aliphatic amine groups.

Part 2: Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis and handling of 3-N-Phthaloylglyaminomethyl aniline.

Problem/Symptom Probable Cause(s) Recommended Solution(s)
Low or No Yield of Final Product 1. Inefficient Acyl Chloride Formation: Incomplete reaction of N-Phthaloylglycine with thionyl chloride, or hydrolysis of the acyl chloride due to moisture contamination.1. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere. Use freshly distilled thionyl chloride. Extend the reaction time or gently warm the mixture to ensure complete conversion.[1]
2. Poor Reactivity of Aniline: The aromatic amine of 3-aminobenzylamine is a relatively weak nucleophile.2. Ensure the N-Phthaloylglycyl chloride is freshly prepared and highly reactive. The reaction may require a longer reaction time or gentle heating to proceed to completion.
3. Loss of Product During Workup: The product may have some solubility in the aqueous phase, especially if the pH is not carefully controlled.3. During aqueous workup, adjust the pH to be slightly basic (pH 8-9) before extraction to ensure the product is in its free base form and minimally soluble in water.
Presence of Multiple Spots on TLC, Including Starting Material 1. Incomplete Reaction: Insufficient reaction time or temperature.1. Monitor the reaction progress by TLC. If the reaction has stalled, consider extending the reaction time or allowing it to warm to room temperature.
2. Formation of Di-acylated Byproduct: The more nucleophilic aliphatic amine of a second molecule of 3-aminobenzylamine could react with the acyl chloride. However, the primary aromatic amine is the intended target. A more likely scenario is the reaction of both the primary aromatic and primary aliphatic amines of the same molecule of 3-aminobenzylamine with two molecules of the acyl chloride.2. Add the N-Phthaloylglycyl chloride solution slowly to a solution of 3-aminobenzylamine at 0 °C. This maintains a high concentration of the amine relative to the acylating agent, favoring mono-acylation.
Product is Discolored (Brown or Reddish) 1. Oxidation of the Aniline Moiety: Aromatic amines are susceptible to air oxidation, which can produce colored impurities.[3]1. Perform the reaction and workup under an inert atmosphere if possible. Purify the final product quickly after synthesis. For storage, keep under argon or nitrogen in a sealed, light-protected container.
2. Residual Acidic Impurities: Traces of acid from the acyl chloride formation can promote degradation.2. Ensure the product is thoroughly washed during workup, for example, with a dilute sodium bicarbonate solution, to remove any residual acid.
Difficulty in Purifying the Product 1. Similar Polarity of Product and Byproducts: The desired product and potential di-acylated byproducts may have similar polarities, making chromatographic separation challenging.1. Optimize the solvent system for column chromatography. A gradient elution from a less polar to a more polar solvent system may be necessary. Consider using a different stationary phase if silica gel is not effective.
2. Product Oiling Out During Crystallization: The product may not crystallize easily from common solvents.2. Try a variety of solvent systems for recrystallization. A co-solvent system (e.g., dichloromethane/hexanes or ethyl acetate/hexanes) may be effective. If the product oils out, try scratching the inside of the flask with a glass rod to induce crystallization or add a seed crystal if available.

Part 3: Experimental Protocols & Visualizations

Protocol 1: Synthesis of 3-N-Phthaloylglyaminomethyl aniline

Step A: Synthesis of N-Phthaloylglycyl chloride

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a drying tube, add N-Phthaloylglycine (1.0 eq).

  • Under an inert atmosphere (argon or nitrogen), add thionyl chloride (SOCl₂) (5.0 eq).

  • Stir the mixture at room temperature. The solid will slowly dissolve as the reaction proceeds, accompanied by the evolution of HCl and SO₂ gas.

  • Once the gas evolution ceases (typically 2-3 hours), continue stirring for an additional hour to ensure the reaction goes to completion.

  • Remove the excess thionyl chloride under reduced pressure. To ensure all residual SOCl₂ is removed, add anhydrous toluene or hexane and evaporate under reduced pressure. Repeat this step twice.[1]

  • The resulting solid, N-Phthaloylglycyl chloride, should be used immediately in the next step.

Step B: Synthesis of 3-N-Phthaloylglyaminomethyl aniline

  • In a separate flame-dried round-bottom flask, dissolve 3-aminobenzylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the freshly prepared N-Phthaloylglycyl chloride from Step A in a minimal amount of anhydrous DCM.

  • Add the N-Phthaloylglycyl chloride solution dropwise to the stirred 3-aminobenzylamine solution over 30 minutes.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography, using a gradient of ethyl acetate in hexanes to elute the final product.

Visualizations

Synthesis_Workflow NPG N-Phthaloylglycine NPGC N-Phthaloylglycyl chloride NPG->NPGC Anhydrous conditions SOCl2 SOCl₂ Product 3-N-Phthaloylglyaminomethyl aniline NPGC->Product Anhydrous DCM, 0°C to RT Amine 3-Aminobenzylamine + Base (Et₃N) Workup Aqueous Workup & Extraction Product->Workup Purification Column Chromatography Workup->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Proposed synthetic workflow for 3-N-Phthaloylglyaminomethyl aniline.

Troubleshooting_Tree Start Low Yield or Impure Product Check_SM Check Starting Material Purity Start->Check_SM Anhydrous Ensure Anhydrous Conditions Start->Anhydrous TLC Analyze Reaction by TLC Start->TLC Incomplete Incomplete Reaction? TLC->Incomplete Side_Rxn Side Products Present? TLC->Side_Rxn Incomplete->Side_Rxn No Extend_Time Extend Reaction Time or Increase Temp Incomplete->Extend_Time Yes Optimize_Stoich Optimize Stoichiometry/ Slow Addition Side_Rxn->Optimize_Stoich Yes Purify Optimize Purification (Chromatography/Recrystallization) Side_Rxn->Purify No Success Improved Yield/ Purity Extend_Time->Success Optimize_Stoich->Success Purify->Success

Sources

Validation & Comparative

A Comparative Analysis of 3-N-Phthaloylglyaminomethyl Aniline with Structurally Related Compounds: A Guide for Medicinal and Materials Chemists

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparative analysis of 3-N-Phthaloylglyaminomethyl aniline, a molecule with potential applications in drug discovery and materials science. We will explore its synthesis, structural analogs, and a framework for evaluating its biological activity. This document is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical, field-tested methodologies. Our approach is rooted in scientific integrity, explaining the rationale behind experimental choices to empower your research endeavors.

Introduction: The Scientific Rationale for Investigating 3-N-Phthaloylglyaminomethyl Aniline

Aniline and its derivatives are foundational scaffolds in medicinal chemistry, appearing in numerous approved drugs and bioactive compounds.[1][2][3][4] Their versatility stems from the amino group's reactivity and the phenyl ring's ability to be functionalized.[5][6] The target of our analysis, 3-N-Phthaloylglyaminomethyl aniline, integrates three key structural motifs:

  • Aniline: A well-established pharmacophore.

  • Glycine Linker: An amino acid fragment that can impart biocompatibility and specific conformational flexibility.

  • Phthalimide Group: A common protecting group in peptide synthesis that also exhibits a range of biological activities and can be a precursor to primary amines via the Gabriel synthesis.[7]

This unique combination suggests potential for novel biological interactions and material properties, making it a compelling candidate for further investigation.

Structurally Similar Compounds for Comparative Analysis

To understand the structure-activity relationship (SAR) of 3-N-Phthaloylglyaminomethyl aniline, a comparative analysis with structurally related compounds is essential. We propose the following analogs for comparison:

  • 4-N-Phthaloylglyaminomethyl Aniline: An isomer of our target compound where the phthaloylglyaminomethyl group is at the para-position of the aniline ring. This allows for the investigation of the impact of substituent position on biological activity and physicochemical properties.

  • N-(3-aminobenzyl)phthalimide: This compound alters the connectivity, linking the phthalimide directly to the benzyl group. This modification changes the electronic and steric environment around the aniline nitrogen.

  • 3-Nitro-N-Phthaloylglyaminomethyl Benzene: A synthetic precursor to our target molecule. Comparing the final product with its nitro-analog can highlight the role of the aniline's amino group in the compound's activity.

Synthesis and Characterization: A Validated Protocol

The synthesis of N-aryl phthalimides can be achieved through various methods, including the condensation of phthalic anhydride with amines.[7][8][9][10][11] Microwave-assisted synthesis can also be employed for rapid and efficient production.[9] The following is a standard, robust protocol for the synthesis of 3-N-Phthaloylglyaminomethyl aniline.

Experimental Workflow: Synthesis of 3-N-Phthaloylglyaminomethyl Aniline

G cluster_0 Step 1: Synthesis of N-Phthaloylglycine cluster_1 Step 2: Formation of Acid Chloride cluster_2 Step 3: Amide Coupling cluster_3 Step 4: Reduction of Nitro Group A Glycine + Phthalic Anhydride B N-Phthaloylglycine A->B Glacial Acetic Acid, Reflux C N-Phthaloylglycine D N-Phthaloylglycyl chloride C->D Thionyl Chloride E N-Phthaloylglycyl chloride + 3-Nitroaniline F 3-Nitro-N-Phthaloylglyaminomethyl Benzene E->F Pyridine G 3-Nitro-N-Phthaloylglyaminomethyl Benzene H 3-N-Phthaloylglyaminomethyl Aniline G->H SnCl2/HCl G cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis A Bacterial Culture (e.g., S. aureus, E. coli) E Inoculation A->E B Compound Stock Solutions D Serial Dilution in 96-well plate B->D C Growth Medium C->D D->E F Incubation (37°C, 24h) E->F G Measure Optical Density (OD) F->G H Determine Minimum Inhibitory Concentration (MIC) G->H

Sources

A Comparative Guide to the Analytical Method Validation for 3-N-Phthaloylglyaminomethyl Aniline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of patient safety and product efficacy. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantification and control of 3-N-Phthaloylglyaminomethyl aniline, a potential process-related impurity or synthetic intermediate. Our focus will be on establishing a scientifically sound, validated method that ensures reliability, accuracy, and compliance with global regulatory standards.

The principles outlined herein are grounded in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R1), which provides a comprehensive framework for the validation of analytical procedures.[1][2][3][4]

Strategic Selection of an Analytical Method

The choice of an analytical method is contingent upon the specific requirements of the analysis, including the nature of the analyte, the sample matrix, and the intended purpose of the method (e.g., impurity testing, assay). For a compound like 3-N-Phthaloylglyaminomethyl aniline, which contains a primary aromatic amine and a phthaloyl protecting group, several analytical techniques could be considered.

A comparative overview of potential methods is presented below:

Method Principle Advantages Disadvantages Best Suited For
High-Performance Liquid Chromatography (HPLC) with UV Detection Chromatographic separation based on polarity, followed by quantification using UV absorbance.High specificity, sensitivity, and precision. Capable of separating the analyte from other impurities and degradation products (stability-indicating).[5]Requires more complex instrumentation and skilled operators. Method development can be time-consuming.[6]Quantitative determination of impurities and assays in drug substances and products.[7]
Titrimetry Quantitative chemical reaction with a standardized titrant.Simple, cost-effective, and provides high accuracy for pure substances.[8][9]Lacks specificity in the presence of other reactive species.[10][11] Lower sensitivity compared to chromatographic methods.Assay of pure 3-N-Phthaloylglyaminomethyl aniline raw material.
UV-Visible Spectroscopy Measurement of light absorption by the analyte in solution.Rapid, simple, and inexpensive.[12][13]Low specificity, as many organic molecules absorb UV light, leading to potential interference.[14] Not suitable for complex mixtures without prior separation.[14]Preliminary quantification or in-process controls where specificity is not a major concern.

Given the critical need for specificity in controlling impurities, a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most appropriate and robust choice for the validation of 3-N-Phthaloylglyaminomethyl aniline. The remainder of this guide will focus on the comprehensive validation of such a method.

A Deep Dive into HPLC Method Validation: A Step-by-Step Protocol

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2] The following sections detail the experimental protocols for validating an HPLC method for 3-N-Phthaloylglyaminomethyl aniline, in accordance with ICH Q2(R1) guidelines.[1][2]

Specificity: Ensuring the Method's Discriminatory Power

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4][15] For an impurity method, this is arguably the most critical validation parameter.

Experimental Protocol for Specificity:

  • Analyte Identification: Analyze a solution of 3-N-Phthaloylglyaminomethyl aniline reference standard to determine its retention time and peak shape.

  • Matrix Interference: Analyze a placebo (a mixture of all excipients in a drug product formulation without the active pharmaceutical ingredient) and a blank (diluent) to ensure no interfering peaks are observed at the retention time of the analyte.

  • Forced Degradation Studies: Subject the analyte to stress conditions to intentionally induce degradation.[16] This is crucial for establishing the stability-indicating nature of the method.[5][17]

    • Acid Hydrolysis: Treat the analyte with 0.1 M HCl at 60°C for a specified period.[18]

    • Base Hydrolysis: Treat the analyte with 0.1 M NaOH at 60°C for a specified period.[18]

    • Oxidative Degradation: Treat the analyte with 3% H2O2 at room temperature.[18]

    • Thermal Degradation: Expose the solid analyte to dry heat (e.g., 80°C).[18]

    • Photolytic Degradation: Expose the analyte solution to a combination of visible and UV light.[18]

  • Analysis of Stressed Samples: Analyze the stressed samples by HPLC. The method is considered specific if the analyte peak is well-resolved from all degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm that the analyte peak is spectrally pure.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis HPLC HPLC Analysis (with PDA Detector) Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Stress Thermal->HPLC Photo Photolytic Stress Photo->HPLC Analyte 3-N-Phthaloylglyaminomethyl aniline Sample Analyte->Acid Analyte->Base Analyte->Oxidation Analyte->Thermal Analyte->Photo Evaluation Evaluate Peak Purity & Resolution HPLC->Evaluation Result Specificity Demonstrated Evaluation->Result

Caption: Workflow for establishing method specificity through forced degradation studies.

Linearity and Range: Proving Proportionality

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[15] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.[7]

Experimental Protocol for Linearity and Range:

  • Prepare a stock solution of the 3-N-Phthaloylglyaminomethyl aniline reference standard.

  • Create a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range (e.g., from the reporting threshold to 120% of the specification limit for an impurity).[5]

  • Inject each standard in triplicate and record the peak area.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria for Linearity:

ParameterAcceptance Criterion
Correlation Coefficient (r²) ≥ 0.995
Y-intercept Should be close to zero
Accuracy: Closeness to the True Value

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[5] It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

Experimental Protocol for Accuracy (Recovery):

  • Prepare a placebo solution.

  • Spike the placebo with the analyte at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).[10]

  • Prepare each concentration level in triplicate.

  • Analyze the spiked samples and calculate the percentage recovery of the analyte.

Acceptance Criteria for Accuracy:

Concentration LevelAcceptance Criterion for Recovery
80% - 120% of target98.0% - 102.0%
Precision: Measuring Agreement

Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol for Precision:

  • Repeatability (Intra-assay precision): [7]

    • Analyze a minimum of six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Alternatively, analyze three different concentrations in triplicate.[7]

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the mean, standard deviation, and relative standard deviation (RSD) for each set of results.

Acceptance Criteria for Precision:

Precision LevelAcceptance Criterion for RSD
Repeatability ≤ 2.0%
Intermediate Precision ≤ 2.0%
Detection Limit (DL) and Quantitation Limit (QL): Defining the Method's Sensitivity
  • Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol for DL and QL:

DL and QL are typically determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.

  • Signal-to-Noise Ratio:

    • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for DL and 10:1 for QL.

  • Standard Deviation of the Response and Slope:

    • DL = (3.3 * σ) / S

    • QL = (10 * σ) / S

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness: Resilience to Minor Variations

Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[19]

Experimental Protocol for Robustness:

  • Introduce small, deliberate variations to the HPLC method parameters, one at a time. Examples of parameters to vary include:

    • pH of the mobile phase (e.g., ± 0.2 units)

    • Percentage of organic solvent in the mobile phase (e.g., ± 2%)

    • Column temperature (e.g., ± 5 °C)

    • Flow rate (e.g., ± 0.1 mL/min)

  • Analyze a system suitability solution under each varied condition.

  • Evaluate the impact of these changes on system suitability parameters (e.g., resolution, tailing factor, theoretical plates).

Acceptance Criteria for Robustness:

The system suitability parameters should remain within the established acceptance criteria for all tested variations.

Validation_Workflow start Method Development Complete spec Specificity (Forced Degradation) start->spec lin Linearity & Range spec->lin acc Accuracy (Recovery) lin->acc prec Precision (Repeatability & Intermediate) acc->prec dlql DL & QL prec->dlql rob Robustness dlql->rob end Method Validated rob->end

Caption: A typical workflow for analytical method validation.

Conclusion

The validation of an analytical method for a potential impurity such as 3-N-Phthaloylglyaminomethyl aniline is a multifaceted process that demands a systematic and scientifically rigorous approach. While simpler techniques like titrimetry and UV-Vis spectroscopy have their place, the superior specificity and sensitivity of a stability-indicating HPLC method make it the unequivocal choice for ensuring the quality and safety of pharmaceutical products. By meticulously following the validation protocols outlined in this guide, which are aligned with global regulatory expectations, researchers and drug development professionals can establish a reliable and defensible analytical method.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development - Open Access Journals. Available from: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available from: [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. Available from: [Link]

  • Quality Guidelines - ICH. Available from: [Link]

  • Recommendations for titration methods validation - US Pharmacopeia (USP). Available from: [Link]

  • Validation of Titration Methods - Mettler Toledo. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available from: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Available from: [Link]

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed. Available from: [Link]

  • Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods (RSC Publishing). Available from: [Link]

  • Recommendations for titration methods validation - LabRulez LCMS. Available from: [Link]

  • 3 Key Steps for HPLC Impurities Methods Validation - Altabrisa Group. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. Available from: [Link]

  • Importance of Forced Degradation In Stability-Indicating Methods - ARL Bio Pharma. Available from: [Link]

  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS - Agilent. Available from: [Link]

  • Determination of primary aromatic amines from cooking utensils by capillary electrophoresis-tandem mass spectrometry. Available from: [Link]

  • Steps for HPLC Method Validation - Pharmaguideline. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Available from: [Link]

  • UV-Vis Characterization of Aromatic Content in Bio-oil - Digital Commons @ Cal Poly. Available from: [Link]

  • Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. Available from: [Link]

  • 2.5: Applications - Chemistry LibreTexts. Available from: [Link]

  • (PDF) The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking - ResearchGate. Available from: [Link]

Sources

comparing the biological activity of 3-N-Phthaloylglyaminomethyl aniline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Biological Activity of Phthalimide-Aniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

The isoindoline-1,3-dione (phthalimide) ring system is a cornerstone pharmacophore in medicinal chemistry, known for its diverse pharmacological properties, including anti-inflammatory, anticonvulsant, and antimicrobial effects.[1][2] Similarly, the aniline scaffold is a versatile building block found in a wide array of biologically active compounds.[3] The strategic combination of these two moieties, often connected through various linkers, has led to the development of novel derivatives with promising therapeutic potential. This guide will explore the biological activities of these hybrid molecules, focusing on their antimicrobial, anticonvulsant, and anti-inflammatory properties, supported by experimental data from peer-reviewed literature.

Comparative Biological Activity

The biological efficacy of phthalimide-aniline derivatives is significantly influenced by the nature of the substituents on both the phthalimide and aniline rings, as well as the linker connecting them.

Antimicrobial Activity:

Phthalimide derivatives have demonstrated notable activity against a range of microbial pathogens. The introduction of an aniline moiety can further modulate this activity. For instance, studies on N-phthaloylglycine derivatives, which share structural similarities with the topic compounds, have shown potent activity against resistant bacterial strains.[4]

  • Gram-Positive Bacteria: Several N-phthaloylglycine amides have exhibited significant potency against vancomycin-resistant Staphylococcus aureus (VRSA) and methicillin-resistant Staphylococcus aureus (MRSA).[4] Specifically, compounds 4h, 4a, and 4e were identified as the most potent against VRSA, with MIC values of 0.5 mg/L, 0.6 mg/L, and 0.7 mg/L, respectively.[4] Against MRSA, compounds 4g and 4h showed good activity with MIC values of 0.8 mg/L and 1.6 mg/L.[4]

  • Gram-Negative Bacteria and Fungi: Phthalimide Schiff base derivatives have shown variable but sometimes significant activity against Pseudomonas aeruginosa and the fungus Candida albicans.[5] The specific substitutions on the aniline-related part of the molecule play a crucial role in determining the spectrum of activity.

Anticonvulsant Activity:

The phthalimide core is a well-established pharmacophore for anticonvulsant agents, with thalidomide being an early, albeit controversial, example.[6] Modern derivatives continue to be explored for their potential in treating epilepsy. The anticonvulsant properties are often evaluated using models such as the maximal electroshock seizure (MES) test and the subcutaneous pentylenetetrazole (scPTZ) seizure test.

N-substituted phthalimides, including those with aromatic amine moieties, have been synthesized and evaluated for their antiepileptic activity.[7] Certain N-alkenyl and N-alkinyl phthalimides have shown superior anticonvulsant activity compared to N-phenoxyalkyl phthalimides, with one alkinyl derivative emerging as particularly active in both MES and scMet tests.[8] This suggests that the nature of the substituent at the phthalimide nitrogen is a key determinant of anticonvulsant efficacy.

Anti-inflammatory Activity:

The anti-inflammatory properties of phthalimide derivatives are well-documented, with thalidomide and its analogs (lenalidomide and pomalidomide) being prime examples that modulate cytokine production, including tumor necrosis factor-alpha (TNF-α).[1][9] The development of new phthalimide-aniline hybrids aims to harness this activity with improved safety profiles.

New N-phenyl-phthalimide sulfonamides and amides have been designed as hybrids of thalidomide and other anti-inflammatory agents.[10] One such compound, LASSBio 468, which features a sulfonyl-thiomorpholine moiety, demonstrated potent inhibition of LPS-induced neutrophil recruitment with an ED50 of 2.5 mg/kg, an effect correlated with the inhibition of TNF-α levels.[10][11] This highlights the potential of hybrid molecules to exhibit significant anti-inflammatory effects.

Quantitative Data Summary

The following tables summarize the biological activity of various phthalimide and aniline derivatives from the cited literature.

Table 1: Comparative Antimicrobial Activity (MIC)

Compound/Derivative TypeTarget OrganismMIC (mg/L)Reference
N-phthaloylglycine amide (4h)VRSA0.5[4]
N-phthaloylglycine amide (4a)VRSA0.6[4]
N-phthaloylglycine amide (4e)VRSA0.7[4]
N-phthaloylglycine amide (4g)MRSA0.8[4]
Benzimidazole of N-phthaloylglycine (6b)MRSA1.5[4]
N-phthaloylglycine amide (4h)MRSA1.6[4]

Table 2: Comparative Anti-inflammatory Activity

Compound/Derivative TypeAssayED50 (mg/kg)Reference
N-phenyl-phthalimide sulfonamide (3e, LASSBio 468)LPS-induced neutrophil recruitment2.5[10][11]
Experimental Protocols

1. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Causality: The broth microdilution method is chosen for its efficiency and quantitative results, allowing for the testing of multiple compounds against various microbial strains simultaneously.

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism without compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

2. In Vivo Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)

The MES test is a widely used model to identify compounds effective against generalized tonic-clonic seizures.

Causality: This model is selected for its high predictive value for drugs that are effective in treating generalized seizures in humans.

  • Animal Model: Adult mice are used for the assay.

  • Compound Administration: The test compounds are administered intraperitoneally (i.p.) at various doses. A vehicle control group and a positive control group (e.g., phenytoin) are included.

  • Induction of Seizure: After a specific pre-treatment time (e.g., 30 or 60 minutes), a maximal electrical stimulus is delivered via corneal electrodes.

  • Observation: The mice are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Data Analysis: The ability of the compound to abolish the tonic hind limb extension is considered a positive result. The ED50 (the dose required to protect 50% of the animals) is then calculated.

3. In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a classic model for evaluating the acute anti-inflammatory activity of compounds.

Causality: Carrageenan injection induces a biphasic inflammatory response, making this model useful for screening compounds that may interfere with inflammatory mediators.

  • Animal Model: Rats are typically used for this assay.

  • Compound Administration: Test compounds are administered orally or intraperitoneally at a specific dose.

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan suspension is injected into the sub-plantar region of the right hind paw.

  • Measurement of Edema: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the vehicle control group.

Visualization of Experimental Workflow

Below is a diagram illustrating a general workflow for the synthesis and biological evaluation of novel phthalimide-aniline derivatives.

G cluster_synthesis Synthesis & Characterization cluster_bioactivity Biological Evaluation cluster_analysis Data Analysis & SAR phthalic_anhydride Phthalic Anhydride synthesis Chemical Synthesis phthalic_anhydride->synthesis aniline_derivative Substituted Aniline aniline_derivative->synthesis linker Linker Moiety (e.g., Glycine) linker->synthesis purification Purification & Characterization (NMR, MS, IR) synthesis->purification antimicrobial Antimicrobial Assays (MIC Determination) purification->antimicrobial Test Compounds anticonvulsant Anticonvulsant Assays (MES, scPTZ) purification->anticonvulsant anti_inflammatory Anti-inflammatory Assays (Carrageenan Paw Edema) purification->anti_inflammatory data_analysis Data Analysis (IC50, ED50, MIC) antimicrobial->data_analysis anticonvulsant->data_analysis anti_inflammatory->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar

Caption: Workflow for Synthesis and Biological Evaluation.

Mechanistic Insights: TNF-α Signaling Inhibition

Many anti-inflammatory phthalimide derivatives exert their effects by modulating cytokine signaling pathways. A key target is the inhibition of TNF-α production or its downstream effects.

LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to TNFa_gene TNF-α Gene Transcription Nucleus->TNFa_gene activates TNFa TNF-α (Pro-inflammatory Cytokine) TNFa_gene->TNFa leads to Phthalimide Phthalimide Derivative Phthalimide->MyD88 inhibits Phthalimide->IKK inhibits

Caption: Simplified TNF-α Signaling Pathway and Inhibition.

This guide serves as a foundational resource for understanding the therapeutic potential of phthalimide-aniline derivatives. The presented data and protocols are intended to inform and guide future research in the design and development of novel therapeutic agents based on these versatile chemical scaffolds.

References

  • Synthesis And Anticonulsant Activity Of Some N-Substituted-Phthalimide Analogs. (n.d.). The Pharma Innovation. Retrieved January 18, 2026, from [Link]

  • Synthesis, Characterization and Antiepileptic Activity of Some New N-Substituted Phthalimide Analogs. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Wiecek, M., & Kieć-Kononowicz, K. (2009). Synthesis and anticonvulsant evaluation of some N-substituted phthalimides. Acta Poloniae Pharmaceutica, 66(3), 249-257.
  • Synthesis And Anticonvulsant Activity Of Some N-Substituted-Phthalimide Analogs. (2012). The Pharma Innovation Journal. Retrieved January 18, 2026, from [Link]

  • Wiecek, M., & Kieć-Kononowicz, K. (2009). Synthesis and anticonvulsant evaluation of some N-substituted phthalimides. PubMed. Retrieved January 18, 2026, from [Link]

  • (PDF) Synthesis, hypolipidemic, and anti-inflammatory activities of arylphthalimides. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Lima, L. M., Castro, P., Machado, A. L., Fraga, C. A. M., Lugnier, C., de Moraes, V. L. G., & Barreiro, E. J. (2002). Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues. Bioorganic & Medicinal Chemistry, 10(9), 3067-3073. [Link]

  • Phthalimides as anti-inflammatory agents. (2024). PubMed. Retrieved January 18, 2026, from [Link]

  • Phthalimides as anti-inflammatory agents. (2024). PubMed. Retrieved January 18, 2026, from [Link]

  • Synthesis and anti-Inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NEW PHTHALIMIDE DERIVATIVES. (n.d.). Jetir.org. Retrieved January 18, 2026, from [Link]

  • Synthesis and antimicrobial activity of some new phthalimide derivatives. (n.d.). Semantic Scholar. Retrieved January 18, 2026, from [Link]

  • Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies. (2020). PubMed. Retrieved January 18, 2026, from [Link]

  • Fhid, O., et al. (2015). Synthesis, characterization and antimicrobial activity of some new phthalimide derivatives. Der Pharma Chemica, 7(11), 240-242.
  • Synthesis, characterization and preliminary antimicrobial study of some new phthalimide phenyl hydrazide derivatives. (2024). F1000Research. Retrieved January 18, 2026, from [Link]

  • Begum, S., Nizami, S. S., Saied, S., Shahid, S. M., & Basha, F. Z. (2014). Synthesis and evaluation of antibacterial activity for a series of N-phthaloylglycine derivatives. European Journal of Chemistry, 5(4), 557-562. [Link]

  • Synthesis, Characterization, Biological Evaluation, And In Silico Study Of Aniline Derivatives. (n.d.). STM Journals. Retrieved January 18, 2026, from [Link]

  • Synthesis of some N-phthalimide amino acids derivatives and evaluation their biological activity. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. (2024). MDPI. Retrieved January 18, 2026, from [Link]

Sources

cross-reactivity of 3-N-Phthaloylglyaminomethyl aniline in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

An Investigator's Guide to Characterizing the Cross-Reactivity of 3-N-Phthaloylglyaminomethyl Aniline and Novel Chemical Entities

Introduction: The Imperative of Selectivity in Drug Discovery

This guide addresses the critical challenge of characterizing the selectivity of a novel chemical entity, using 3-N-Phthaloylglyaminomethyl aniline as a representative case study. As this molecule is not extensively characterized in public literature, we will establish a comprehensive, field-proven framework for any researcher to follow when faced with a similar new compound. We will move from structural hypothesis to a multi-tiered experimental cascade, providing the practical protocols and interpretive logic required to build a robust selectivity profile from the ground up.

Structural Triage and Hypothesis Generation for 3-N-Phthaloylglyaminomethyl Aniline

A molecule's structure dictates its function and potential interactions. Before embarking on expensive and time-consuming screening, a structural deconstruction allows us to form educated hypotheses about likely off-target families.

  • Aniline Core: The aniline moiety is a well-established "privileged scaffold" in medicinal chemistry. Its presence is particularly notable in a vast number of ATP-competitive kinase inhibitors. This immediately raises a primary hypothesis: 3-N-Phthaloylglyaminomethyl aniline has a high probability of interacting with one or more protein kinases.

  • Phthaloyl Group: This bulky, planar, and hydrophobic functional group is derived from phthalimide. Certain phthalimide derivatives are known to interact with cerebral GABA receptors. This suggests a secondary hypothesis: the compound may exhibit cross-reactivity with neurotransmitter receptors, particularly those with deep, hydrophobic binding pockets.

  • Glycinamide Linker: This flexible linker provides hydrogen bonding capabilities (both donor and acceptor sites). While seemingly innocuous, such linkers can influence binding kinetics and promiscuity by allowing the molecule to adopt multiple conformations to fit various binding sites.

Based on this analysis, a primary screening strategy should prioritize kinases, followed by a broad survey of G-protein coupled receptors (GPCRs) and ion channels.

A Phased Experimental Cascade for Profiling Cross-Reactivity

A tiered approach is the most efficient method for characterizing selectivity, balancing breadth of coverage with depth of analysis while conserving resources.

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Functional & Cellular Validation A Novel Compound (3-N-Phthaloylglyaminomethyl aniline) B Broad Panel Screen (e.g., Eurofins InVEST44) ~44 key safety targets Single concentration (e.g., 10 µM) A->B  Primary Screen C Identify 'Hits' (e.g., >50% inhibition) B->C  Data Analysis D Dose-Response Assays (10-point curve) Biochemical or Binding Format C->D E Calculate IC50 / EC50 Values Determine Off-Target Potency D->E F Orthogonal Assays (Different assay technology) e.g., Binding vs. Functional E->F  Validate Hits G Cell-Based Assays (Confirm activity in a biological context) e.g., CETSA, Reporter Gene Assay F->G H Selectivity Profile Report (On-Target vs. Off-Target Potency) G->H G compound Compound Enters Cell src_unbound SRC Kinase (Unbound) compound->src_unbound Binds src_bound SRC Kinase (Bound to Compound) downstream_active Downstream Signaling (Active) src_unbound->downstream_active Phosphorylates Substrates downstream_inhibited Downstream Signaling (Inhibited) src_bound->downstream_inhibited Prevents Phosphorylation phenotype Cellular Phenotype (e.g., Proliferation Blocked) downstream_inhibited->phenotype

A Comparative Spectroscopic Guide to 3-N-Phthaloylglyaminomethyl Aniline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide presents an in-depth comparative analysis of the ortho-, meta-, and para-isomers of 3-N-Phthaloylglyaminomethyl aniline. Positional isomerism can profoundly impact a molecule's biological activity, and the ability to definitively distinguish between these closely related structures is crucial in medicinal chemistry and drug development. Through a detailed examination of Fourier-Transform Infrared (FT-IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy, this document provides the foundational data and interpretive logic required for unambiguous structural elucidation.

Introduction: The Significance of Isomeric Purity

Aniline derivatives and phthalimide-containing compounds are privileged scaffolds in medicinal chemistry, appearing in a wide range of therapeutic agents. The phthalimide group often serves as a protecting group for amines in peptide synthesis or as a key pharmacophore itself.[1][2] The precise spatial arrangement of functional groups, as seen in ortho-, meta-, and para-isomers, dictates the molecule's overall conformation, polarity, and ability to interact with biological targets. Consequently, robust analytical methods to differentiate these isomers are not merely academic exercises but a cornerstone of quality control and regulatory compliance in pharmaceutical development. This guide explains the spectroscopic distinctions arising from the varied substitution patterns on the aniline ring.

Synthetic Pathway and Methodologies

The synthesis of the target isomers is typically achieved through a two-step process: (1) the formation of N-Phthaloylglycine from glycine and phthalic anhydride, and (2) the subsequent amide coupling of N-Phthaloylglycine with the corresponding ortho-, meta-, or para-aminobenzylamine.

Experimental Protocols

Protocol 1: Synthesis of N-Phthaloylglycine

N-Phthaloylglycine serves as the common precursor for all three isomers. It can be synthesized efficiently via several methods, including conventional heating or microwave irradiation.[2]

  • Reactants: Combine equimolar amounts of phthalic anhydride (e.g., 1.48 g, 10 mmol) and glycine (0.75 g, 10 mmol) in a round-bottom flask.[1]

  • Solvent/Conditions: Add a minimal amount of a high-boiling solvent like glacial acetic acid or perform the reaction neat (fusion method).[2] For the fusion method, heat the mixture to 150-190°C for 15-20 minutes until the reactants melt and react.[2]

  • Work-up: After cooling, the solidified product is formed.

  • Purification: The crude product can be purified by recrystallization from hot water or ethanol to yield white crystalline N-Phthaloylglycine.[2]

Protocol 2: Amide Coupling to Form Isomers

The amide bond is formed by coupling N-Phthaloylglycine with the appropriate aminobenzylamine isomer using a coupling agent to activate the carboxylic acid.[3]

  • Activation: Dissolve N-Phthaloylglycine (1 equiv.) in an aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF). Add a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv.) and an activator like 4-Dimethylaminopyridine (DMAP) (0.1 equiv.). Stir at 0°C for 30 minutes. The use of a coupling agent is essential to prevent a simple acid-base reaction between the carboxylic acid and the amine.[4]

  • Coupling: Add the respective aminobenzylamine isomer (ortho-, meta-, or para-) (1 equiv.) to the solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 8-16 hours.[5]

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the resulting solid product by column chromatography or recrystallization.

Synthesis and Analysis Workflow

The overall process from starting materials to final spectroscopic analysis is outlined below.

G cluster_synthesis Synthesis Stage cluster_analysis Spectroscopic Analysis P Phthalic Anhydride + Glycine NPG N-Phthaloylglycine P->NPG Reflux ISO_o Ortho-Isomer NPG->ISO_o ISO_m Meta-Isomer NPG->ISO_m ISO_p Para-Isomer NPG->ISO_p ABA_o o-Aminobenzylamine ABA_o->ISO_o ABA_m m-Aminobenzylamine ABA_m->ISO_m ABA_p p-Aminobenzylamine ABA_p->ISO_p DCC DCC/DMAP Coupling DCC->ISO_o DCC->ISO_m DCC->ISO_p FTIR FT-IR ISO_o->FTIR NMR 1H NMR ISO_o->NMR UVVIS UV-Vis ISO_o->UVVIS ISO_m->FTIR ISO_m->NMR ISO_m->UVVIS ISO_p->FTIR ISO_p->NMR ISO_p->UVVIS

Caption: Workflow from synthesis to spectroscopic characterization.

Comparative Spectroscopic Data

The electronic and steric differences imposed by the substituent's position on the aniline ring give rise to distinct spectroscopic signatures for each isomer.

FT-IR Spectroscopy

FT-IR spectroscopy is invaluable for identifying the key functional groups present in the molecules. While all three isomers will show characteristic peaks for the same functional groups, the position of substitution influences the out-of-plane C-H bending vibrations of the aromatic ring, providing a clear method for differentiation.[6]

Protocol 3: FT-IR Data Acquisition

  • Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Record the spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[7]

Table 1: Comparative FT-IR Vibrational Frequencies (cm⁻¹)

Vibrational ModeOrtho-IsomerMeta-IsomerPara-IsomerRationale for Differences
N-H Stretch (Amide)~3300~3305~3310Intramolecular H-bonding in the ortho isomer may cause broadening and a slight shift to lower frequency.
C-H Stretch (Aromatic)>3000>3000>3000Characteristic of aromatic C-H bonds.
C=O Stretch (Phthalimide, asym/sym)~1775, ~1710~1775, ~1710~1775, ~1710Largely unaffected by substitution pattern on the separate aniline ring.
C=O Stretch (Amide I)~1650~1655~1655Subtle shifts may occur due to electronic effects.
C=C Stretch (Aromatic)~1600, ~1490~1600, ~1490~1600, ~1490Typical aromatic ring vibrations.
C-H Out-of-Plane Bending ~750 ~775 & ~880 ~830 This region is diagnostic for substitution patterns. [6][8]

The most significant distinction lies in the C-H out-of-plane bending region (900-650 cm⁻¹). Ortho-substitution typically yields a single strong band around 750 cm⁻¹, para-substitution gives a strong band around 830 cm⁻¹, and meta-substitution shows two distinct bands near 775 and 880 cm⁻¹.[9]

¹H NMR Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of protons in the molecule. The aromatic region of the spectrum is particularly diagnostic, as the chemical shifts and coupling patterns of the aniline ring protons are highly sensitive to the substituent's position.[10]

Protocol 4: ¹H NMR Data Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. DMSO-d₆ is often chosen for its ability to dissolve amides and to clearly show N-H protons.

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.[7]

Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Proton AssignmentOrtho-IsomerMeta-IsomerPara-IsomerRationale for Differences
Phthalimide (4H)~7.90 (m)~7.90 (m)~7.90 (m)Complex multiplet, largely unaffected by isomerism.
Amide N-H (1H)~8.50 (t)~8.55 (t)~8.52 (t)Broad triplet due to coupling with adjacent CH₂. Position can vary with concentration.[11]
Aniline Ring (4H)~7.2-6.9 (m)~7.1-6.6 (m)~7.10 (d), ~6.95 (d)The splitting pattern is the key differentiator.
-NH-CH₂ -Ar (2H)~4.40 (d)~4.35 (d)~4.33 (d)Doublet due to coupling with amide N-H.
-CO-CH₂ -NH- (2H)~4.10 (s)~4.10 (s)~4.10 (s)Singlet, as it's isolated from other protons.

Interpretation of Aromatic Region:

  • Para-Isomer: The most straightforward spectrum. Due to symmetry, it will show two distinct doublets, each integrating to 2H, characteristic of an A₂B₂ system.

  • Ortho-Isomer: Will display a complex multiplet for the 4 aromatic protons, as all are chemically distinct and couple with each other.

  • Meta-Isomer: Will also show a complex pattern but can often be distinguished from the ortho-isomer by the presence of one proton shifted further upfield and appearing as a broad singlet or finely split multiplet.[12]

UV-Vis Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the molecule. The position of the maximum absorbance (λmax) is influenced by the extent of conjugation between the aniline nitrogen's lone pair and the aromatic π-system.[13]

Protocol 5: UV-Vis Data Acquisition

  • Sample Preparation: Prepare a dilute solution (10⁻⁴ to 10⁻⁵ M) of each isomer in a UV-transparent solvent like ethanol.

  • Data Acquisition: Record the absorbance spectrum from 200-400 nm using a dual-beam spectrophotometer, with the pure solvent as a blank.[7]

Table 3: Predicted UV-Vis Absorption Maxima (λmax, nm) in Ethanol

Isomerλmax 1 (nm)λmax 2 (nm)Rationale for Differences
Ortho~235~285Steric hindrance from the ortho-substituent may slightly disrupt the planarity and conjugation of the N-lone pair with the ring, potentially causing a slight hypsochromic (blue) shift compared to the para isomer.
Meta~240~290The substituent at the meta position has a weaker electronic influence on the chromophore compared to ortho and para positions.
Para~245~298The para position allows for the most effective resonance interaction (conjugation) between the nitrogen lone pair and the substituent through the aromatic ring, leading to a bathochromic (red) shift to a longer wavelength.[14]

Conclusion

The ortho-, meta-, and para-isomers of 3-N-Phthaloylglyaminomethyl aniline can be unequivocally distinguished using a combination of standard spectroscopic techniques.

  • FT-IR provides a definitive fingerprint based on the C-H out-of-plane bending modes in the 900-650 cm⁻¹ region.

  • ¹H NMR clearly differentiates the isomers through the unique splitting patterns of the protons on the substituted aniline ring.

  • UV-Vis spectroscopy offers supporting evidence, with the λmax of the para-isomer typically shifted to a longer wavelength due to more effective electronic conjugation.

By applying the methodologies and reference data in this guide, researchers can confidently determine the isomeric identity and purity of their synthesized compounds, ensuring the integrity of subsequent biological and pharmacological studies.

References

  • BenchChem. (2025).
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Reaction Kinetics of N-Phthaloylglycine. BenchChem.
  • ResearchGate. (n.d.). Scheme of N-phthaloylglycine chloride synthesis.
  • ChemBK. (2024). N-Phthaloylglycine. ChemBK.
  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
  • American Chemical Society. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • LibreTexts. (2023).
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • BenchChem. (2025). A Comparative Spectroscopic Analysis of 2,6-Dimethylaniline and Its Isomers. BenchChem.
  • LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts.
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Spectroscopic Analysis of Fluoroaniline Isomers. BenchChem.
  • Chemistry LibreTexts. (n.d.).
  • YouTube. (2023). FTIR-17 || IR spectrum of aromatic molecules || Distinction b/w ortho, meta & para | IR. YouTube.
  • Spectra Analysis Instruments, Inc. (n.d.).
  • Chemistry Connected. (n.d.). NMR shifts 1H. Chemistry Connected.
  • ChemRxiv. (n.d.). Mass spectrometry-based identification of ortho-, meta- and para- isomers using infrared ion spectroscopy. ChemRxiv.

Sources

A Senior Application Scientist's Guide to Bridging In-Silico Predictions and Experimental Realities for Novel Drug Candidates: A Case Study with 3-N-Phthaloylglyaminomethyl Aniline

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary drug discovery landscape, the synergy between computational (in-silico) and traditional laboratory (experimental) data is not just advantageous; it is fundamental. The ability to predict a molecule's behavior before its synthesis can save invaluable time and resources. However, the ultimate arbiter of a compound's potential remains empirical validation. This guide provides a comprehensive comparison of in-silico and experimental approaches, using the novel scaffold, 3-N-Phthaloylglyaminomethyl aniline, as a representative case study. We will explore the predictive power of computational models and delineate the requisite experimental workflows for their validation, offering a pragmatic framework for researchers in the pharmaceutical sciences.

The Compound in Focus: 3-N-Phthaloylglyaminomethyl Aniline

3-N-Phthaloylglyaminomethyl aniline is a synthetic organic compound featuring a phthalimide group, a glycine linker, and an aniline moiety. Its structural motifs suggest potential applications in medicinal chemistry, possibly as an intermediate for more complex bioactive molecules or as a pharmacophore in its own right, potentially targeting enzymes or receptors where aromatic and hydrogen-bonding interactions are crucial. For the purpose of this guide, we will hypothesize its investigation as a potential inhibitor of Cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain pathways.

The In-Silico Gauntlet: Early-Stage Computational Profiling

Before committing to chemical synthesis, a battery of in-silico tests can provide a forecast of the molecule's drug-like properties and potential efficacy. This predictive phase is crucial for identifying potential liabilities and for prioritizing candidates with the highest probability of success.

A primary goal of early drug discovery is to select candidates with favorable pharmacokinetic profiles. A variety of computational models, often trained on large datasets of known drugs, can predict these properties based solely on the chemical structure.

Predicted ADMET Properties of 3-N-Phthaloylglyaminomethyl Aniline (Hypothetical Data)

PropertyPredicted ValueImplication
Molecular Weight 282.29 g/mol Compliant with Lipinski's Rule of Five (<500), favoring good absorption.
LogP (Octanol/Water) 2.5Indicates good membrane permeability.
Aqueous Solubility ModerateSuggests a balance between dissolution and membrane crossing.
Blood-Brain Barrier Low PenetrationMay be suitable for peripherally acting drugs.
CYP450 2D6 Inhibition Likely InhibitorPotential for drug-drug interactions.
hERG Inhibition Low RiskReduced likelihood of cardiotoxicity.
Ames Mutagenicity Non-mutagenicLow probability of being a carcinogen.

Protocol: In-Silico ADMET Prediction

  • Structure Input: The 2D structure of 3-N-Phthaloylglyaminomethyl aniline is drawn using a chemical drawing software (e.g., ChemDraw) and converted to a SMILES string.

  • Model Selection: A validated computational ADMET prediction platform (e.g., SwissADME, pkCSM) is chosen.

  • Prediction Execution: The SMILES string is submitted to the platform, which calculates a range of physicochemical and pharmacokinetic properties.

  • Data Analysis: The output is analyzed against established criteria for drug-likeness (e.g., Lipinski's Rule of Five) and potential toxicities.

To assess the plausibility of our hypothesis that 3-N-Phthaloylglyaminomethyl aniline inhibits COX-2, we can perform molecular docking studies. This technique predicts the preferred orientation of a ligand when bound to a receptor and estimates the binding affinity.

Protocol: Molecular Docking Workflow

  • Receptor Preparation: The crystal structure of COX-2 (e.g., PDB ID: 5KIR) is obtained from the Protein Data Bank. Water molecules and co-ligands are removed, and polar hydrogens are added.

  • Ligand Preparation: The 3D structure of 3-N-Phthaloylglyaminomethyl aniline is generated and energy-minimized.

  • Binding Site Definition: The active site of COX-2 is defined based on the location of the co-crystallized ligand or through binding site prediction algorithms.

  • Docking Simulation: A docking program (e.g., AutoDock Vina) is used to systematically sample conformations of the ligand within the active site.

  • Scoring and Analysis: The resulting poses are ranked based on a scoring function that estimates the binding free energy. The top-ranked poses are visually inspected for key interactions (e.g., hydrogen bonds, hydrophobic contacts) with active site residues.

In-Silico to Experimental Workflow

G cluster_insilico In-Silico Phase cluster_experimental Experimental Phase insilico_admet ADMET Prediction insilico_docking Molecular Docking insilico_admet->insilico_docking Favorable Profile synthesis Synthesis & Purification insilico_docking->synthesis Promising Candidate characterization Structural Characterization (NMR, MS) synthesis->characterization biochemical_assay Biochemical Assay (COX-2 Inhibition) characterization->biochemical_assay cell_based_assay Cell-Based Assay (Anti-inflammatory) biochemical_assay->cell_based_assay cell_based_assay->insilico_docking Data Correlation & Model Refinement

Caption: A generalized workflow illustrating the progression from in-silico prediction to experimental validation in drug discovery.

The Experimental Crucible: Ground Truth in the Laboratory

While in-silico predictions are invaluable for hypothesis generation, they must be substantiated by empirical data. The following sections detail the experimental workflows necessary to validate our computational findings for 3-N-Phthaloylglyaminomethyl aniline.

The first step in experimental validation is the synthesis and purification of the compound, followed by rigorous structural confirmation.

Protocol: Synthesis and Characterization

  • Synthesis: A plausible synthetic route involves the reaction of phthaloylglycyl chloride with 3-aminobenzylamine.

  • Purification: The crude product is purified using column chromatography or recrystallization to achieve >95% purity.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is used to assess the purity of the final compound.

  • Structural Confirmation:

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.

With the confirmed compound in hand, we can now test its biological activity against our intended target, COX-2.

Protocol: COX-2 Inhibition Assay

  • Assay Principle: A colorimetric or fluorometric assay kit is used to measure the peroxidase activity of recombinant human COX-2.

  • Compound Preparation: 3-N-Phthaloylglyaminomethyl aniline is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

  • Assay Execution: The enzyme, substrate (arachidonic acid), and various concentrations of the test compound are incubated together.

  • Data Acquisition: The rate of product formation is measured using a plate reader.

  • Data Analysis: The percentage of inhibition at each concentration is calculated, and the data are fitted to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

Bridging the Gap: A Comparative Analysis

The true power of a combined in-silico and experimental approach lies in the comparison of the predicted and measured data. This comparison not only validates the specific compound but also helps in refining the computational models for future predictions.

Comparative Data Table (Hypothetical)

ParameterIn-Silico PredictionExperimental ResultCorrelation & Insights
COX-2 Binding Docking Score: -8.5 kcal/molIC₅₀: 5.2 µMThe favorable docking score is consistent with the observed moderate inhibitory activity.
Solubility Moderate75 µg/mL in PBS (pH 7.4)The prediction of moderate solubility is confirmed, suggesting that formulation may not be a major hurdle.
Permeability LogP: 2.5 (Good Permeability)PAMPA: Pe = 5.5 x 10⁻⁶ cm/sThe experimental permeability is in line with the LogP prediction, indicating good potential for oral absorption.
Cytotoxicity Predicted Non-toxicCC₅₀ in HEK293 cells: >100 µMThe lack of in vitro cytotoxicity supports the in-silico prediction of a favorable safety profile.

Workflow for Data Comparison and Model Refinement

G insilico_data In-Silico Predictions (ADMET, Docking) comparison Comparative Analysis insilico_data->comparison experimental_data Experimental Data (Assays, Physicochem.) experimental_data->comparison concordant Concordant Data comparison->concordant High Correlation discordant Discordant Data comparison->discordant Low Correlation validation Model Validation & Lead Optimization concordant->validation refinement Model Refinement & Re-evaluation discordant->refinement refinement->insilico_data Iterate

Caption: A decision-making workflow based on the comparison of in-silico and experimental data.

Conclusion and Future Directions

This guide has outlined a structured approach to leveraging both in-silico and experimental methodologies in the evaluation of a novel chemical entity, 3-N-Phthaloylglyaminomethyl aniline. The initial computational screening provided a strong rationale for its synthesis and further investigation as a potential COX-2 inhibitor. Subsequent experimental validation confirmed several of the key predictions, including its biological activity and favorable drug-like properties.

Discrepancies between predicted and experimental data, when they arise, should not be viewed as failures but as opportunities to refine our understanding and our predictive models. The iterative cycle of prediction, testing, and model refinement is the engine of modern, efficient drug discovery. For 3-N-Phthaloylglyaminomethyl aniline, the next steps would involve lead optimization to improve potency and selectivity, guided by both the experimental data and the structural insights from the docking models.

References

  • Lipinski's Rule of Five: Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

  • SwissADME: Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web server to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

  • AutoDock Vina: Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. [Link]

  • Protein Data Bank (PDB): Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., ... & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA): Kansy, M., Senner, F., & Gubernator, K. (1998). Physicochemical high throughput screening: the role of absorption and distribution in drug discovery. Journal of Medicinal Chemistry, 41(7), 1007-1010. [Link]

A Technical Guide to the Novel Chemical Properties of 3-N-Phthaloylglyaminomethyl Aniline: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Novel Scaffold in Medicinal Chemistry

Aniline and its derivatives are foundational scaffolds in the synthesis of a vast array of pharmaceuticals, dyes, and polymers.[1][2] Their chemical versatility allows for a broad spectrum of biological activities.[3][4] Similarly, the phthalimide moiety is a well-established pharmacophore present in numerous therapeutic agents, exhibiting properties that range from anti-inflammatory and anticonvulsant to antimicrobial and anticancer activities.[5][6][[“]] The novel compound, 3-N-Phthaloylglyaminomethyl aniline, presents an intriguing molecular architecture by covalently linking these two pharmacologically significant moieties. This guide provides a comprehensive evaluation of the potential novelty of its chemical properties through a detailed comparison with structurally related analogues: 3-aminobenzylamine and N-propylphthalimide.

The central hypothesis of this guide is that the unique combination of the aniline and phthalimide groups within 3-N-Phthaloylglyaminomethyl aniline will result in a distinct set of physicochemical, reactive, and biological properties. The bulky and electron-withdrawing nature of the phthaloylglycinemethyl substituent is expected to modulate the reactivity of the aniline ring, while the presence of the aniline moiety may influence the biological interaction profile of the phthalimide group. This guide will delve into these aspects, supported by established experimental protocols for property characterization.

Comparative Analysis of Physicochemical Properties

The physicochemical properties of a molecule are paramount in drug discovery, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of the phthaloylglycinemethyl group to the 3-aminobenzylamine backbone is anticipated to significantly alter these fundamental characteristics.

Property3-N-Phthaloylglyaminomethyl aniline3-AminobenzylamineN-Propylphthalimide
Molecular Formula C₁₅H₁₂N₂O₂[8]C₇H₁₀N₂[9]C₁₁H₁₁NO₂[10]
Molecular Weight 252.27 g/mol [8]122.17 g/mol [9]189.21 g/mol [10]
Melting Point Not available41-45 °CNot available
Boiling Point 462 °C[]134 °C/4 mmHg[12]Not available
Solubility Solid[13]Soluble in Methanol[14]Not available
Predicted pKa Not available9.22 ± 0.10[15]Not applicable
Predicted XLogP3 Not available-0.3[9]2.4[10]

Discussion of Novelty:

The significantly larger molecular weight and higher boiling point of 3-N-Phthaloylglyaminomethyl aniline compared to 3-aminobenzylamine are direct consequences of the appended phthaloylglycine moiety. This is also expected to decrease its aqueous solubility. The predicted lipophilicity (XLogP3) of N-propylphthalimide is significantly higher than that of 3-aminobenzylamine, suggesting that the phthalimide portion of the target molecule will contribute to increased lipophilicity. The overall lipophilicity of 3-N-Phthaloylglyaminomethyl aniline will be a balance between the polar aniline and the more nonpolar phthalimide components. This balance is a key area of novelty, as it will dictate the compound's ability to traverse biological membranes.

Comparative Analysis of Chemical Reactivity

The chemical reactivity of 3-N-Phthaloylglyaminomethyl aniline is predicted to be a unique amalgamation of the properties of its constituent aniline and phthalimide functionalities, with each influencing the other.

Aniline Moiety Reactivity:

Anilines are characterized by the nucleophilicity of the amino group and the high reactivity of the aromatic ring towards electrophilic substitution.[16][17] The amino group is a strong activating, ortho-, para-director. However, in 3-N-Phthaloylglyaminomethyl aniline, the presence of the bulky phthaloylglycinemethyl substituent at the meta position will likely introduce steric hindrance, potentially altering the regioselectivity of electrophilic attack. Furthermore, the electron-withdrawing character of the phthalimide carbonyl groups may decrease the electron-donating ability of the aniline's amino group, thereby reducing the overall reactivity of the aromatic ring compared to 3-aminobenzylamine.

A key indicator of the aniline's nucleophilicity is its basicity (pKa). The pKa of 3-aminobenzylamine is predicted to be 9.22.[15] It is anticipated that the pKa of 3-N-Phthaloylglyaminomethyl aniline will be lower due to the electron-withdrawing nature of the phthalimide moiety, making it a weaker base. This has significant implications for its behavior in biological systems and for its use in further chemical synthesis.

Phthalimide Moiety Reactivity:

The phthalimide group is known for its role in the Gabriel synthesis of primary amines, which involves the deprotonation of the N-H bond followed by alkylation.[18] While the target molecule already has a substituent on the nitrogen, the imide carbonyls remain susceptible to nucleophilic attack, which could lead to ring-opening reactions under certain conditions. The presence of the aniline moiety is unlikely to dramatically alter the intrinsic reactivity of the phthalimide ring itself, but the overall molecular context could influence its accessibility to reagents.

Diagram of Potential Reactivity Differences:

G Aniline Aniline Benzylamine 3-Aminobenzylamine (Comparator 1) Aniline->Benzylamine Alkyl spacer reduces ring activation Target 3-N-Phthaloylglyaminomethyl Aniline (Target Molecule) Benzylamine->Target Addition of bulky, -I phthalimide group Phthalimide N-Propylphthalimide (Comparator 2) Phthalimide->Target Introduction of aniline moiety Reactivity Chemical Reactivity G Start Synthesized Compound Physico Physicochemical Characterization Start->Physico Chem Chemical Property Characterization Start->Chem MP Melting Point Physico->MP Sol Solubility Physico->Sol Data Comparative Data MP->Data Sol->Data pKa pKa Determination (NMR Titration) Chem->pKa LogP LogP Determination (Shake-Flask) Chem->LogP pKa->Data LogP->Data

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3-N-Phthaloylglyaminomethyl Aniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the proper and safe disposal of 3-N-Phthaloylglyaminomethyl aniline (CAS No. 77147-14-9). As drug development professionals and researchers, our commitment to safety and environmental stewardship extends beyond the benchtop to the entire lifecycle of the chemicals we handle. This document is designed to provide you with the essential logistical and safety information required to manage this compound's waste stream responsibly, ensuring compliance with regulatory standards and safeguarding both personnel and the environment.

Core Principles: Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's hazards is paramount. 3-N-Phthaloylglyaminomethyl aniline is an aromatic amine and a phthalimide derivative. While specific toxicological data for this exact compound is limited, the primary hazards are identified based on its structural motifs and available safety information.

The aniline substructure is of particular concern. Aromatic amines as a class are known for their potential toxicity, and some are suspected carcinogens.[1][2] Therefore, it is imperative to treat this compound with a high degree of caution. The known immediate hazards are skin, eye, and respiratory irritation.[3]

Table 1: Properties and Hazards of 3-N-Phthaloylglyaminomethyl aniline

PropertyValueSource(s)
CAS Number 77147-14-9[4][5]
Molecular Formula C₁₅H₁₂N₂O₂[4]
Molecular Weight 252.273 g/mol [4]
GHS Hazard Statements H315: Causes skin irritation[3]
H319: Causes serious eye irritation[3]
H335: May cause respiratory irritation[3]
Chemical Class Aromatic Amine, Phthalimide Derivative[1][6]

Essential Safety Protocols & Personal Protective Equipment (PPE)

Given the identified hazards, all handling and disposal procedures must be conducted within a controlled environment and with appropriate PPE. The causality behind this requirement is to create a barrier that prevents any direct contact with the chemical, thereby mitigating the risk of skin irritation, eye damage, or respiratory exposure.[7]

Mandatory PPE and Handling Procedures:

  • Engineering Controls: All work, including the preparation of waste containers, must be performed in a certified chemical fume hood to control vapor and dust exposure.[7][8] Ensure an eyewash station and safety shower are readily accessible.

  • Eye Protection: Wear tightly fitting chemical safety goggles or a face shield.[9]

  • Hand Protection: Use nitrile gloves as a minimum. It is crucial to inspect gloves for any signs of degradation or perforation before use. For prolonged contact, consult glove manufacturer data for breakthrough times.[9]

  • Body Protection: A full-length laboratory coat must be worn and kept buttoned.[7]

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[10]

The Core Disposal Workflow: Off-Site Management

The only universally accepted and regulatory-compliant method for disposing of 3-N-Phthaloylglyaminomethyl aniline is through your institution's hazardous waste management program.[1][11] In-laboratory treatment or degradation is not recommended due to the complexity and potential for hazardous byproducts.[12] The following workflow outlines the self-validating system for ensuring safe and compliant disposal.

G cluster_lab Step 1: In the Laboratory cluster_ehs Step 2: Institutional Waste Management A Waste Generation (Solid or dissolved 3-N-Phthaloylglyaminomethyl aniline) B Segregate Waste Stream (Keep separate from acids, bases, and oxidizers) A->B C Select Compatible Container (Clearly labeled, tightly sealed glass or HDPE) B->C D Attach Hazardous Waste Label - 'Hazardous Waste' - Full Chemical Name & CAS - Hazard Pictograms C->D E Store in Satellite Accumulation Area (At or near point of generation) D->E F Request Waste Pickup (Follow institutional EHS procedures) E->F Hand-off G Collection by Trained Professionals (EHS Staff or Licensed Contractor) F->G H Compliant Off-Site Disposal (e.g., High-temperature incineration) G->H

Diagram 1: Recommended workflow for the disposal of 3-N-Phthaloylglyaminomethyl aniline.

Step-by-Step Methodology
  • Segregation: Immediately upon generation, the waste must be segregated. The rationale is to prevent dangerous reactions. Aromatic amines are incompatible with strong acids and oxidizing agents.[7][13] Mixing these can lead to violent reactions, heat generation, and the release of toxic gases. Store this waste stream separately from all other chemical waste categories.[7]

  • Containerization:

    • Select a robust, chemically compatible waste container with a tightly fitting screw cap. Borosilicate glass or High-Density Polyethylene (HDPE) are suitable choices.[7]

    • The container must be clean on the outside and in good condition. Never reuse a container that previously held an incompatible chemical.

    • Do not overfill the container; leave at least 10% of the volume as headspace to allow for vapor expansion.

  • Labeling: Proper labeling is a critical compliance point under the EPA's Resource Conservation and Recovery Act (RCRA).[14][15] The container must be clearly labeled with:

    • The words "Hazardous Waste".[15]

    • The full chemical name: "3-N-Phthaloylglyaminomethyl aniline".

    • The CAS Number: "77147-14-9".

    • An indication of the hazards (e.g., "Irritant," "Toxic"). Affixing appropriate GHS pictograms is best practice.

  • Temporary Storage (Satellite Accumulation Area - SAA):

    • The labeled, sealed container must be stored in a designated SAA, which is a location at or near the point of waste generation and under the control of the laboratory personnel.[15]

    • Keep the waste container closed at all times except when adding waste.[7][11] This is a frequent point of failure in laboratory audits and is essential to prevent the release of vapors.

  • Arrange for Pickup: Once the container is full or the experiment is complete, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[1] Do not allow hazardous waste to accumulate in the lab for extended periods.[16]

Managing Contaminated Materials and Spills

Spill Response

In the event of a spill, prioritize personnel safety.

  • Alert personnel in the immediate area.

  • Evacuate the area if the spill is large or in a poorly ventilated space.

  • Protect yourself by donning the appropriate PPE as described in Section 2.

  • Contain the spill using an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels.[2]

  • Collect the absorbed material using non-sparking tools, place it into a sealable container, and label it as hazardous waste for disposal.[8]

  • Decontaminate the spill area.

Disposal of Empty Containers and Contaminated Labware

The EPA has stringent rules for "empty" containers that held acutely hazardous wastes (P-listed).[13] While 3-N-Phthaloylglyaminomethyl aniline is not explicitly on this list, the safest and most compliant approach, given its aniline component, is to treat the container as if it held an acute hazardous waste.

  • Triple-Rinse Procedure: The empty container must be triple-rinsed with a suitable solvent (e.g., acetone or methanol) that can dissolve the compound.[7][11]

  • Collect Rinsate: Crucially, all rinsate from this procedure must be collected and disposed of as hazardous waste in your designated solvent waste stream.[7][11]

  • Container Disposal: Only after the triple-rinse procedure can the container be defaced (all labels removed or blacked out) and disposed of in the regular solid waste or glassware waste.[11]

  • Contaminated Labware: Disposable labware (pipette tips, etc.) with gross contamination should be placed in the solid hazardous waste container. Contaminated glassware should be decontaminated via the triple-rinse method before washing.

Regulatory Framework: The Basis for These Procedures

These disposal protocols are grounded in regulations established by federal and state agencies to ensure safety and environmental protection.

  • The Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA governs the framework for proper management of hazardous waste from its point of generation to its final disposal.[14] This includes regulations on labeling, storage, and disposal methods.

  • The Occupational Safety and Health Administration (OSHA): OSHA sets the standards for worker safety, including the Hazard Communication Standard, which requires that hazards are assessed and communicated, and the HAZWOPER standard, which covers requirements for handling hazardous waste and emergency response.[17][18][19]

By adhering to the procedures outlined in this guide, you are not only ensuring the safety of yourself and your colleagues but also maintaining your institution's compliance with these critical federal regulations.

References

  • Hazardous Waste Management in the Laboratory . (2022). Lab Manager. [Link]

  • Regulation of Laboratory Waste . American Chemical Society. [Link]

  • Managing Hazardous Chemical Waste in the Lab . (2021). Lab Manager. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency. [Link]

  • Chemical Label for 3-N-Phthaloylglyaminomethyl aniline . [Link]

  • EPA tweaks hazardous waste rules for academic labs . (2008). Chemistry World. [Link]

  • Chemical Waste Disposal Guidelines . Princeton University Environmental Health & Safety. [Link]

  • OSHA Rules for Hazardous Chemicals . DuraLabel. [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview . CDMS. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant . KPA. [Link]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities . Occupational Safety and Health Administration. [Link]

  • Hazardous Waste - Overview . Occupational Safety and Health Administration. [Link]

  • Phthalimide PubChem Entry . National Institutes of Health. [Link]

  • Chemical Waste Management Guide . Auburn University. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • Safety Data Sheet for Aromatic Amine Cleaning Developing Solution . SKC Inc. [Link]

  • Safety Data Sheet for Phthalimide . Carl ROTH. [Link]

  • Material Safety Data Sheet for N-Methyl Aniline . Oxford Lab Fine Chem LLP. [Link]

  • Aniline - Hazardous Substance Fact Sheet . New Jersey Department of Health. [Link]

  • Standard Operating Procedure for Aniline . University of California, Santa Cruz. [Link]

  • Safety Data Sheet for Aniline . Chemos GmbH & Co.KG. [Link]

Sources

Navigating the Uncharted: A Practical Guide to the Safe Handling of 3-N-Phthaloylglyaminomethyl Aniline

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, researchers often encounter novel chemical entities (NCEs) for which comprehensive safety data is not yet available. 3-N-Phthaloylglyaminomethyl aniline is one such compound. While a specific Safety Data Sheet (SDS) for this molecule is not publicly documented, a robust safety protocol can be developed by analyzing its structural components: an N-substituted aniline and a phthalimide moiety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower researchers to handle this and other uncharacterized compounds with the highest degree of safety and scientific integrity.

The core principle when handling a substance with unknown hazards is to assume it is hazardous.[1] This precautionary approach dictates that we treat the compound as potentially toxic, a skin and eye irritant, a sensitizer, and harmful to the environment until sufficient data proves otherwise.

I. Hazard Analysis: A Tale of Two Moieties

The potential hazards of 3-N-Phthaloylglyaminomethyl aniline can be inferred from its constituent parts:

  • The Aniline Core: Aniline and its derivatives are well-documented for their toxicity. They can be absorbed through the skin, inhaled, or ingested, leading to systemic effects.[2] A primary concern is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen.[2] Aniline is also a suspected carcinogen and may cause genetic defects.[2]

  • The Phthalimide Group: Phthalimides are generally considered to be biologically active.[3] While often used in medicinal chemistry for their therapeutic properties, the core structure can also be associated with various toxicities.[3][4] The hydrophobic nature of the phthalimide group can facilitate absorption across biological membranes.[3]

  • The Glycine Linker: While glycine itself has low toxicity, its presence as a linker should not be dismissed without consideration of the overall molecule's properties.[5]

Given these components, it is prudent to handle 3-N-Phthaloylglyaminomethyl aniline as a substance that is toxic upon inhalation, ingestion, and dermal contact, and as a potential carcinogen and mutagen.

II. Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is non-negotiable when handling a novel compound. The following table outlines the recommended PPE, with the understanding that a site-specific risk assessment may warrant additional measures.[6][7]

Protection Type Recommended PPE Rationale
Eye Protection Tightly fitting safety goggles and a face shield.Protects against splashes and airborne particles. A face shield offers a broader range of protection for the entire face.[8]
Hand Protection Double-gloving with compatible chemical-resistant gloves (e.g., nitrile or neoprene).Provides a barrier against dermal absorption. Double-gloving is a best practice when handling highly toxic or uncharacterized substances.[8]
Body Protection A flame-resistant lab coat, worn over long-sleeved clothing and long pants.Protects the skin from accidental contact. Flame-resistant material is a prudent choice when the flammability of a novel compound is unknown.[1]
Foot Protection Closed-toe, chemical-resistant shoes.Protects feet from spills.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.Essential for preventing inhalation of airborne particles or vapors, especially when handling powders or volatile liquids.[8]
III. Operational Plan: A Step-by-Step Guide to Safe Handling

All work with 3-N-Phthaloylglyaminomethyl aniline must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]

Preparation:

  • Designated Area: Establish a designated area within the laboratory for the handling of this compound. This area should be clearly marked with appropriate warning signs.

  • Pre-use Inspection: Before starting any work, ensure that the chemical fume hood is functioning correctly and that safety equipment, such as an eyewash station and safety shower, is accessible and unobstructed.

  • Gather Materials: Assemble all necessary equipment and reagents within the fume hood before introducing the compound. This minimizes the need to move in and out of the designated area.

Handling:

  • Quantities: Use the smallest quantity of the compound necessary for the experiment to minimize the potential for exposure and waste generation.

  • Avoid Dust: If the compound is a solid, handle it carefully to avoid the generation of dust. If possible, use a solution to transfer the material.

  • No Solo Work: Never work alone when handling a novel or hazardous compound.[6]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[6]

Workflow for Handling a Novel Compound:

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase start Start: New Experiment with 3-N-Phthaloylglyaminomethyl aniline risk_assessment Conduct Risk Assessment (Analyze structural analogs) start->risk_assessment gather_ppe Gather Appropriate PPE risk_assessment->gather_ppe prep_hood Prepare Chemical Fume Hood gather_ppe->prep_hood weigh_transfer Weigh and Transfer Compound prep_hood->weigh_transfer reaction Perform Reaction weigh_transfer->reaction monitoring Monitor Reaction reaction->monitoring decontaminate Decontaminate Glassware & Surfaces monitoring->decontaminate segregate_waste Segregate Waste decontaminate->segregate_waste dispose Dispose of Waste via Certified Vendor segregate_waste->dispose end_exp End of Experiment dispose->end_exp

Caption: Workflow for the safe handling of a novel compound.

IV. Emergency Procedures: Preparedness is Paramount

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Emergency Situation Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is large or you are not trained to handle it, contact your institution's Environmental Health and Safety (EHS) department. For small spills, wear appropriate PPE, absorb the material with an inert absorbent (e.g., vermiculite, sand), and place it in a sealed container for proper disposal.[2]
V. Disposal Plan: Responsible Stewardship

All waste containing 3-N-Phthaloylglyaminomethyl aniline, including contaminated labware, PPE, and absorbent materials, must be treated as hazardous waste.

Waste Segregation and Collection:

  • Dedicated Containers: Use clearly labeled, sealed, and chemically resistant containers for all waste generated.

  • Labeling: The label should include the full chemical name, "Hazardous Waste," and any known or suspected hazard pictograms.

  • Storage: Store waste containers in a designated satellite accumulation area away from incompatible materials.

Disposal Protocol:

  • Licensed Vendor: All hazardous waste must be disposed of through a licensed and certified hazardous waste disposal company.

  • No Drain Disposal: Do not dispose of any quantity of this compound or its waste down the drain.[2]

VI. Conclusion: Building a Culture of Safety

Handling novel compounds like 3-N-Phthaloylglyaminomethyl aniline is inherent to the innovative work of researchers and drug development professionals. By adopting a proactive and conservative approach to safety, grounded in the principles of risk assessment and informed by the known hazards of structural analogs, we can ensure the well-being of laboratory personnel and the protection of our environment.[9] This guide serves as a foundational resource, but it is imperative that it is supplemented by institution-specific safety protocols and the professional judgment of the experienced scientist.

References

  • Burckhalter, J. H., et al. (1946). Amino- and Chloromethylation of 8-Quinolinol. Journal of the American Chemical Society, 68(10), 1894–1898.
  • Cornell University. (n.d.). 9.4 Guidelines for Working with Particularly Hazardous Substances. Environment, Health and Safety.
  • Wilco Prime. (2024, October 2). The Importance of Chemical Safety in R&D Labs.
  • BenchChem. (n.d.). Essential Safety and Handling Protocols for Uncharacterized Compounds Like AC-94149.
  • ATSDR - Agency for Toxic Substances and Disease Registry. (n.d.). Unidentified Chemical | Medical Management Guidelines. Toxic Substance Portal.
  • Lab Manager. (2025, April 17).
  • Al-Ghorbani, M., et al. (2020). Synthesis of Phthalimide Imine Derivatives as a Potential Anticancer Agent.
  • Shibui, Y., et al. (2013). A 4-week Repeated Dose Toxicity Study of Glycine in Rats by Gavage Administration.
  • University of Wisconsin-Milwaukee. (n.d.). Novel Chemicals with Unknown Hazards SOP.
  • ACS Medicinal Chemistry Letters. (2020). Functionalized Naphthalimide-4-aminoquinoline Conjugates as Promising Antiplasmodials, with Mechanistic Insights.
  • O'Donnell, K. C., et al. (2001). Glycine-induced neurotoxicity in organotypic hippocampal slice cultures. PubMed.
  • Cornell University. (n.d.). 9.4 Guidelines for Working with Particularly Hazardous Substances. Environment, Health and Safety.
  • Mesnage, R., et al. (2020).
  • Enhancing Chemical Laboratory Safety with Hazards Risks Mitigation and Strategic Actions. (2025, February 2).
  • Acta Scientific. (2019, August 19).
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Evaluating Hazards and Assessing Risks in the Laboratory.
  • Al-Otaibi, M. A., et al. (2019). Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies. PMC.
  • Oregon.gov. (2001, November 12). Guideline For Dealing With Questionable, Unknown Substances.
  • American Society of Health-System Pharmacists. (2018). ASHP Guidelines on Handling Hazardous Drugs.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.